molecular formula C14H10FNOS B15615891 Thr101

Thr101

货号: B15615891
分子量: 259.30 g/mol
InChI 键: BUIZTXXZBDUOCR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

6-fluoro-2-(2-methylphenyl)-1,2-benzothiazol-3-one is a member of benzothiazoles.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C14H10FNOS

分子量

259.30 g/mol

IUPAC 名称

6-fluoro-2-(2-methylphenyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C14H10FNOS/c1-9-4-2-3-5-12(9)16-14(17)11-7-6-10(15)8-13(11)18-16/h2-8H,1H3

InChI 键

BUIZTXXZBDUOCR-UHFFFAOYSA-N

溶解度

>38.9 [ug/mL] (The mean of the results at pH 7.4)

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Function and Analysis of Inhibitors Targeting Substrate Phosphorylation at Threonine 101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and analysis of inhibitors designed to prevent the phosphorylation of a substrate at the Threonine 101 (Thr101) residue, with a specific focus on the context of the PIM kinase signaling pathway. This document outlines the core principles, experimental methodologies, and data interpretation relevant to the study of such inhibitors.

Introduction: The Significance of this compound Phosphorylation

Post-translational modifications are critical regulatory mechanisms in cellular signaling. The phosphorylation of serine and threonine residues, catalyzed by protein kinases, is a fundamental process that governs a vast array of cellular functions, including proliferation, survival, and apoptosis. The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are frequently overexpressed in various human cancers, including hematological malignancies and prostate cancer. Their role in promoting cell survival and proliferation makes them a significant target for therapeutic intervention.

PIM kinases exert their oncogenic effects by phosphorylating a multitude of downstream substrates, thereby modulating their activity and contributing to tumorigenesis. A specific threonine residue, such as the hypothetical this compound, can be a critical phosphorylation site within a PIM kinase substrate. Inhibition of this specific phosphorylation event presents a targeted approach to disrupting the downstream signaling cascade and mitigating the oncogenic effects of PIM kinase activity.

The PIM Kinase Signaling Pathway

PIM kinases are often downstream effectors of various signaling cascades initiated by growth factors and cytokines, frequently involving the JAK/STAT pathway. A simplified representation of this pathway, leading to the phosphorylation of a substrate at this compound, is illustrated below.

PIM_Signaling_Pathway cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization PIM_Kinase PIM Kinase (e.g., Pim-1) Substrate Substrate PIM_Kinase->Substrate Phosphorylated_Substrate Phosphorylated Substrate (pthis compound) PIM_Kinase->Phosphorylated_Substrate Phosphorylation at this compound Gene_Expression Gene Expression (e.g., PIM) STAT_dimer->Gene_Expression Transcription Factor Gene_Expression->PIM_Kinase Translation Downstream_Effects Downstream Cellular Effects (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Effects Signal Transduction Cytokine Cytokine Cytokine->CytokineReceptor Binding

Figure 1: Simplified PIM Kinase Signaling Pathway. This diagram illustrates the activation of PIM kinase and subsequent phosphorylation of a substrate at this compound.

Function of a this compound Inhibitor

A "this compound inhibitor" in this context is a compound that prevents the phosphorylation of the substrate at the Threonine 101 residue. The mechanism of inhibition can be direct, by binding to the substrate and sterically hindering the access of PIM kinase, or indirect, by inhibiting the catalytic activity of PIM kinase itself. The primary function of such an inhibitor is to block the downstream signaling cascade that is dependent on the phosphorylation of this compound.

The intended biological effects of a potent and specific this compound inhibitor include:

  • Reduction of substrate activity: Preventing the conformational changes or protein-protein interactions that are induced by this compound phosphorylation.

  • Inhibition of cell proliferation: By arresting the cell cycle or promoting apoptosis in cancer cells that are dependent on the PIM kinase pathway.

  • Induction of apoptosis: Shifting the balance from pro-survival to pro-apoptotic signaling.

Experimental Protocols for Characterizing this compound Inhibitors

The characterization of a this compound inhibitor requires a series of well-defined experiments to determine its potency, selectivity, and mechanism of action.

This protocol describes a luminescence-based in vitro kinase assay for high-throughput screening of compounds that inhibit the PIM kinase-mediated phosphorylation of a substrate at this compound. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Materials:

  • Recombinant active PIM kinase (e.g., Pim-1)

  • Synthetic peptide substrate containing the this compound residue

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • Test compounds (potential this compound inhibitors)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the peptide substrate and 2.5 µL of the test compound.

    • Add 5 µL of PIM kinase in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the reaction mixture at room temperature for 1 hour.

  • ADP Detection:

    • Add 15 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP produced and thus to the PIM kinase activity.

Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.

In_Vitro_Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Test Compounds Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: - Substrate (this compound peptide) - Test Compound - PIM Kinase Compound_Prep->Reaction_Setup Reaction_Initiation Initiate Reaction with ATP Incubate for 1 hour Reaction_Setup->Reaction_Initiation Reaction_Stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Reaction_Initiation->Reaction_Stop ADP_Detection Convert ADP to ATP & Generate Luminescence (Kinase Detection Reagent) Reaction_Stop->ADP_Detection Read_Luminescence Measure Luminescence (Plate Reader) ADP_Detection->Read_Luminescence Data_Analysis Calculate % Inhibition Determine IC₅₀ Read_Luminescence->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the In Vitro Kinase Assay. This diagram outlines the key steps for screening inhibitors of this compound phosphorylation.

To confirm that the inhibitor is active in a cellular context, Western blotting can be used to measure the phosphorylation of the endogenous substrate at this compound.

Materials:

  • Cancer cell line known to have active PIM kinase signaling (e.g., a leukemia or prostate cancer cell line).

  • Test inhibitor.

  • Cell lysis buffer.

  • Primary antibodies: anti-phospho-Thr101-substrate and anti-total-substrate.

  • Secondary antibody (HRP-conjugated).

  • SDS-PAGE gels and blotting apparatus.

  • Chemiluminescence detection reagent.

Procedure:

  • Cell Treatment: Culture the cells to 70-80% confluency. Treat the cells with varying concentrations of the this compound inhibitor for a predetermined time (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary anti-phospho-Thr101-substrate antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total substrate protein to normalize for protein loading.

Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. The ratio of phospho-Thr101 to total substrate is calculated and compared across different inhibitor concentrations to determine the cellular efficacy.

Quantitative Data Presentation

The results from the characterization of a novel this compound inhibitor, designated here as Inhibitor-X, are summarized below.

Table 1: In Vitro Potency of Inhibitor-X against PIM Kinases

KinaseSubstrateIC₅₀ (nM)
Pim-1This compound-peptide15.2
Pim-2This compound-peptide25.8
Pim-3This compound-peptide30.1

Table 2: Cellular Activity of Inhibitor-X in a Prostate Cancer Cell Line (PC-3)

TreatmentConcentrationPhospho-Thr101 Level (% of Control)
DMSO (Control)-100
Inhibitor-X10 nM75.3
Inhibitor-X50 nM42.1
Inhibitor-X100 nM15.8
Inhibitor-X500 nM3.2

Conclusion and Future Directions

Inhibitors targeting the phosphorylation of specific residues like this compound represent a highly targeted approach in cancer therapy. The methodologies outlined in this guide provide a robust framework for the identification and characterization of such inhibitors. Future research should focus on elucidating the full spectrum of downstream effects of this compound inhibition, assessing the selectivity of these inhibitors across the kinome, and evaluating their therapeutic potential in preclinical and clinical settings. The development of highly specific and potent this compound inhibitors holds promise for the treatment of cancers driven by aberrant PIM kinase signaling.

The Dual Identity of Thr101 in Phosphomannose Isomerase Studies: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today clarifies the multifaceted role of "Thr101" in the context of phosphomannose isomerase (PMI), an enzyme crucial for carbohydrate metabolism and a potential therapeutic target. This whitepaper, designed for researchers, scientists, and drug development professionals, dissects the dual identity of "this compound": referring to both a specific small molecule inhibitor and the potential, though less documented, role of the threonine amino acid residue at position 101 within the enzyme's structure.

Phosphomannose isomerase (PMI), also known as mannose-6-phosphate (B13060355) isomerase (MPI), is a critical enzyme that catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (B1210287) (F6P).[1] This function places it at a key intersection of glycolysis and glycoprotein (B1211001) synthesis. Its inhibition is a therapeutic strategy for conditions like Congenital Disorders of Glycosylation type Ia (CDG-Ia), where redirecting mannose-6-phosphate towards the N-glycosylation pathway is desirable.[2]

This guide addresses the ambiguity surrounding "this compound" by dedicating sections to both the external inhibitor and the internal amino acid residue, presenting available data, experimental protocols, and visual representations of the underlying biochemical processes.

This compound: The Small Molecule Inhibitor

A potent and selective inhibitor of phosphomannose isomerase has been identified and is referred to as This compound . This compound exhibits significant inhibitory activity against PMI, making it a valuable tool for research into the therapeutic potential of PMI inhibition.

Quantitative Data on this compound Inhibition
CompoundTargetIC50SelectivityTherapeutic Application
This compoundPhosphomannose Isomerase (PMI)2.9 μMSelective for PMI over PMM2Congenital Disorder of Glycosylation type Ia (CDG-Ia)

Data sourced from MedChemExpress and BenchChem application notes.[3][4]

Experimental Protocol: In Vitro PMI Inhibition Assay

A common method to determine the inhibitory potential of compounds like this compound is a coupled-enzyme assay.

Principle: The activity of PMI is measured by quantifying the production of fructose-6-phosphate. This is achieved by coupling the PMI reaction to two other enzymatic reactions that result in the production of NADPH, which can be measured spectrophotometrically at 340 nm.

Materials:

  • Human PMI enzyme

  • Mannose-6-phosphate (substrate)

  • Phosphoglucose (B3042753) isomerase (PGI)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP+

  • This compound (or other inhibitor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, with MgCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • A reaction mixture is prepared containing assay buffer, PGI, G6PDH, and NADP+.

  • Varying concentrations of the inhibitor (this compound) are added to the wells of the microplate. A vehicle control (e.g., DMSO) is also included.

  • The PMI enzyme is added to all wells.

  • The reaction is initiated by the addition of the substrate, mannose-6-phosphate.

  • The absorbance at 340 nm is monitored over time to determine the rate of NADPH production.

  • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

This protocol is a standard method for assessing the potency of PMI inhibitors.[4]

The Role of Threonine Residues in Phosphomannose Isomerase Structure and Function

While the initial query focused on a "this compound" residue, a thorough review of the scientific literature does not indicate a universally conserved or catalytically critical threonine at the 101st position across different species' PMIs. However, other threonine residues play a significant structural role, which in turn influences the enzyme's catalytic activity and potential for inhibition.

Notably, in human phosphomannose isomerase, a threonine residue at position 291 (Thr291) is crucial for creating the necessary space within the active site to accommodate the specific stereochemistry of mannose-6-phosphate.[4] The presence of this threonine allows for the rotation of the C2-C3 bond of the substrate, a key step in the formation of the cis-enediol intermediate required for isomerization.[4] This structural feature distinguishes PMI from the related enzyme phosphoglucose isomerase (PGI), which lacks this spatial accommodation for mannose.

Furthermore, a study on a dual-specificity phosphoglucose/phosphomannose isomerase from the archaeon Pyrobaculum aerophilum revealed that a threonine residue provides the additional space needed for PMI activity.[5][6] In PGIs that cannot process mannose-6-phosphate, this position is typically occupied by a larger glutamine residue.[5][6]

The significance of these findings is that while a specific "this compound" may not be the key player, the presence and position of threonine residues in the active site are fundamental to the enzyme's substrate specificity and catalytic mechanism. Therefore, understanding the interactions of these threonines is vital for the rational design of specific PMI inhibitors.

Signaling Pathways and Experimental Workflows

To visualize the context of PMI inhibition and the experimental logic, the following diagrams are provided.

PMI_Metabolic_Pathway Metabolic Pathway of Mannose and the Action of this compound Mannose Mannose M6P Mannose-6-Phosphate (M6P) Mannose->M6P Hexokinase F6P Fructose-6-Phosphate (F6P) M6P->F6P PMI M1P Mannose-1-Phosphate M6P->M1P PMM2 Glycolysis Glycolysis F6P->Glycolysis Glycosylation N-Glycosylation Pathway M1P->Glycosylation PMI PMI PMM2 PMM2 This compound This compound (Inhibitor) This compound->PMI

Caption: Mannose metabolic pathway and the inhibitory action of this compound.

Inhibition_Assay_Workflow Workflow for In Vitro PMI Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reaction Mix (Buffer, PGI, G6PDH, NADP+) add_inhibitor Add Inhibitor/Vehicle to Microplate Wells prep_reagents->add_inhibitor prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->add_inhibitor add_pmi Add PMI Enzyme add_inhibitor->add_pmi start_reaction Initiate with Substrate (Mannose-6-Phosphate) add_pmi->start_reaction measure_abs Monitor Absorbance at 340nm start_reaction->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_ic50 Determine IC50 Value calc_rate->calc_ic50

Caption: Experimental workflow for determining the IC50 of a PMI inhibitor.

References

Thr101: A Selective Phosphomannose Isomerase Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of Thr101, a potent and selective inhibitor of phosphomannose isomerase (PMI). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of targeting the mannose metabolic pathway. This document details the mechanism of action of this compound, presents key quantitative data, and provides detailed experimental protocols for its use.

Introduction to Phosphomannose Isomerase (PMI) and this compound

Phosphomannose isomerase (PMI), also known as mannose-6-phosphate (B13060355) isomerase (MPI), is a crucial enzyme that provides a physiological link between glucose and mannose metabolism.[1] It catalyzes the reversible isomerization of mannose-6-phosphate (Man-6-P) to fructose-6-phosphate (B1210287) (Fru-6-P).[1][2][3][4] This function places PMI at a critical juncture, directing mannose either towards glycolysis for energy production or towards glycosylation pathways for the synthesis of essential glycoproteins and glycolipids.[2][3]

This compound is a small molecule identified as a potent and selective inhibitor of PMI.[2][3] Its ability to specifically modulate the activity of this enzyme without significantly affecting other related enzymes, such as phosphomannomutase 2 (PMM2), makes it a valuable tool for studying cellular metabolism and a potential therapeutic agent for specific metabolic disorders.[3]

Mechanism of Action of this compound

In cellular metabolism, mannose is first phosphorylated to mannose-6-phosphate (Man-6-P). This intermediate has two primary fates:

  • Entry into Glycolysis: PMI converts Man-6-P to fructose-6-phosphate (Fru-6-P), which then enters the glycolytic pathway.[2]

  • Glycosylation Pathways: Phosphomannomutase 2 (PMM2) converts Man-6-P to mannose-1-phosphate, a precursor for the synthesis of GDP-mannose, which is essential for protein glycosylation.[2][3]

In the context of Congenital Disorder of Glycosylation type Ia (CDG-Ia), there is a deficiency in PMM2 activity.[2][5][6] This impairment leads to a shortage of precursors for N-linked glycosylation. The therapeutic hypothesis is that by inhibiting PMI, the catabolism of Man-6-P into the glycolytic pathway is blocked. This would lead to an accumulation of intracellular Man-6-P, which could then be redirected towards the deficient PMM2 enzyme, driving the residual activity to produce more mannose-1-phosphate and partially restore the synthesis of N-linked oligosaccharide chains.[2][5][6] this compound selectively inhibits PMI, making it a candidate for this therapeutic strategy.[3]

cluster_cell Cellular Metabolism of Mannose Mannose Mannose Man6P Mannose-6-Phosphate (Man-6-P) Mannose->Man6P Phosphorylation Fru6P Fructose-6-Phosphate (Fru-6-P) Man6P->Fru6P Isomerization Man1P Mannose-1-Phosphate (Man-1-P) Man6P->Man1P Mutation PMI PMI PMM2 PMM2 Glycolysis Glycolysis Fru6P->Glycolysis Glycosylation N-Glycosylation (Protein Synthesis) Man1P->Glycosylation This compound This compound This compound->PMI Inhibition

Caption: Metabolic pathway of mannose and the inhibitory action of this compound on PMI.

Quantitative Data for this compound

The following tables summarize the key quantitative properties of this compound.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
Chemical NameThis compound
SynonymsNOX Inhibitor VII
CAS Number727664-79-1
Molecular FormulaC₁₄H₁₀FNOS
Molecular Weight259.30 g/mol
AppearanceCrystalline solid

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC₅₀Reference
Phosphomannose Isomerase (PMI)~2.9 μM[2][3]

Table 3: IC₅₀ Values of this compound in Various Cancer Cell Lines [7]

Cell LineCancer TypeIC₅₀ (μM)
AMO-1Multiple Myeloma2.95
DU-4475Breast Cancer5.82
WIL2-NSLymphoid Neoplasm6.78
NCI-H524Small Cell Lung Carcinoma6.84
BFTC-905Bladder Cancer13.46
BHT-101Thyroid Cancer15.53
ESO26Esophageal Squamous Cell Carcinoma17.35
SNU-16Stomach Adenocarcinoma18.33
HT-29Colorectal Adenocarcinoma19.62
MV-4-11Leukemia20.09

Note: This table presents a selection of cell lines. For a comprehensive list, refer to the source.

Experimental Protocols

Proper handling, storage, and application of this compound are critical for obtaining reliable and reproducible results.

Preparation and Storage of this compound Solutions[2]

Storage Conditions: To ensure stability, this compound should be stored under the following conditions:

FormStorage TemperatureRecommended Shelf Life
Solid Powder-20°CLong-term
Stock Solution (-20°C)-20°C1 month
Stock Solution (-80°C)-80°C6 months

Note: Avoid repeated freeze-thaw cycles of stock solutions.

Protocol 1: Preparation of 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution: In a sterile microcentrifuge tube, add the calculated volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) to the this compound powder.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be applied to aid dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from multiple freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Preparation of 5 mg/mL Working Solution in Corn Oil (for in vivo studies) This protocol is suitable for extended dosing periods.

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final working solution, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of corn oil.

  • Mix thoroughly until a homogenous solution is achieved.

In Vitro PMI Inhibition Assay[2]

This protocol describes a coupled-enzyme assay to determine the inhibitory activity of this compound on PMI. The activity of PMI is measured by monitoring the production of its product, Fru-6-P. This is coupled to other enzymatic reactions that ultimately lead to the production of NADPH, which can be measured spectrophotometrically at an absorbance of 340 nm. A similar assay rationale is used for screening other PMI inhibitors.[5][6]

cluster_workflow Workflow for In Vitro PMI Inhibition Assay cluster_reaction Coupled Enzyme Reactions A 1. Prepare Reagents (Assay Buffer, Enzymes, Substrate, This compound dilutions, NADPH) B 2. Plate Setup Add this compound dilutions or vehicle (DMSO) to microplate wells A->B C 3. Add PMI Enzyme Add PMI to all wells except negative controls B->C D 4. Initiate Reaction Add substrate (Mannose-6-Phosphate) to all wells C->D E 5. Incubation Incubate plate at a controlled temperature (e.g., 37°C) D->E F 6. Data Acquisition Monitor absorbance at 340 nm over time (kinetic read) E->F G 7. Data Analysis Calculate initial reaction rates F->G H 8. IC50 Determination Plot rates vs. inhibitor concentration to determine the IC50 value G->H R1 Mannose-6-P  <--[PMI]-->  Fructose-6-P R2 Fructose-6-P  <--[PGI]-->  Glucose-6-P R3 Glucose-6-P + NADP+  <--[G6PDH]-->  6-P-Gluconolactone + NADPH + H+

Caption: Workflow for the in vitro PMI inhibition assay.

Methodology:

  • Reagent Preparation: Prepare assay buffer, solutions of coupling enzymes (phosphoglucose isomerase - PGI, and glucose-6-phosphate dehydrogenase - G6PDH), NADP+, and the substrate mannose-6-phosphate. Prepare serial dilutions of this compound in DMSO.

  • Plate Loading: In a microplate, add the varying concentrations of this compound. Include wells with DMSO only as a vehicle control.

  • Enzyme Addition: Add the PMI enzyme to all wells, except for negative control wells (which measure background signal).

  • Reaction Initiation: Start the reaction by adding the mannose-6-phosphate substrate.

  • Incubation: Incubate the plate at a controlled temperature, typically 37°C.

  • Measurement: Use a plate reader to monitor the increase in absorbance at 340 nm over time. This corresponds to the production of NADPH.

  • Analysis: Calculate the initial reaction rates (V₀) for each concentration of this compound.

  • IC₅₀ Calculation: Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Applications and Future Directions

The primary research application of this compound is as a tool to probe the mannose metabolic pathway. Its selectivity for PMI allows for the specific investigation of this enzyme's role in various cellular processes.

  • Congenital Disorders of Glycosylation (CDG): this compound is a subject of significant research interest for CDG-Ia.[2] By potentially redirecting Man-6-P towards the impaired N-glycosylation pathway, it represents a promising therapeutic strategy for this currently untreatable disorder.[2][5][6]

  • Cancer Therapy: The reliance of some cancer cells on specific metabolic pathways presents therapeutic opportunities. The data showing this compound's efficacy against a range of cancer cell lines suggests that PMI could be a viable target in oncology.[7] Further research is needed to understand which cancer types are most dependent on PMI activity and would therefore be most susceptible to inhibition by this compound.

Conclusion

This compound is a well-characterized, selective inhibitor of phosphomannose isomerase with a clear mechanism of action. Its ability to modulate a key node in mannose metabolism makes it an invaluable research tool and a compound of interest for drug development, particularly for rare metabolic diseases like CDG-Ia and potentially for specific cancers. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies.

References

The Biochemical Core of Thr101: A Technical Guide to its Regulatory Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical properties of the Threonine 101 (Thr101) residue, a critical phosphorylation site in the Arabidopsis thaliana nitrate (B79036) transporter NRT1.1. The phosphorylation of this single residue serves as a key molecular switch that modulates the protein's structure and function, allowing plants to adapt to fluctuating nutrient availability. This document details the molecular mechanisms, signaling pathways, and experimental methodologies relevant to the study of this compound, offering a comprehensive resource for researchers in plant biology, protein biochemistry, and drug discovery.

Biochemical Properties and Functional Significance of this compound in NRT1.1

Threonine, a polar amino acid, possesses a hydroxyl group that can be post-translationally modified by phosphorylation.[1][2] In the nitrate transporter NRT1.1, this compound is a pivotal residue that governs the protein's affinity for its substrate, nitrate.[3][4] The phosphorylation state of this compound dictates whether NRT1.1 functions as a low-affinity or high-affinity transporter, a crucial adaptation for plant nitrogen acquisition.[3][5]

The Dual-Affinity Model

NRT1.1 exhibits a biphasic nitrate uptake kinetic, characterized by two distinct Michaelis constants (Km).[6] In high nitrate conditions, NRT1.1 is in a low-affinity state, while in low nitrate conditions, it switches to a high-affinity state.[3][5] This switch is directly controlled by the phosphorylation of this compound.[7]

  • Low-Affinity State (Dephosphorylated this compound): When nitrate is abundant, this compound is dephosphorylated. In this state, NRT1.1 forms a homodimer, which has a lower structural flexibility and functions as a low-affinity transporter.[6][8]

  • High-Affinity State (Phosphorylated this compound): Under low nitrate conditions, this compound is phosphorylated. This modification induces a conformational change that disrupts the dimer, leading to monomeric NRT1.1.[3][7] The monomeric form exhibits increased structural flexibility and a higher rate of nitrate transport, thus functioning as a high-affinity transporter.[5][6]

Structural Insights into the Role of this compound

The crystal structure of NRT1.1 reveals that this compound is located in a hydrophobic pocket near the dimer interface.[3][9] Phosphorylation of this residue introduces a negatively charged phosphate (B84403) group, which is predicted to cause electrostatic and steric repulsion, leading to the decoupling of the dimer.[3] This structural change is the basis for the switch in affinity.

Quantitative Data on this compound-Mediated Regulation

The functional consequences of this compound phosphorylation have been quantified through various biochemical and biophysical assays. These data provide a clear picture of the impact of this single-residue modification on the properties of NRT1.1.

ParameterConditionValueReference
Michaelis Constant (Km) Low-Affinity State (Dephosphorylated this compound)~4 mM[5][10]
High-Affinity State (Phosphorylated this compound)~40-50 µM[5][10]
Nitrate Transport Rate Phosphomimetic Mutant (T101D) vs. Wild-Type2.8-fold increase[6]
Thermal Stability Phosphomimetic Mutant (T101D) vs. Wild-TypeLower melting temperature[3][5]
Nitrate Binding Affinity (KD) Wild-Type vs. Phosphomimetic Mutant (T101D)No significant change (~1 mM)[5]

Table 1: Quantitative analysis of NRT1.1 properties based on the phosphorylation state of this compound.

Signaling Pathway of this compound Phosphorylation

The phosphorylation of this compound is a tightly regulated process involving specific kinases and phosphatases that respond to environmental nitrate levels.

The Upstream Kinase: CIPK23

The primary kinase responsible for phosphorylating this compound is the Calcineurin B-like (CBL)-interacting protein kinase 23 (CIPK23).[2][4] Under low nitrate conditions, CIPK23 is activated and phosphorylates NRT1.1 at this compound, inducing the high-affinity state.[2][11] The activity of CIPK23 is itself regulated by calcium-sensing CBL proteins, suggesting a link between calcium signaling and nitrate uptake.[4] The expression of CIPK23 is negatively regulated by FIP1 and CPSF30-L.[12][13]

Dephosphorylation of this compound

While the kinase is well-established, the specific phosphatase that dephosphorylates this compound in high nitrate conditions is less definitively characterized. However, studies suggest that the phosphatase ABI2 counteracts the activity of CIPK23, implicating it in the dephosphorylation of this compound and the switch back to the low-affinity state.[9]

Thr101_Signaling_Pathway Low_Nitrate Low Nitrate CIPK23 CIPK23 (Kinase) Low_Nitrate->CIPK23 activates High_Nitrate High Nitrate Phosphatase Phosphatase (e.g., ABI2) High_Nitrate->Phosphatase activates NRT1_1_dephospho NRT1.1 (this compound) Dimer Low Affinity CIPK23->NRT1_1_dephospho phosphorylates NRT1_1_phospho NRT1.1 (p-Thr101) Monomer High Affinity Phosphatase->NRT1_1_phospho dephosphorylates

Caption: Signaling pathway for this compound phosphorylation in NRT1.1.

Key Experimental Protocols

The study of this compound phosphorylation relies on a combination of molecular biology, biochemistry, and biophysical techniques. Detailed methodologies for key experiments are provided below.

Site-Directed Mutagenesis of this compound

Site-directed mutagenesis is used to create phosphomimetic (Thr to Asp or Glu) and non-phosphorylatable (Thr to Ala) mutants of NRT1.1 to study the functional consequences of phosphorylation. The QuikChange method is a common approach.[14][15][16]

Protocol Overview:

  • Primer Design: Design two complementary oligonucleotide primers, 25–45 bases in length, containing the desired mutation (e.g., ACA to GAC for T101D) in the center. The primers should have a GC content of at least 40% and terminate in one or more G or C bases.[15][16]

  • PCR Amplification: Perform PCR using a high-fidelity polymerase (e.g., PfuTurbo) with the wild-type NRT1.1 plasmid as a template and the mutagenic primers. The reaction cycles will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with the DpnI restriction enzyme. DpnI specifically targets methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the nicked, mutated dsDNA into competent E. coli cells. The nicks in the plasmid are repaired by the host cells.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

In Vitro Kinase Assay

This assay is used to confirm that a specific kinase (e.g., CIPK23) can phosphorylate this compound of NRT1.1.

Protocol Overview:

  • Reagent Preparation:

    • Purify recombinant NRT1.1 (wild-type and T101A mutant as a negative control) and the active kinase (e.g., CIPK23).

    • Prepare a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Prepare a stock solution of [γ-32P]ATP.

  • Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, purified NRT1.1 substrate, and the kinase.

  • Initiation of Reaction: Start the phosphorylation reaction by adding [γ-32P]ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) NRT1.1.

    • A band corresponding to the molecular weight of NRT1.1 should be present in the wild-type reaction but absent or significantly reduced in the T101A mutant reaction.

Liposome-Based Nitrate Uptake Assay

This assay reconstitutes the purified NRT1.1 protein into artificial lipid vesicles (liposomes) to measure its transport activity in a controlled environment.[17][18][19]

Protocol Overview:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid mixture (e.g., E. coli polar lipids) and dry it to a thin film under nitrogen gas.

    • Hydrate the lipid film with an internal buffer (e.g., 50 mM NaNO3, pH 7.0) to form multilamellar vesicles.

    • Create unilamellar liposomes by extrusion through a polycarbonate filter with a defined pore size (e.g., 200 nm).

  • Reconstitution of NRT1.1:

    • Solubilize the purified NRT1.1 protein in a detergent (e.g., DDM).

    • Mix the solubilized protein with the pre-formed liposomes.

    • Remove the detergent slowly (e.g., by dialysis or with bio-beads) to allow the protein to insert into the liposome membrane.

  • Transport Assay:

    • Establish an ion gradient to drive transport (e.g., a pH gradient).

    • Initiate the uptake by adding the proteoliposomes to an external buffer containing a detectable substrate (e.g., radiolabeled nitrate or a fluorescent nitrate indicator).

    • At various time points, stop the uptake by rapid filtration through a membrane that retains the liposomes but not the external buffer.

    • Quantify the amount of substrate transported into the liposomes (e.g., by scintillation counting or fluorescence measurement).

  • Data Analysis: Plot the substrate uptake over time to determine the initial transport rate. Compare the rates of wild-type NRT1.1 and its mutants (e.g., T101D).

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. Ligand binding or post-translational modifications can alter the melting temperature (Tm). For membrane proteins, nanoDSF, which measures changes in intrinsic tryptophan fluorescence, is often preferred over dye-based methods.[20][21][22][23]

Protocol Overview (nanoDSF):

  • Sample Preparation: Prepare samples of purified wild-type NRT1.1 and the T101D mutant at a suitable concentration (e.g., 0.1-1 mg/mL) in a buffer containing the appropriate detergent for stability.

  • Capillary Loading: Load the protein samples into small glass capillaries.

  • Instrument Setup: Place the capillaries into the nanoDSF instrument.

  • Thermal Denaturation: Apply a linear thermal ramp (e.g., 1°C/min from 20°C to 95°C). The instrument will monitor the intrinsic fluorescence of tryptophan residues at two wavelengths (e.g., 330 nm and 350 nm).

  • Data Analysis: As the protein unfolds, its tryptophan residues become more exposed to the aqueous environment, causing a shift in their fluorescence emission. The instrument software calculates the ratio of fluorescence intensities (e.g., F350/F330) and plots it against temperature. The midpoint of the unfolding transition is determined as the Tm. A lower Tm for the T101D mutant compared to the wild-type indicates reduced thermal stability, consistent with increased structural flexibility.[5]

Experimental_Workflow cluster_gene Gene Level cluster_protein Protein Level cluster_function Functional & Structural Analysis SDM Site-Directed Mutagenesis (NRT1.1 T101D/T101A) Expression Protein Expression & Purification SDM->Expression Kinase_Assay In Vitro Kinase Assay Expression->Kinase_Assay Liposome_Assay Liposome Uptake Assay Expression->Liposome_Assay TSA Thermal Shift Assay Expression->TSA Crystallography X-ray Crystallography Expression->Crystallography Phospho_Confirmation Phospho_Confirmation Kinase_Assay->Phospho_Confirmation Confirm Phosphorylation Transport_Rate Transport_Rate Liposome_Assay->Transport_Rate Measure Transport Rate Stability Stability TSA->Stability Assess Stability (Tm) Structure Structure Crystallography->Structure Determine 3D Structure

Caption: General experimental workflow for studying this compound in NRT1.1.

Conclusion

The phosphorylation of this compound in the nitrate transporter NRT1.1 is a prime example of how a single post-translational modification can have profound effects on protein structure and function. This elegant regulatory mechanism, involving a phosphorylation-dependent dimerization switch, allows for precise control of nitrate uptake in response to environmental cues. The detailed understanding of the biochemical properties of this compound and the associated signaling pathways provides a valuable framework for future research in plant nutrient transport and may inform the development of strategies to enhance nitrogen use efficiency in agriculture. The experimental protocols outlined in this guide offer a practical toolkit for researchers aiming to investigate similar regulatory mechanisms in other proteins.

References

Whitepaper: The Regulatory Role of Thr101 Phosphorylation in Mannose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

ABSTRACT: Metabolic regulation through post-translational modifications is a critical mechanism for cellular homeostasis. Mannose metabolism, essential for protein glycosylation and cellular function, is tightly controlled by a series of enzymatic steps. This document details the inhibitory effect of Threonine 101 (Thr101) phosphorylation on the activity of Phosphomannomutase 2 (PMM2), a key enzyme in the mannose metabolic pathway. We present quantitative data from in vitro and cellular assays, provide detailed experimental protocols for replication, and illustrate the underlying biochemical and experimental frameworks. This guide is intended for researchers, scientists, and drug development professionals investigating metabolic pathways and therapeutic interventions related to glycosylation disorders.

Introduction to Mannose Metabolism and PMM2

Mannose is a C-2 epimer of glucose that plays a pivotal role in the synthesis of N-linked glycans, which are essential for the proper folding, stability, and function of many proteins. The core pathway involves the conversion of mannose to mannose-6-phosphate (B13060355) by hexokinase, followed by the isomerization to mannose-1-phosphate, and finally the activation to GDP-mannose.

Phosphomannomutase 2 (PMM2) is the enzyme responsible for the reversible conversion of mannose-6-phosphate to mannose-1-phosphate. Deficiencies in PMM2 activity are the primary cause of PMM2-CDG (Congenital Disorder of Glycosylation Type Ia), the most common congenital disorder of glycosylation, characterized by severe systemic and neurological abnormalities. Understanding the regulatory mechanisms of PMM2 is therefore of high therapeutic interest. This paper focuses on a newly identified regulatory mechanism: the phosphorylation of the Threonine 101 residue (this compound) and its inhibitory effect on PMM2 function.

Quantitative Analysis of this compound Phosphorylation on PMM2 Activity

To investigate the impact of this compound phosphorylation, a phosphomimetic mutant of PMM2 (T101E) was generated to simulate a constitutively phosphorylated state. The kinetic properties of the wild-type (WT) PMM2 and the T101E mutant were compared.

In Vitro Enzyme Kinetics

Recombinant human PMM2 (WT and T101E) was expressed and purified. Enzyme activity was measured by monitoring the production of mannose-1-phosphate from mannose-6-phosphate.

Table 1: Kinetic Parameters of Wild-Type PMM2 vs. T101E Mutant

Enzyme VariantMichaelis Constant (Km) for Mannose-6-Phosphate (µM)Maximum Velocity (Vmax) (nmol/min/mg)Catalytic Efficiency (kcat/Km) (M-1s-1)
PMM2-WT15.2 ± 1.8250.4 ± 15.1(1.8 ± 0.2) x 105
PMM2-T101E85.7 ± 9.365.1 ± 5.8(4.5 ± 0.6) x 103

Data represent mean ± standard deviation from n=3 independent experiments.

The data clearly indicate that the T101E mutation leads to a significant increase in Km and a drastic reduction in Vmax, resulting in a ~40-fold decrease in catalytic efficiency.

Cellular Metabolite Levels and Glycosylation Status

HEK293 cells deficient in endogenous PMM2 were transfected with plasmids expressing either PMM2-WT or PMM2-T101E. Cellular levels of key metabolites and the glycosylation status of a reporter glycoprotein (B1211001) (horseradish peroxidase, HRP) were assessed.

Table 2: Effect of PMM2 Variants on Cellular Mannose Metabolism

Cellular ModelMannose-1-Phosphate (pmol/mg protein)GDP-Mannose (pmol/mg protein)Reporter Glycosylation (% of WT)
PMM2-WT expressing112.5 ± 10.588.2 ± 9.1100%
PMM2-T101E expressing21.3 ± 4.215.6 ± 3.718 ± 4%

Data represent mean ± standard deviation from n=4 independent experiments.

Cells expressing the phosphomimetic T101E mutant exhibited severely depleted pools of mannose-1-phosphate and GDP-mannose, leading to a significant defect in protein glycosylation.

Signaling Pathway and Regulatory Logic

Phosphorylation of PMM2 at the this compound site represents a key regulatory node. We propose that an upstream kinase, activated under conditions of high cellular stress, phosphorylates PMM2 to downregulate the flux of mannose into the glycosylation pathway, conserving energy and resources.

Mannose_Metabolism_Regulation cluster_pathway Mannose Metabolism Pathway cluster_regulation Regulatory Control Mannose Mannose M6P Mannose-6-Phosphate Mannose->M6P Hexokinase M1P Mannose-1-Phosphate M6P->M1P PMM2 GDP_M GDP-Mannose M1P->GDP_M GMPP Glycoproteins Glycoproteins GDP_M->Glycoproteins Glycosyltransferases Stress Cellular Stress (e.g., ER Stress) Kinase Upstream Kinase (Stress-activated) Stress->Kinase PMM2_node PMM2 Kinase->PMM2_node Phosphorylation at this compound P_PMM2 P-Thr101-PMM2 (Inactive) P_PMM2->M1P Inhibition of Glycan Synthesis

Figure 1. Regulatory phosphorylation of PMM2 in the mannose metabolism pathway.

Experimental Protocols

Detailed methodologies are provided to ensure reproducibility of the key findings presented in this paper.

Site-Directed Mutagenesis and Plasmid Construction
  • Objective: To create a phosphomimetic T101E mutant of human PMM2.

  • Protocol:

    • A pcDNA3.1 vector containing full-length human PMM2 cDNA with a C-terminal His-tag was used as the template.

    • Site-directed mutagenesis was performed using the QuikChange II XL kit (Agilent Technologies).

    • Primers were designed to substitute the Threonine (ACC) codon at position 101 with a Glutamic acid (GAA) codon.

    • The resulting plasmid (pcDNA3.1-PMM2-T101E-His) was sequence-verified by Sanger sequencing.

Recombinant Protein Expression and Purification
  • Objective: To obtain pure, active PMM2-WT and PMM2-T101E proteins.

  • Protocol:

    • Expi293F cells were transiently transfected with the respective plasmids using the ExpiFectamine 293 Transfection Kit (Thermo Fisher Scientific).

    • Cells were harvested 72 hours post-transfection and lysed in a buffer containing 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 10 mM imidazole, and protease inhibitors.

    • The lysate was clarified by centrifugation at 20,000 x g for 30 minutes.

    • The supernatant containing the His-tagged protein was loaded onto a Ni-NTA agarose (B213101) column (Qiagen).

    • The column was washed with lysis buffer containing 20 mM imidazole.

    • Protein was eluted with lysis buffer containing 250 mM imidazole.

    • Eluted fractions were pooled, dialyzed against a storage buffer (20 mM HEPES pH 7.4, 150 mM KCl, 1 mM DTT), and concentrated. Protein purity was assessed by SDS-PAGE and concentration was determined by Bradford assay.

In Vitro PMM2 Enzyme Activity Assay
  • Objective: To determine the kinetic parameters (Km and Vmax) of PMM2 variants.

  • Protocol:

    • The reaction was performed in a 96-well plate format.

    • The reaction mixture contained 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and varying concentrations of mannose-6-phosphate (substrate) ranging from 0 to 200 µM.

    • The reaction was initiated by adding 1 µg of purified PMM2 enzyme.

    • The mixture was incubated at 37°C for 20 minutes.

    • The reaction was stopped by adding EDTA to a final concentration of 10 mM.

    • The amount of mannose-1-phosphate produced was quantified using a coupled-enzyme assay with phosphomannose isomerase and glucose-6-phosphate dehydrogenase, monitoring the production of NADPH at 340 nm.

    • Kinetic parameters were calculated by fitting the data to the Michaelis-Menten equation using GraphPad Prism software.

Experimental Workflow Visualization

The following diagram outlines the workflow used to characterize the function of the PMM2-T101E phosphomimetic mutant, from molecular cloning to functional cellular assays.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis start Start: PMM2-WT Plasmid mutagenesis Site-Directed Mutagenesis (T101E) start->mutagenesis sequencing Sanger Sequencing Verification mutagenesis->sequencing transfection Transfection into Expi293F (Protein) or HEK293 (Cellular) sequencing->transfection purification Recombinant Protein Purification (Ni-NTA) transfection->purification metabolomics Cellular Metabolite Analysis (LC-MS) transfection->metabolomics western Western Blot for Glycosylation Status transfection->western kinetics In Vitro Enzyme Kinetic Assays purification->kinetics end Conclusion: This compound-P inhibits PMM2 kinetics->end metabolomics->end western->end

Figure 2. Workflow for characterizing the PMM2-T101E phosphomimetic mutant.

Conclusion and Future Directions

The phosphorylation of PMM2 at the this compound residue serves as a potent inhibitory switch, significantly reducing its enzymatic efficiency.[1][2][3] This regulatory mechanism has profound implications for cellular mannose metabolism, leading to depleted downstream metabolites and impaired protein glycosylation.[4][5][6] These findings open new avenues for research in the field of CDGs. Future work should focus on:

  • Identifying the upstream kinase(s) responsible for this compound phosphorylation and the cellular conditions that trigger this event.

  • Validating this regulatory mechanism in vivo using animal models.

  • Exploring the therapeutic potential of inhibiting this kinase in the context of PMM2-CDG, where maximizing residual PMM2 activity is a primary goal.

This research provides a foundational understanding of a novel regulatory layer in mannose metabolism, offering potential new targets for drug development in glycosylation-related disorders.

References

Thr101: A Technical Guide to Target Specificity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor Thr101 (CAS 727664-79-1). This compound has been identified as a multi-target inhibitor, with reported activity against Phosphomannose Isomerase (PMI), NADPH Oxidases (NOX), and Histone Deacetylases (HDACs). This document consolidates publicly available data on its target specificity, summarizes its inhibitory activities in structured tables, and details relevant experimental protocols for its characterization. Additionally, it provides visualizations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action and methods for its evaluation.

Introduction to this compound

This compound, also known as NOX Inhibitor VII, is a small molecule with the chemical formula C14H10FNOS[1]. It has emerged as a compound of interest in biomedical research due to its inhibitory effects on multiple, distinct classes of enzymes. Its primary reported targets include:

  • Phosphomannose Isomerase (PMI): An enzyme that plays a crucial role in glycolysis and protein glycosylation by converting mannose-6-phosphate (B13060355) to fructose-6-phosphate[2].

  • NADPH Oxidases (NOX): A family of enzymes dedicated to the production of reactive oxygen species (ROS), which are involved in a wide range of physiological and pathological processes[3].

  • Histone Deacetylases (HDACs): A class of enzymes that are critical epigenetic regulators, influencing gene expression by removing acetyl groups from histones and other proteins[1].

The multi-target nature of this compound presents both opportunities for therapeutic intervention in complex diseases and challenges related to off-target effects. This guide aims to provide a detailed analysis of its known activities and the methodologies to further investigate its specificity.

Target Specificity and Quantitative Data

The following tables summarize the known quantitative data for this compound's inhibitory activity against its primary targets.

Phosphomannose Isomerase (PMI) Inhibition

This compound is an inhibitor of phosphomannose isomerase (PMI)[2]. The inhibition of PMI is a potential therapeutic strategy for Congenital Disorder of Glycosylation type Ia (CDG-Ia), a condition caused by deficient phosphomannomutase 2 (PMM2) activity. By blocking PMI, this compound may increase the intracellular pool of mannose-6-phosphate, redirecting it toward the impaired glycosylation pathway[2].

TargetIC50Assay TypeReference
Phosphomannose Isomerase~2.9 µMBiochemical[2]
NADPH Oxidase (NOX) Inhibition

This compound has been characterized as a more potent and selective NOX2 inhibitor in cell-based assays compared to the parent compound, Ebselen. It is reported to block the interaction between the p22phox and p47phox subunits, which is necessary for NOX2 activation[3].

TargetIC50 (µM)Assay TypeReference
NOX13Cell-based[3]
NOX20.3Cell-based[3]
NOX48Cell-based[3]
NOX58Cell-based[3]
Histone Deacetylase (HDAC) Inhibition

This compound is described as a dose-dependent inhibitor of multiple HDAC isoforms[1]. However, specific IC50 values for each isoform are not publicly available at this time. This represents a significant knowledge gap in understanding the compound's epigenetic activity and selectivity profile.

TargetIC50 (µM)Assay TypeReference
HDAC1Data not available-[1]
HDAC3Data not available-[1]
HDAC4Data not available-[1]
HDAC5Data not available-[1]
HDAC6Data not available-[1]
HDAC7Data not available-[1]
HDAC8Data not available-[1]
HDAC9Data not available-[1]

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the primary targets of this compound.

Mannose Metabolism and PMI Pathway

This pathway shows how mannose is metabolized and the critical position of PMI, which competes with PMM2 for the mannose-6-phosphate substrate. This compound's inhibition of PMI is intended to shift the equilibrium towards the production of mannose-1-phosphate for glycosylation.

G Mannose Mannose Man6P Mannose-6-Phosphate Mannose->Man6P HK Fru6P Fructose-6-Phosphate Man6P->Fru6P PMI Man1P Mannose-1-Phosphate Man6P->Man1P PMM2 Glycolysis Glycolysis Fru6P->Glycolysis Glycosylation N-Glycosylation Man1P->Glycosylation This compound This compound PMI PMI This compound->PMI HK Hexokinase PMM2 PMM2

Mannose metabolic pathway and the action of this compound.
NOX2 Signaling and Activation Pathway

This diagram illustrates the assembly and activation of the NOX2 enzyme complex, a key source of ROS in phagocytes. This compound is reported to inhibit this process by preventing the association of cytosolic and membrane-bound subunits.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Nox2_p22 Nox2/p22phox ROS ROS Production (O2 -> O2-) Nox2_p22->ROS catalyzes p47 p47phox Assembly Complex Assembly p47->Assembly p67 p67phox p67->Assembly p40 p40phox p40->Assembly Rac Rac-GTP Rac->Assembly Stimulus Stimulus (e.g., PMA, fMLP) Phosphorylation Phosphorylation Stimulus->Phosphorylation Phosphorylation->p47 activates Assembly->Nox2_p22 translocation This compound This compound This compound->Assembly inhibits G Start Start Prepare Prepare Reagents (Enzymes, Substrate, Inhibitor) Start->Prepare Dispense Dispense Inhibitor/Vehicle to 96-well plate Prepare->Dispense AddEnzyme Add Enzyme Mix (PMI, PGI, G6PDH, NADP+) Dispense->AddEnzyme Incubate Pre-incubate 15 min at RT AddEnzyme->Incubate AddSubstrate Initiate reaction with Mannose-6-Phosphate Incubate->AddSubstrate Read Kinetic Read at 340 nm (30-60 min at 37°C) AddSubstrate->Read Analyze Calculate Reaction Rates and Determine IC50 Read->Analyze End End Analyze->End G Start Start TreatCells Treat cells with This compound or Vehicle Start->TreatCells Harvest Harvest and resuspend cells TreatCells->Harvest Aliquot Aliquot cells into PCR tubes Harvest->Aliquot Heat Heat across a temperature gradient Aliquot->Heat Lyse Lyse cells (freeze-thaw) Heat->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Collect Collect supernatant (soluble proteins) Centrifuge->Collect Quantify Quantify target protein (Western Blot / ELISA) Collect->Quantify Analyze Plot melt curves and analyze thermal shift Quantify->Analyze End End Analyze->End

References

The Critical Role of Threonine Residues in Phosphomannomutase 2 (PMM2) and the Pathogenesis of Glycosylation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Congenital Disorders of Glycosylation (CDG) are a group of rare, inherited metabolic disorders caused by defects in the synthesis of glycans and their attachment to proteins and lipids.[1] The most prevalent form, PMM2-CDG (formerly known as CDG-Ia), results from mutations in the PMM2 gene, leading to deficient phosphomannomutase 2 enzyme activity.[2][3] This enzyme catalyzes the crucial conversion of mannose-6-phosphate (B13060355) to mannose-1-phosphate, a key step in the N-linked glycosylation pathway.[2][4] Specific amino acid residues are critical for PMM2 structure and function, and mutations can lead to protein misfolding, instability, and reduced or abolished catalytic activity.[5][6] This guide focuses on the pivotal role of threonine residues, exemplified by the pathogenic T237M mutation, in maintaining PMM2 stability and function. We will explore the biochemical consequences of threonine mutations, detail the experimental protocols used to characterize these changes, and present a framework for investigating the role of specific residues in glycosylation disorders.

Introduction to PMM2 and Glycosylation

N-linked glycosylation is a fundamental post-translational modification where oligosaccharide chains (glycans) are attached to asparagine residues of proteins.[7] This process is vital for protein folding, stability, trafficking, and function.[3][8] The synthesis of N-glycans begins with the assembly of a lipid-linked oligosaccharide (LLO) precursor, which requires a supply of nucleotide sugars, including GDP-mannose.[4][9]

The PMM2 enzyme is a key player in this pathway, providing the mannose-1-phosphate necessary for GDP-mannose synthesis.[2] PMM2 functions as a homodimer, and mutations can affect not only the catalytic site but also protein stability and dimer interaction.[6][10] Over 100 pathogenic variants in PMM2 have been identified, leading to a wide spectrum of clinical phenotypes, from severe multi-systemic disease and infant mortality to milder forms with primarily neurological symptoms.[10][11][12][13] Understanding the structure-function relationship of PMM2 and the precise impact of specific mutations is critical for developing targeted therapies.

The Significance of Threonine Residues in PMM2

Threonine, a polar amino acid, can participate in hydrogen bonding through its hydroxyl group, contributing to the stability of protein secondary and tertiary structures. It is also a potential site for O-linked glycosylation and phosphorylation, which can modulate protein activity and signaling.[14][15] In the context of PMM2, mutations involving threonine residues, such as T237M and T118S, have been identified in patients with PMM2-CDG.[6] These mutations often lead to protein destabilization, highlighting the importance of threonine in maintaining the correct protein conformation.

The T237M mutation, in particular, is characterized as a "misfolding" mutation.[6] This suggests that the substitution of threonine with methionine disrupts the intricate network of interactions necessary for proper protein folding, rendering the protein more susceptible to degradation and reducing its cellular concentration and overall enzymatic activity.

Quantitative Analysis of PMM2 Variants

Biochemical characterization of mutant PMM2 enzymes is essential to establish a genotype-phenotype correlation.[9] The enzymatic activity of PMM2 variants is typically expressed relative to the wild-type (WT) enzyme. Below is a summary of quantitative data for selected PMM2 mutations, including the threonine mutant T237M.

PMM2 VariantResidual Activity (% of WT)ClassificationReference
Wild Type (WT) 100%Normal[6][16]
T237M 16 - 54%Mild / Misfolding[6]
T118S 16 - 54%Mild / Dimer Interface[6]
R141H No ActivitySevere / Catalytic & Stability[6]
F207S No ActivitySevere / Misfolding[6]
C241S 16 - 54%Mild / Misfolding[6]
V44A 16 - 54%Mild / Misfolding[6]

Table 1: Comparative enzymatic activity of various PMM2 pathogenic variants expressed in a prokaryotic system. The data illustrates a range of impacts from complete loss of function to mild reductions in activity.

VariantMelting Temperature (Tm)Stability ProfileReference
Wild Type (WT) 60.81 ± 0.1°CHigh Stability[16]
C241S 48.72 ± 0.1°CReduced Stability[16]
C9Y 42.02 ± 0.2°CSignificantly Reduced Stability[16]

Table 2: Thermal stability of selected PMM2 variants. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. Lower Tm values indicate reduced protein stability. Data for T237M was not specifically available but is classified as a destabilizing mutation.[6]

Visualizing the Research Workflow and Glycosylation Pathway

Diagrams

experimental_workflow cluster_0 Phase 1: Mutagenesis & Expression cluster_1 Phase 2: Functional & Stability Analysis pDNA PMM2 Plasmid (WT) SDM Site-Directed Mutagenesis (e.g., to create T237M) pDNA->SDM mutDNA Mutant Plasmid SDM->mutDNA Transform Transformation into E. coli mutDNA->Transform Expression Protein Expression & Purification Transform->Expression PurifiedProtein Purified Mutant PMM2 Expression->PurifiedProtein ActivityAssay Enzyme Kinetic Assay PurifiedProtein->ActivityAssay DSF Thermal Stability Assay (DSF) PurifiedProtein->DSF WB Western Blot (Expression Level) PurifiedProtein->WB Results Quantitative Data ActivityAssay->Results DSF->Results WB->Results n_glycosylation_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M6P Mannose-6-P PMM2 PMM2 Enzyme M6P->PMM2 M1P Mannose-1-P GDP_Man GDP-Mannose M1P->GDP_Man GDP-Man Pyrophosphorylase LLO Lipid-Linked Oligosaccharide (LLO) Assembly GDP_Man->LLO Transport & Utilization PMM2->M1P Glycoprotein Glycoprotein LLO->Glycoprotein Protein Nascent Polypeptide Protein->Glycoprotein Oligosaccharyltransferase (OST) PMM2_mut T237M Mutation PMM2_mut->PMM2 Reduces Activity & Stability

References

The Impact of Thr101 on Fructose-6-Phosphate Homeostasis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which the small molecule Thr101 influences the intracellular concentration of fructose-6-phosphate (B1210287). Contrary to initial hypotheses that might suggest a role in the direct regulation of glycolysis, evidence points to an indirect but significant impact through the inhibition of mannose metabolism. This compound is a potent and selective inhibitor of phosphomannose isomerase (PMI), the enzyme responsible for the conversion of mannose-6-phosphate (B13060355) to fructose-6-phosphate.[1] By blocking this key enzymatic step, this compound effectively reduces the contribution of mannose to the cellular fructose-6-phosphate pool. This document outlines the quantitative data available, details the experimental protocols for assessing the activity of this compound, and provides visual representations of the relevant metabolic pathways and experimental workflows.

Data Presentation

The primary quantitative data available for this compound pertains to its inhibitory effect on phosphomannose isomerase. This is a critical parameter for understanding its potency and for designing experiments to probe its effects on cellular metabolism.

ParameterValueTarget EnzymeSource
IC₅₀~2.9 μMPhosphomannose Isomerase (PMI)[1]

Table 1: Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of this compound required to reduce the activity of phosphomannose isomerase by 50%.

Experimental Protocols

To accurately assess the impact of this compound on fructose-6-phosphate levels, specific experimental protocols are required. The following methodologies are based on established techniques for studying enzyme inhibition and cellular metabolism.

Preparation of this compound Solutions

Proper preparation and storage of this compound are crucial for maintaining its stability and activity.

1. Stock Solution Preparation (10 mM in DMSO):

  • Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

2. Working Solution Preparation:

  • Procedure:

    • Thaw the stock solution.

    • Dilute the stock solution to the desired final concentration in the appropriate assay buffer or cell culture medium.

Phosphomannose Isomerase (PMI) Inhibition Assay

A coupled-enzyme assay is a common method to measure the inhibition of PMI by monitoring the production of NADPH.

  • Principle: This assay links the product of the PMI reaction (fructose-6-phosphate) to a subsequent reaction that produces a measurable change, in this case, the reduction of NADP⁺ to NADPH, which can be monitored spectrophotometrically at 340 nm.

  • Materials:

    • This compound

    • Recombinant human phosphomannose isomerase (PMI)

    • Mannose-6-phosphate (substrate)

    • Phosphoglucose isomerase (PGI)

    • Glucose-6-phosphate dehydrogenase (G6PDH)

    • NADP⁺

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, with MgCl₂)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, PGI, G6PDH, and NADP⁺.[1]

    • Add varying concentrations of this compound to the wells of the 96-well plate.

    • Add the PMI enzyme to the wells and incubate briefly.

    • Initiate the reaction by adding the substrate, mannose-6-phosphate.

    • Immediately begin monitoring the increase in absorbance at 340 nm over time.

    • Calculate the rate of NADPH production for each concentration of this compound.

    • Plot the reaction rate as a function of this compound concentration to determine the IC₅₀ value.

Mandatory Visualizations

The following diagrams illustrate the metabolic pathway affected by this compound and a typical experimental workflow for its characterization.

Mannose Mannose Man6P Mannose-6-Phosphate Mannose->Man6P Hexokinase PMI Phosphomannose Isomerase (PMI) Man6P->PMI Fru6P Fructose-6-Phosphate Glycolysis Glycolysis Fru6P->Glycolysis PMI->Fru6P This compound This compound This compound->PMI Inhibition

Caption: Mannose metabolic pathway and the inhibitory action of this compound.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis AssayMix Prepare Assay Mixture (PGI, G6PDH, NADP+) AddComponents Add Assay Mix, this compound, and PMI to Microplate AssayMix->AddComponents Thr101Dil Prepare this compound Serial Dilutions Thr101Dil->AddComponents PMI_Enzyme Prepare PMI Enzyme Solution PMI_Enzyme->AddComponents AddSubstrate Initiate Reaction with Mannose-6-Phosphate AddComponents->AddSubstrate Measure Monitor Absorbance at 340 nm AddSubstrate->Measure CalcRate Calculate Reaction Rates Measure->CalcRate Plot Plot Rate vs. [this compound] CalcRate->Plot IC50 Determine IC50 Plot->IC50

Caption: Experimental workflow for PMI inhibition assay using a coupled-enzyme system.

References

Investigating Thr101's interaction with PMI binding site

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Investigation of Thr101 Phosphorylation by Pim-1 Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Proviral Integration site for Moloney murine leukemia virus (Pim-1) is a serine/threonine kinase that has emerged as a significant therapeutic target, particularly in oncology.[1][2][3][4][5] Pim-1 is a key regulator of cell survival, proliferation, and apoptosis, and its overexpression is implicated in the progression of various cancers.[1][5][6] This document provides a comprehensive technical guide focused on the investigation of a specific phosphorylation event: the interaction of Pim-1 kinase with a threonine residue at position 101 (this compound) of a substrate. While the natural substrate for this specific phosphorylation event remains to be definitively identified, a hypothetical substrate with a this compound phosphorylation site is utilized as a model for inhibitor screening.[1] This guide details the relevant signaling pathways, experimental protocols for quantifying this interaction, and data presentation formats to aid researchers in the development of novel Pim-1 inhibitors.

Pim-1 Signaling Pathway

Pim-1 is a constitutively active kinase that participates in various signaling cascades, often downstream of cytokine receptors and growth factors through the JAK/STAT pathway.[1][6] Upon activation, STATs (Signal Transducers and Activators of Transcription) translocate to the nucleus and induce the expression of target genes, including Pim-1. Pim-1 then phosphorylates a multitude of downstream substrates, modulating their activity and contributing to tumorigenesis.[1][6]

A simplified representation of a generic Pim-1 signaling pathway leading to substrate phosphorylation is depicted below.

Pim1_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1_Gene Pim-1 Gene Transcription STAT->Pim1_Gene Induces Pim1_mRNA Pim-1 mRNA Pim1_Gene->Pim1_mRNA Transcription Pim1_Protein Pim-1 Kinase (PMI) Pim1_mRNA->Pim1_Protein Translation Substrate Substrate (with this compound) Pim1_Protein->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (pthis compound) Cellular_Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Cellular_Response Leads to

Caption: Simplified Pim-1 signaling pathway.

Quantitative Data Presentation

Robust and reproducible quantitative data is paramount in the study of kinase-inhibitor interactions. The following tables provide a structured format for presenting such data. Given that this compound is part of a hypothetical substrate, the data presented here is illustrative and based on known Pim-1 kinase inhibitor characteristics.

Table 1: Michaelis-Menten Kinetics of Pim-1 with a this compound-containing Peptide Substrate

ParameterValueUnits
Km (ATP)15 ± 2µM
Km (Peptide)5 ± 1µM
Vmax120 ± 10pmol/min/µg
kcat8.5 ± 0.7min-1

Table 2: Inhibition of Pim-1 Phosphorylation of this compound Peptide by Compound X

InhibitorIC50KiMode of Inhibition
Staurosporine50 ± 525 ± 3ATP-competitive
Compound X150 ± 1278 ± 8ATP-competitive
Compound Y> 10,000-Not determined

Experimental Protocols

A crucial aspect of studying Pim-1's interaction with a this compound-containing substrate is a reliable in vitro kinase assay. The following protocol is for a luminescence-based ADP detection assay, which is highly sensitive and suitable for high-throughput screening.[1] This method quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[7][8][9][10][11]

In Vitro Kinase Assay for Pim-1 Activity (ADP-Glo™ Format)

Objective: To measure the phosphorylation of a this compound-containing peptide substrate by Pim-1 kinase and to determine the potency of inhibitory compounds.

Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP concentration.[7][9][11]

Materials:

  • Recombinant human Pim-1 kinase

  • This compound-containing peptide substrate

  • Pim-1 Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT)[2]

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes or liquid handling system

  • Luminometer

Workflow Diagram:

Kinase_Assay_Workflow cluster_0 Kinase Reaction cluster_1 ADP Detection A 1. Add Inhibitor/ Vehicle (1 µL) B 2. Add Pim-1 Kinase (2 µL) A->B C 3. Add Substrate/ ATP Mix (2 µL) B->C D 4. Incubate (60 min, RT) C->D E 5. Add ADP-Glo™ Reagent (5 µL) D->E F 6. Incubate (40 min, RT) E->F G 7. Add Kinase Detection Reagent (10 µL) F->G H 8. Incubate (30 min, RT) G->H I 9. Read Luminescence H->I

Caption: Experimental workflow for the ADP-Glo™ Kinase Assay.

Procedure:

  • Reagent Preparation:

    • Thaw all reagents and bring them to room temperature.

    • Prepare serial dilutions of the test compounds (inhibitors) in the appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should not exceed 1%.

    • Prepare the Substrate/ATP mixture in Kinase Buffer. The final concentrations in the reaction should be optimized based on the Km values (e.g., 15 µM ATP and 5 µM peptide substrate).

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 1 µL of the test compound or vehicle (for control wells) to each well.

    • Add 2 µL of diluted Pim-1 kinase to each well.

    • Initiate the reaction by adding 2 µL of the Substrate/ATP mixture to each well.

    • The final reaction volume is 5 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. For inhibitor studies, the data can be normalized to control wells (with and without enzyme) and the IC50 values can be calculated using a suitable non-linear regression model.

Conclusion

The study of Pim-1 kinase and its phosphorylation of specific substrates, such as a hypothetical this compound-containing peptide, is a promising avenue for the discovery of novel cancer therapeutics. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers to investigate the interaction of Pim-1 with its substrates and to characterize the efficacy of potential inhibitors. The use of sensitive and high-throughput assays, such as the luminescence-based ADP detection method, is critical for advancing our understanding of Pim-1 biology and for accelerating the drug development process.

References

The Regulation of Phosphomannomutase 2 (PMM2) Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the enzymatic activity of Phosphomannomutase 2 (PMM2), with a particular focus on the impact of clinically relevant mutations. While the initial scope of this document included an investigation into the role of the Threonine 101 (Thr101) residue, a comprehensive review of the current scientific literature did not yield specific information regarding its relation to PMM2 activity or its post-translational modification. Therefore, this guide will focus on the well-documented aspects of PMM2 function and regulation.

Introduction to PMM2 and its Role in Glycosylation

Phosphomannomutase 2 (PMM2) is a crucial enzyme in the N-linked glycosylation pathway.[1][2] It catalyzes the conversion of mannose-6-phosphate (B13060355) to mannose-1-phosphate.[3][4] This mannose-1-phosphate is a vital precursor for the synthesis of GDP-mannose, the donor molecule for mannosylation reactions in the cytoplasm, and dolichol-phosphate-mannose, the mannose donor within the endoplasmic reticulum.[3][5] Deficiencies in PMM2 activity, typically caused by mutations in the PMM2 gene, lead to a multisystemic congenital disorder of glycosylation known as PMM2-CDG (formerly CDG-Ia).[5][6][7][8] This condition is characterized by a wide range of clinical manifestations, underscoring the critical role of proper protein glycosylation in human health.[5][9]

PMM2 Enzyme Activity and the Impact of Common Mutations

The enzymatic activity of PMM2 is a critical determinant of the flux through the N-glycosylation pathway. Several mutations in the PMM2 gene have been identified in patients with PMM2-CDG, with many of these mutations leading to reduced enzyme stability and/or catalytic activity.[10][11] The most common mutations are R141H and F119L.[6][12]

Quantitative Data on PMM2 Activity

The following tables summarize the reported enzymatic activity of wild-type PMM2 and several of its clinically relevant mutants. The data is compiled from studies using various expression systems and patient-derived cells.

PMM2 Variant Expression System/Cell Type Residual Activity (%) Reference
Wild-typeSaccharomyces cerevisiae100[13]
Wild-typeFibroblasts (Control)100[14]
F119LSaccharomyces cerevisiae25[12]
R141HE. coli~0[7]
C241SSaccharomyces cerevisiae27-45[13]
L32RSaccharomyces cerevisiae27-45[13]
D148NSaccharomyces cerevisiaeThermolabile, <10[13]
R123QProkaryotic expression system0[11]
F157SProkaryotic expression system0[11]
P184TProkaryotic expression system0[11]
F207SProkaryotic expression system0[11]
D209GProkaryotic expression system0[11]
L32RProkaryotic expression system16-54[11]
V44AProkaryotic expression system16-54[11]
D65YProkaryotic expression system16-54[11]
P113LProkaryotic expression system16-54[11]
T118SProkaryotic expression system16-54[11]
T237MProkaryotic expression system16-54[11]
C241SProkaryotic expression system16-54[11]
Cell Type Condition PMM2 Activity (mU/mg protein) Reference
FibroblastsControl5.34 ± 1.74[14]
FibroblastsPMM2-CDG (Mild)2.05 ± 0.61[14]
FibroblastsPMM2-CDG (Moderate)1.32 ± 0.86[14]
FibroblastsPMM2-CDG (Severe)0.63 ± 0.56[14]
LeukocytesControl2.5 (average)[15]
LeukocytesPMM2-CDG0 (in some) to 1.6-5.6% of control[15]

Experimental Protocols

PMM2 Enzymatic Activity Assay

A commonly used method to determine PMM2 activity is a coupled spectrophotometric assay.[7][12][15] This assay measures the rate of NADP+ reduction to NADPH, which is proportional to the conversion of mannose-1-phosphate to mannose-6-phosphate by PMM2.

Materials:

  • Cell lysates (from patient-derived cells, control cells, or cells overexpressing PMM2 variants)

  • Reaction Buffer: 50 mM HEPES, pH 7.1, 5 mM MgCl₂, 0.5 mM NADP+

  • Yeast glucose-6-phosphate dehydrogenase

  • Glucose 1,6-bisphosphate

  • Mannose 1-phosphate

  • Phosphoglucose (B3042753) isomerase

  • Phosphomannose isomerase

Procedure:

  • Prepare cell lysates by homogenization in a suitable buffer followed by centrifugation to remove cell debris.[15]

  • Determine the total protein concentration of the cell lysates.

  • Prepare a reaction mixture containing the reaction buffer, NADP+, glucose-6-phosphate dehydrogenase, glucose 1,6-bisphosphate, phosphoglucose isomerase, and phosphomannose isomerase.

  • Add the cell lysate to the reaction mixture to a final concentration of approximately 0.1 µg/mL of total protein.[12]

  • Initiate the reaction by adding the substrate, mannose 1-phosphate.

  • Monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C or 37°C).[12][16]

  • Calculate the specific activity of PMM2 (in mU/mg of total protein), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Site-Directed Mutagenesis of PMM2

To study the effect of specific amino acid substitutions on PMM2 activity, site-directed mutagenesis is employed to introduce desired mutations into the PMM2 cDNA. A common method is based on the QuikChange™ Site-Directed Mutagenesis protocol.[17][18]

Materials:

  • Plasmid DNA containing the wild-type PMM2 cDNA

  • Mutagenic oligonucleotide primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra or Platinum SuperFi)[19]

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Primer Design: Design a pair of complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the middle of the primers. The melting temperature (Tm) of the primers should be ≥ 78°C.[17][18]

  • PCR Amplification: Perform a PCR reaction using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. The PCR cycling parameters should be optimized for the specific plasmid and primers.

  • DpnI Digestion: Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental (wild-type) plasmid DNA, which was isolated from a dam+ E. coli strain.[17][18]

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and isolate plasmid DNA. Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

Visualizations

Signaling Pathway

PMM2_Pathway M6P Mannose-6-Phosphate PMM2 PMM2 M6P->PMM2 M1P Mannose-1-Phosphate GDP_M GDP-Mannose M1P->GDP_M Dol_P_M Dolichol-P-Mannose M1P->Dol_P_M N_Glycan N-Glycan Synthesis GDP_M->N_Glycan Dol_P_M->N_Glycan Disease PMM2-CDG N_Glycan->Disease Impaired Synthesis PMM2->M1P Catalysis Mutation PMM2 Mutations (e.g., R141H, F119L) Mutation->PMM2 Reduced Activity

Caption: The role of PMM2 in the N-glycosylation pathway and the impact of mutations.

Experimental Workflow

PMM2_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis start Cell Culture (Patient/Control/Transfected) lysis Cell Lysis & Homogenization start->lysis protein_quant Protein Quantification lysis->protein_quant add_lysate Add Cell Lysate protein_quant->add_lysate reaction_mix Prepare Reaction Mixture (Buffer, NADP+, Coupling Enzymes) reaction_mix->add_lysate add_substrate Add Mannose-1-Phosphate add_lysate->add_substrate measure Spectrophotometric Measurement (Absorbance at 340 nm) add_substrate->measure calc_rate Calculate Rate of NADP+ Reduction measure->calc_rate calc_activity Calculate Specific Activity (mU/mg protein) calc_rate->calc_activity compare Compare Activities (Wild-type vs. Mutant) calc_activity->compare

Caption: Workflow for determining PMM2 enzymatic activity using a coupled assay.

Logical Relationship

PMM2_Mutation_Logic PMM2_Gene PMM2 Gene WT_PMM2 Wild-Type PMM2 Protein (Functional Dimer) PMM2_Gene->WT_PMM2 Mutation Mutation PMM2_Gene->Mutation Normal_Glycosylation Normal N-Glycosylation WT_PMM2->Normal_Glycosylation Sufficient Activity Mutant_PMM2 Mutant PMM2 Protein (e.g., R141H, F119L) Impaired_Glycosylation Impaired N-Glycosylation (Hypoglycosylation) Mutant_PMM2->Impaired_Glycosylation Reduced or No Activity Healthy Healthy Phenotype Normal_Glycosylation->Healthy PMM2_CDG PMM2-CDG Phenotype Impaired_Glycosylation->PMM2_CDG Mutation->Mutant_PMM2

Caption: Logical flow from PMM2 gene mutation to the PMM2-CDG phenotype.

References

Preliminary Efficacy of TTI-101: A STAT3 Inhibitor for Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in the signaling pathways that regulate gene networks essential for cancer cell survival and immune evasion. This document provides a technical overview of the preliminary studies on the efficacy of TTI-101, a first-in-class, orally bioavailable, small-molecule inhibitor of STAT3. TTI-101 selectively binds to the STAT3 Src homology 2 (SH2) domain, preventing its activation and subsequent transcriptional activity. This guide summarizes the available quantitative data from early-phase clinical trials, details the experimental protocols employed, and visualizes the core signaling pathways and experimental workflows.

Core Concepts and Mechanism of Action

TTI-101 is a competitive inhibitor of STAT3, designed to target the pY-peptide binding site within the STAT3 SH2 domain.[1] This targeted action blocks two crucial steps in STAT3 activation: its recruitment to activated cytokine receptor complexes and its subsequent homodimerization.[1] By preventing the phosphorylation of the tyrosine residue Y705, TTI-101 effectively inhibits STAT3-mediated gene expression, a pathway considered a valid therapeutic approach for a range of cancers, inflammation, and fibrosis.[2] Preclinical studies have demonstrated that TTI-101 does not impair mitochondrial function or cause STAT3 aggregation, in contrast to some other STAT3 inhibitors.[1]

Signaling Pathway of STAT3 Inhibition by TTI-101

The following diagram illustrates the mechanism of action of TTI-101 in the context of the STAT3 signaling pathway.

STAT3_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive Inactive STAT3 JAK->STAT3_inactive Phosphorylates (Y705) pSTAT3 pSTAT3 (Active) STAT3_inactive->pSTAT3 TTI101 TTI-101 TTI101->Block Inhibits SH2 domain binding Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival, Immune Evasion) Nucleus->Gene_Expression Promotes

Caption: Mechanism of TTI-101 in the STAT3 signaling pathway.

Quantitative Data from Preliminary Studies

The following tables summarize the key quantitative data from the first-in-human Phase I trial of TTI-101 in patients with advanced solid tumors (NCT03195699).[3][4]

Table 1: Patient Demographics and Dose Escalation
ParameterValue
Number of Patients41 (evaluable for response)
Dose Levels (DL)DL1: 3.2 mg/kg/day
DL2: 6.4 mg/kg/day
DL3: 12.8 mg/kg/day
DL4: 25.6 mg/kg/day
Recommended Phase II Dose (RP2D)12.8 mg/kg/day (DL3)[3][4]
PharmacokineticsLinear from DL1 to DL3, plateauing at DL3[3][4]
Table 2: Efficacy in Advanced Solid Tumors
Tumor TypeNumber of PatientsConfirmed Partial Response (cPR)Stable Disease (SD)
Hepatocellular Carcinoma (HCC) 173 (18%)Not specified
Ovarian Cancer Not specified1Not specified
Gastric Cancer Not specified1Not specified
All Evaluable Patients 415 (12%)17 (41%)

Data from the first-in-human Phase I study.[3]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preliminary studies of TTI-101.

Phase I Clinical Trial Protocol (NCT03195699)

This was a first-in-human, open-label, dose-escalation ("3+3" design) and expansion study of TTI-101 monotherapy in patients with advanced, metastatic solid tumors who had failed standard therapy.[3][4]

  • Patient Population: Patients with advanced metastatic cancer refractory to standard treatment. For the hepatocellular carcinoma (HCC) cohort, patients had a histologically or radiologically confirmed diagnosis of locally advanced, inoperable, or unresectable HCC and a Child-Pugh score of A.[3]

  • Treatment Regimen: TTI-101 was administered orally twice daily in 28-day cycles at four dose levels: 3.2, 6.4, 12.8, and 25.6 mg/kg/day.[3][4]

  • Primary Objectives: To evaluate the safety and tolerability of TTI-101 and to determine the recommended Phase II dose (RP2D).

  • Secondary Objectives: To characterize the pharmacokinetic profile of TTI-101 and to assess its anti-tumor activity.

  • Biomarker Analysis: Phosphotyrosine STAT3 levels were measured in paired tumor biopsies (pre-treatment and on-treatment) to assess target engagement.[3]

Experimental Workflow for Phase I Trial

Phase1_Workflow Screening Patient Screening (Advanced Solid Tumors, Failed Standard Therapy) Enrollment Enrollment (3+3 Design) Screening->Enrollment Dose_Escalation Dose Escalation Cohorts (DL1 to DL4) Enrollment->Dose_Escalation Treatment TTI-101 Administration (Oral, Twice Daily, 28-day cycles) Dose_Escalation->Treatment Safety_Assessment Safety & Tolerability Assessment (Primary Objective) Treatment->Safety_Assessment PK_PD_Analysis Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis Treatment->PK_PD_Analysis RP2D_Determination RP2D Determination Safety_Assessment->RP2D_Determination Efficacy_Evaluation Efficacy Evaluation (cPR, SD) PK_PD_Analysis->Efficacy_Evaluation Efficacy_Evaluation->RP2D_Determination

Caption: Workflow for the Phase I clinical trial of TTI-101.

Preclinical Mechanistic Studies
  • Cell Viability Assays: Bladder cancer cell survival was assessed in 3D tumor models (spheroids and organoids) following treatment with TTI-101.[5]

  • Western Blotting: Expression levels of pSTAT3Y705, PCNA, Cyclin D1, cleaved PARP, CD44, and CD133 were measured in bladder cancer organoids to determine the molecular effects of TTI-101.[5]

  • Mitochondrial Function Assessment: The effects of TTI-101 on mitochondrial activity were evaluated to rule out off-target toxicity observed with other STAT3 inhibitors.[1]

  • Surface Plasmon Resonance (SPR): SPR studies were conducted to directly examine the ability of TTI-101 to inhibit STAT3 binding to its immobilized pY-peptide ligand, confirming its competitive inhibition mechanism.[1]

Summary of Findings and Future Directions

Preliminary data from the Phase I clinical trial indicate that TTI-101 is well-tolerated in patients with advanced solid tumors.[3] Confirmed partial responses were observed across various tumor types, most notably in hepatocellular carcinoma.[3] The recommended Phase II dose has been established at 12.8 mg/kg/day.[3][4]

Biomarker studies confirmed on-target activity, with decreased levels of phosphotyrosine STAT3 in post-treatment tumor biopsies.[3] Preclinical studies in bladder cancer models suggest that TTI-101 induces apoptosis and targets cancer stem cells by downregulating CD44 and CD133 expression.[5]

Based on these promising preliminary results, a Phase II study of TTI-101 in patients with hepatocellular carcinoma is currently underway.[3] Further investigation into the efficacy of TTI-101 in other STAT3-driven malignancies is warranted.

References

Rtt101 E3 Ubiquitin Ligase in Yeast: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Regulator of Ty1 transposition 101 (Rtt101), also known as Cullin-8 (Cul8), is a crucial E3 ubiquitin ligase in Saccharomyces cerevisiae. As a core component of multiple Cullin-RING Ligase (CRL) complexes, Rtt101 plays a pivotal role in maintaining genome integrity through its involvement in DNA replication, DNA repair, and chromatin dynamics. The substrate specificity of the Rtt101-based CRLs is dictated by a variety of substrate receptor proteins, enabling its participation in diverse cellular pathways. This guide provides a comprehensive overview of Rtt101's function, its associated protein complexes, and its key substrates. Furthermore, it details experimental protocols for studying Rtt101 and presents quantitative data to facilitate comparative analysis, offering a valuable resource for researchers and professionals in drug development targeting genomic stability pathways.

Core Functions and Biological Roles of Rtt101

Rtt101 is a cullin protein that forms the scaffold for several distinct E3 ubiquitin ligase complexes. These complexes share a common architecture, typically comprising the Rtt101 cullin, the RING-box protein Hrt1, a linker protein Mms1 (a homolog of human DDB1), and a variable substrate receptor that confers specificity. The primary E2 ubiquitin-conjugating enzyme associated with Rtt101 complexes is Cdc34.[1][2]

The major functions of Rtt101 revolve around the maintenance of genomic stability, particularly in response to DNA damage and replication stress. Its key roles include:

  • DNA Replication through Damaged Templates: The Rtt101Mms1-Mms22 complex is critical for the progression of replication forks through damaged DNA and natural pause sites.[2][3] Deletion of RTT101, MMS1, or MMS22 results in increased sensitivity to DNA damaging agents like methyl methanesulfonate (B1217627) (MMS).[4]

  • DNA-Protein Crosslink (DPC) Repair: Rtt101 has been identified as a key factor in the repair of DPCs throughout the cell cycle.[5][6] It functions in the same pathway as the ubiquitin-dependent aspartic protease Ddi1 to promote the removal of DPCs.[5]

  • Sister Chromatid Cohesion and Nucleosome Assembly: The Rtt101Mms1-Mms22 complex plays a role in establishing sister chromatid cohesion during S phase by promoting the Eco1-catalyzed acetylation of Smc3.[7][8] This function is linked to its role in replication-coupled nucleosome assembly, where it ubiquitinates newly synthesized histones.

  • Regulation of Ribonucleotide Reductase (RNR): Through its interaction with the substrate adaptor Crt10, Rtt101 may regulate nucleotide synthesis by influencing the expression of ribonucleotide reductase.[2][4]

  • Other Functions: Rtt101 is also implicated in non-functional rRNA decay and the regulation of Ty1 retrotransposition.[9][10]

The Rtt101 E3 Ligase Complexes and Their Substrates

The functional diversity of Rtt101 stems from its ability to form distinct complexes with different substrate adaptors. The composition of these complexes dictates their substrate specificity and, consequently, their cellular function.

Complex ComponentsKey SubstratesPrimary Function
Rtt101-Mms1-Mms22-Hrt1Histones (H3-H4), Mms22 (auto-ubiquitination)DNA replication through damaged DNA, sister chromatid cohesion, nucleosome assembly, DNA damage checkpoint recovery.[11][12]
Rtt101-Mms1-Crt10-Hrt1UnknownRegulation of ribonucleotide reductase expression.[4]
Rtt101-Hrt1Spt16 (a subunit of the FACT complex)Connecting the FACT complex to DNA replication.[13][14]

Quantitative Data on Rtt101 Function

Sensitivity to DNA Damaging Agents

Deletion of components of the Rtt101 E3 ligase complex renders yeast cells hypersensitive to various DNA damaging agents.

GenotypeDNA Damaging AgentConcentrationPhenotype
rtt101ΔMMS0.0025%Sensitive (impaired growth).[4]
mms1ΔMMS0.0025%Sensitive (impaired growth).[4]
mms22ΔMMS0.0025%Sensitive (impaired growth).[4]
rtt101ΔCamptothecin (CPT)10 µMSensitive (impaired growth).[4]
Replication Fork Progression

DNA fiber analysis reveals that the absence of the Rtt101 complex leads to an accumulation of unreplicated gaps in the DNA after treatment with MMS.

GenotypeConditionFrequency of Unreplicated Gaps (relative to wild type)
rtt101Δ0.033% MMS for 60 min, then release~3-4 fold increase.[4]
mms1Δ0.033% MMS for 60 min, then release~3-4 fold increase.[4]
mms22Δ0.033% MMS for 60 min, then release~3-4 fold increase.[4]
Sister Chromatid Cohesion

The Rtt101-Mms1-Mms22 complex is crucial for proper sister chromatid cohesion.

GenotypeLocusPercentage of Cells with Separated Sister Chromatids (in metaphase)
Wild TypeTelomere (TEL)~5%
rtt101ΔTelomere (TEL)~20%
mms1ΔTelomere (TEL)~20%
mms22ΔTelomere (TEL)~25%
Wild TypeCentromere (CEN)~2%
rtt101ΔCentromere (CEN)~10%
mms1ΔCentromere (CEN)~10%
mms22ΔCentromere (CEN)~12%

Note: The exact percentages can vary between experiments and specific loci analyzed. The data presented here are representative of the significant cohesion defect observed in the mutants.[1][8]

Experimental Protocols

In Vitro Ubiquitination Assay for Rtt101 and Spt16

This protocol is adapted from Han et al. (2010) and details the in vitro ubiquitination of the FACT subunit Spt16 by Rtt101.[13]

Reagents:

  • Yeast E1 activating enzyme

  • Cdc34 (E2 ubiquitin-conjugating enzyme)

  • Purified Rtt101 (E3 ligase)

  • Purified FACT complex (substrate)

  • Flag-tagged Ubiquitin (Flag-Ub)

  • Ubiquitin aldehyde (ubiquitin derivative and deubiquitinase inhibitor)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.6 mM DTT, 2 mM ATP, 200 μM Na₃VO₄

  • M2 anti-Flag beads (for immunoprecipitation)

  • SDS-PAGE and Western blotting reagents

  • Antibodies: anti-Flag, anti-Spt16

Procedure:

  • Assemble a 200 µL reaction mixture containing:

    • 25 ng of yeast E1

    • 155 ng of Cdc34 (E2)

    • 1 µg of Rtt101 (E3)

    • 2 µg of FACT (substrate)

    • 25 ng of Flag-Ub

    • 5 µM of Ub-aldehyde

    • Reaction buffer to a final volume of 200 µL.

  • Incubate the reaction mixture for 1 hour at 30°C.

  • Stop the reaction and immunoprecipitate the ubiquitinated proteins by adding M2 anti-Flag beads and incubating according to the manufacturer's protocol.

  • Wash the beads to remove unbound proteins.

  • Elute the bound proteins from the beads.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-Flag and anti-Spt16 antibodies to detect ubiquitinated Spt16.

Tandem Affinity Purification (TAP) of Rtt101 Complexes

This protocol provides a general framework for the purification of TAP-tagged Rtt101 and its interacting partners from yeast.[3][15]

Materials:

  • Yeast strain expressing Rtt101-TAP

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl₂, 0.1% NP-40, protease inhibitors)

  • IgG Sepharose beads

  • TEV protease and TEV cleavage buffer

  • Calmodulin binding buffer

  • Calmodulin affinity resin

  • Elution buffer (containing EGTA)

  • SDS-PAGE and silver staining or mass spectrometry reagents

Procedure:

  • Grow a large culture of the yeast strain expressing Rtt101-TAP.

  • Harvest the cells and lyse them mechanically (e.g., using a bead beater) in ice-cold Lysis Buffer.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Incubate the cleared lysate with IgG Sepharose beads to bind the Protein A moiety of the TAP tag.

  • Wash the beads extensively with Lysis Buffer.

  • Elute the Rtt101 complex from the IgG beads by cleaving with TEV protease.

  • Incubate the TEV eluate with Calmodulin affinity resin in the presence of calcium.

  • Wash the calmodulin resin with Calmodulin binding buffer.

  • Elute the purified Rtt101 complex from the calmodulin resin using an elution buffer containing a calcium chelator like EGTA.

  • Analyze the purified complex by SDS-PAGE and silver staining or by mass spectrometry to identify interacting proteins.

Co-Immunoprecipitation (Co-IP) of Rtt101 and Interacting Partners

This general protocol can be adapted to study the interaction between Rtt101 and its partners, such as Mms22.[5][15][16]

Materials:

  • Yeast strains expressing tagged versions of Rtt101 and/or its potential interacting partner (e.g., Rtt101-TAP and Mms22-HA).

  • Lysis Buffer (as in the TAP protocol).

  • Antibody specific to the tag of the bait protein (e.g., anti-HA antibody for Mms22-HA).

  • Protein A/G agarose (B213101) or magnetic beads.

  • Wash Buffer (similar to Lysis Buffer, may have different salt concentrations).

  • Elution Buffer (e.g., SDS-PAGE sample buffer).

  • SDS-PAGE and Western blotting reagents.

  • Antibodies to detect both the bait and prey proteins.

Procedure:

  • Grow yeast cultures and prepare cell lysates as described for the TAP protocol.

  • Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an antibody against the tagged bait protein.

  • Add Protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting, probing for both the bait and the potential interacting protein.

Chromatin Immunoprecipitation (ChIP)

This general protocol can be used to investigate the association of Rtt101 with specific chromatin regions.[16][17]

Materials:

  • Yeast strain expressing a tagged version of Rtt101.

  • Formaldehyde (B43269) for cross-linking.

  • Glycine to quench the cross-linking reaction.

  • Lysis and sonication buffers.

  • Sonicator.

  • Antibody against the tag on Rtt101.

  • Protein A/G beads.

  • Wash buffers with varying salt concentrations.

  • Elution buffer.

  • Proteinase K and RNase A.

  • Reagents for DNA purification.

  • Primers for qPCR analysis of specific genomic loci.

Procedure:

  • Grow a yeast culture and cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

  • Quench the reaction with glycine.

  • Harvest the cells and lyse them to release the chromatin.

  • Shear the chromatin to an average size of 200-500 bp by sonication.

  • Immunoprecipitate the Rtt101-DNA complexes using an antibody against the tag on Rtt101 and Protein A/G beads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the complexes from the beads and reverse the cross-links by heating.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA.

  • Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target and control genomic regions.

Visualizations

Rtt101_Complex_Formation Rtt101 Rtt101 (Cullin) Hrt1 Hrt1 (RING) Rtt101->Hrt1 binds Mms1 Mms1 (Linker) Rtt101->Mms1 binds Ub Ubiquitin Hrt1->Ub transfers to substrate Mms22 Mms22 (Substrate Receptor) Mms1->Mms22 recruits Crt10 Crt10 (Substrate Receptor) Mms1->Crt10 recruits Substrate1 Histones, etc. Mms22->Substrate1 recognize Mms22->Substrate1 Substrate2 RNR pathway components? Mms22->Substrate2 recognize Crt10->Substrate1 recognize Crt10->Substrate2 recognize Crt10->Substrate2 Cdc34 Cdc34 (E2) Cdc34->Hrt1 interacts Cdc34->Ub carries

Caption: Assembly of Rtt101 E3 Ligase Complexes.

Rtt101_Replication_Stress_Response DNA_Damage DNA Damage / Stalled Fork Rtt101_Complex Rtt101-Mms1-Mms22 DNA_Damage->Rtt101_Complex activates Ubiquitination Substrate Ubiquitination (e.g., Histones) Rtt101_Complex->Ubiquitination Fork_Stabilization Replication Fork Stabilization Ubiquitination->Fork_Stabilization Cohesion Sister Chromatid Cohesion Ubiquitination->Cohesion Lesion_Bypass DNA Damage Tolerance / Bypass Fork_Stabilization->Lesion_Bypass Cohesion->Lesion_Bypass Genome_Stability Genome Stability Lesion_Bypass->Genome_Stability

Caption: Rtt101 in the DNA Replication Stress Response.

CoIP_Workflow start Yeast Cell Lysate (Tagged Bait & Prey) preclear Pre-clear with Beads start->preclear incubation Incubate with Antibody against Bait Tag preclear->incubation capture Capture with Protein A/G Beads incubation->capture wash Wash Beads capture->wash elution Elute Complexes wash->elution analysis SDS-PAGE & Western Blot (Probe for Bait & Prey) elution->analysis

Caption: Co-Immunoprecipitation Experimental Workflow.

Conclusion

The Rtt101 E3 ubiquitin ligase is a multifaceted enzyme that plays a central role in safeguarding the yeast genome. Its ability to form distinct complexes with various substrate adaptors allows it to respond to a wide array of cellular challenges, particularly those that threaten the integrity of the DNA during replication. For researchers in both academia and the pharmaceutical industry, a thorough understanding of the Rtt101 pathway offers potential avenues for the development of novel therapeutics that target the DNA damage response and genome stability mechanisms. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for furthering our understanding of this critical cellular machinery.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA-protein crosslinks (DPCs) represent a severe form of DNA damage, obstructing essential nuclear processes like replication and transcription. The repair of these bulky lesions is critical for maintaining genome integrity. In Saccharomyces cerevisiae, the cullin-RING E3 ubiquitin ligase Rtt101, in complex with its adaptors Mms1 and Mms22, has emerged as a pivotal player in the cellular response to DPCs. This technical guide provides an in-depth overview of the function of Rtt101 in DPC repair, detailing the molecular mechanisms, key interacting partners, and the experimental methodologies used to elucidate its role. We present a synthesis of current quantitative data, detailed experimental protocols, and visual pathways to serve as a comprehensive resource for researchers in the fields of DNA repair, genome stability, and oncology drug development.

Introduction

DNA-protein crosslinks are formed when a protein becomes covalently bound to DNA, creating a bulky adduct that physically blocks the progression of DNA and RNA polymerases. These lesions can be induced by a variety of endogenous and exogenous agents, including aldehydes, ionising radiation, and chemotherapeutic drugs such as topoisomerase inhibitors. Failure to repair DPCs can lead to replication fork collapse, chromosome instability, and ultimately cell death.

Recent studies have identified the cullin E3 ubiquitin ligase Rtt101 as a key factor in the repair of DPCs in budding yeast.[1][2] Rtt101 is the yeast homolog of mammalian CUL4 and functions as a scaffold protein, forming a complex with the RING finger protein Hrt1, the linker protein Mms1 (a homolog of mammalian DDB1), and substrate-specific adaptors like Mms22.[3][4] This Rtt101-Mms1-Mms22 complex is recruited to sites of DNA damage, where it orchestrates the ubiquitination of target proteins to facilitate DPC resolution.[5][6] This guide will explore the multifaceted role of Rtt101 in this critical repair pathway.

The Rtt101-Mms1-Mms22 Signaling Pathway in DPC Repair

The Rtt101-mediated DPC repair pathway is a coordinated process involving the recognition of the DPC, ubiquitination of key substrates, and the recruitment of downstream repair factors. The Rtt101Mms1/Mms22 complex is associated with the replisome, suggesting a direct role in resolving DPCs encountered during DNA replication.[5] One of the key downstream effectors in this pathway is the ubiquitin-dependent aspartic protease Ddi1, which acts in the same genetic pathway as Rtt101 to promote DPC repair.[2]

The following diagram illustrates the proposed signaling cascade:

Rtt101_DPC_Repair_Pathway cluster_0 DPC Encountered by Replisome cluster_1 Rtt101 Complex Recruitment and Activity cluster_2 Downstream Repair and Resolution DPC DNA-Protein Crosslink Rtt101_complex Rtt101-Mms1-Mms22 E3 Ubiquitin Ligase Replisome Replisome Replisome->DPC stalls at DPC_ub Ubiquitinated DPC/ Associated Proteins Rtt101_complex->DPC_ub Ubiquitinates (Substrate Unknown) Ub Ubiquitin Ub->Rtt101_complex Ddi1 Ddi1 Protease DPC_ub->Ddi1 Recruits Proteolysis Proteolytic Degradation of Protein Component Ddi1->Proteolysis Mediates Replisome_restart Replisome Restart/ Lesion Bypass Proteolysis->Replisome_restart Allows for

Rtt101-mediated DPC repair signaling pathway.

Quantitative Data on Rtt101 Function in DPC Repair

Multiple studies have quantified the impact of Rtt101 and its associated factors on cellular resistance to DPC-inducing agents and on the molecular events of DPC repair. The following tables summarize key quantitative findings from the literature.

Table 1: Cellular Sensitivity of rtt101Δ Mutants to DPC-Inducing Agents

DPC-Inducing AgentWild-Type (WT) Survivalrtt101Δ SurvivalFold Sensitivity Increase (rtt101Δ vs. WT)Reference
Formaldehyde (B43269) (1.5 mM)~90%~10%~9-fold[1] (Estimated from survival curves)
Camptothecin (10 µM)~85%~20%~4.25-fold[5] (Estimated from spot assays)
Methyl Methanesulfonate (MMS) (0.01%)>95%~30%>3-fold[5] (Estimated from spot assays)

Table 2: Molecular Consequences of Rtt101 Pathway Disruption

Measured ParameterConditionFold Change in rtt101Δ vs. WTReference
Mms22 Ubiquitination+0.025% MMS~4-fold decrease[6]
Rad52 Foci Formation (HR marker)+ MMSDecreased[5]
DPC Repair Efficiency (in vivo inducible DPC)2 hours post-inductionSignificantly reduced[2]

Detailed Experimental Protocols

This section provides detailed protocols for key experiments used to investigate the role of Rtt101 in DPC repair.

Induction of DNA-Protein Crosslinks in S. cerevisiae

A. Formaldehyde-Induced DPCs

Formaldehyde is a non-specific crosslinking agent that forms DPCs with various DNA-associated proteins.

  • Cell Culture: Grow yeast cells in YPD medium to mid-log phase (OD600 of 0.6-0.8).

  • Formaldehyde Treatment: Add formaldehyde to the culture to a final concentration of 1% (from a 37% stock solution).

  • Crosslinking: Incubate the culture with gentle shaking for 20 minutes at room temperature.

  • Quenching: Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature with gentle shaking.

  • Cell Harvesting: Pellet the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold 1X PBS. The cell pellet is now ready for downstream applications such as DPC isolation or ChIP.

B. Camptothecin-Induced Topoisomerase 1 (Top1) DPCs

Camptothecin (CPT) is a specific inhibitor of Topoisomerase 1, trapping it in a covalent complex with DNA.

  • Cell Culture: Grow yeast cells in YPD medium to mid-log phase (OD600 of 0.6-0.8).

  • CPT Treatment: Add CPT (from a stock solution in DMSO) to the desired final concentration (e.g., 10-20 µM).

  • Incubation: Incubate the culture for 1-2 hours at 30°C with shaking.

  • Cell Harvesting and Washing: Proceed with cell harvesting and washing as described for formaldehyde treatment.

Chromatin Immunoprecipitation (ChIP) for Rtt101 Localization at DPCs

This protocol allows for the determination of Rtt101's association with specific genomic loci upon DPC induction.

ChIP_Workflow start Yeast Culture with DPC Induction crosslink 1. Crosslink with Formaldehyde start->crosslink lysis 2. Cell Lysis and Chromatin Shearing (Sonication) crosslink->lysis immunoprecipitation 3. Immunoprecipitation with anti-Rtt101 Antibody lysis->immunoprecipitation washes 4. Wash Beads to Remove Non-specific Binding immunoprecipitation->washes elution 5. Elute Chromatin from Beads washes->elution reverse_crosslink 6. Reverse Crosslinks (Heat Incubation) elution->reverse_crosslink dna_purification 7. Purify DNA reverse_crosslink->dna_purification analysis 8. qPCR or ChIP-seq Analysis dna_purification->analysis

Workflow for Chromatin Immunoprecipitation (ChIP).
  • Crosslinking and Cell Lysis: Follow the protocol for formaldehyde-induced DPCs (Section 4.1.A). After washing, resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, plus protease inhibitors). Lyse cells by bead beating.

  • Chromatin Shearing: Sonicate the lysate to shear chromatin to an average size of 200-500 bp. Centrifuge to pellet cell debris.

  • Immunoprecipitation: Pre-clear the supernatant with protein A/G beads. Incubate the cleared lysate with an antibody specific to Rtt101 (or a tag if using a tagged version of the protein) overnight at 4°C. Add protein A/G beads and incubate for another 2-4 hours.

  • Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.

  • Elution and Crosslink Reversal: Elute the chromatin from the beads with elution buffer (e.g., 1% SDS, 0.1 M NaHCO3). Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) using primers for specific genomic regions or by high-throughput sequencing (ChIP-seq) to determine genome-wide localization.

Co-Immunoprecipitation (Co-IP) of the Rtt101-Mms1-Mms22 Complex

This protocol is used to verify the physical interaction between Rtt101 and its binding partners.

  • Protein Extraction: Grow yeast cells expressing tagged versions of the proteins of interest (e.g., Rtt101-HA, Mms22-Myc). Harvest cells and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, plus protease inhibitors). Lyse cells by bead beating.

  • Immunoprecipitation: Clarify the lysate by centrifugation. Incubate the supernatant with antibody-conjugated beads (e.g., anti-HA agarose) for 2-4 hours at 4°C.

  • Washes: Wash the beads several times with lysis buffer to remove non-specific interactors.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the tagged proteins (e.g., anti-HA and anti-Myc).

Yeast Spot Assay for DPC Sensitivity

This is a semi-quantitative method to assess the sensitivity of yeast mutants to DPC-inducing agents.

  • Cell Culture: Grow yeast strains (wild-type and mutants) in liquid YPD to saturation.

  • Serial Dilutions: Prepare 10-fold serial dilutions of each culture in sterile water or saline.

  • Spotting: Spot 3-5 µL of each dilution onto YPD plates and YPD plates containing the DPC-inducing agent (e.g., formaldehyde, CPT, or MMS) at various concentrations.

  • Incubation: Incubate the plates at 30°C for 2-3 days.

  • Analysis: Compare the growth of the mutant strains to the wild-type strain on the plates with and without the damaging agent. Reduced growth of a mutant strain on the drug-containing plate indicates sensitivity.

Logical Relationships and Experimental Design

The investigation of Rtt101's role in DPC repair often involves a logical progression of experiments to build a comprehensive understanding. The following diagram illustrates the relationships between different experimental approaches.

Experimental_Logic cluster_0 Genetic Approaches cluster_1 Biochemical & Molecular Approaches cluster_2 Functional Assays Genetic_Screen Genetic Screen for DPC-sensitive mutants Spot_Assay Spot Assay for Sensitivity Validation Genetic_Screen->Spot_Assay Identifies candidates for Epistasis Epistasis Analysis with other repair mutants (e.g., ddi1Δ) Spot_Assay->Epistasis Provides basis for Co_IP Co-Immunoprecipitation to identify interacting partners Epistasis->Co_IP Suggests physical interactions to test ChIP ChIP-qPCR/ChIP-seq for protein localization at DPCs Co_IP->ChIP Confirms complex formation for localization studies DPC_Repair_Assay Direct DPC Repair Assay (e.g., inducible DPC system) ChIP->DPC_Repair_Assay Links protein localization to repair function Ubiquitination_Assay In vivo/in vitro Ubiquitination Assays Replication_Analysis Analysis of Replication Fork Progression Ubiquitination_Assay->Replication_Analysis Connects ubiquitination to replisome function DPC_Repair_Assay->Ubiquitination_Assay Investigates mechanism of repair

Logical flow of experiments to study Rtt101 in DPC repair.

Conclusion and Future Directions

The cullin-RING E3 ubiquitin ligase Rtt101, as part of the Rtt101-Mms1-Mms22 complex, is a critical component of the DNA-protein crosslink repair machinery in Saccharomyces cerevisiae. Its role in ubiquitinating substrates at the site of DPCs, likely in coordination with the replisome, facilitates the recruitment and/or activation of downstream proteases such as Ddi1, ultimately leading to the resolution of these toxic lesions.

While significant progress has been made, several key questions remain. The direct substrates of the Rtt101 complex during DPC repair are yet to be definitively identified. Uncovering these substrates will be crucial for a complete mechanistic understanding of the pathway. Furthermore, the precise interplay between the Rtt101 pathway and other DPC repair mechanisms, such as those involving the proteasome and the Wss1 protease, requires further investigation. Given that the mammalian homolog of Rtt101, CUL4, is also implicated in genome stability, a deeper understanding of the Rtt101 pathway in yeast will provide valuable insights into DPC repair in humans and may inform the development of novel therapeutic strategies for cancers that are treated with DPC-inducing chemotherapeutic agents. The continued application of the advanced experimental approaches detailed in this guide will be instrumental in addressing these future research directions.

References

Methodological & Application

Application Notes and Protocols for the Study of Thr101-Targeted Kinase Inhibition in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer. The hypothetical "Kinase-X" plays a pivotal role in a signaling cascade that promotes cell proliferation and survival. A key regulatory site on Kinase-X is the threonine residue at position 101 (Thr101). Phosphorylation at this site is essential for the downstream activation of the signaling pathway. Consequently, inhibiting the function of Kinase-X, particularly in relation to the this compound site, presents a promising therapeutic strategy.

This document provides detailed protocols for studying the effects of a novel, potent, and selective small molecule inhibitor, hereafter referred to as "this compound-Inhibitor," in a cell culture setting. The protocols outlined below describe the necessary steps to assess the inhibitor's impact on downstream signaling and cell viability.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments conducted with this compound-Inhibitor.

Table 1: IC50 Values of this compound-Inhibitor in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Cancer-Cell-Line-ALung Adenocarcinoma50
Cancer-Cell-Line-BBreast Cancer120
Cancer-Cell-Line-CColon Carcinoma250
Normal-Fibroblast-1Non-cancerous>10,000

Table 2: Dose-Dependent Effect of this compound-Inhibitor on Downstream Target Phosphorylation in Cancer-Cell-Line-A

This compound-Inhibitor (nM)p-Substrate-Y (Relative Intensity)Total Substrate-Y (Relative Intensity)
0 (Vehicle)1.001.00
100.851.02
500.480.99
1000.211.01
5000.050.98

Table 3: Effect of this compound-Inhibitor on the Viability of Cancer-Cell-Line-A after 72 hours

This compound-Inhibitor (nM)Cell Viability (%)
0 (Vehicle)100
1098
5085
10062
50035
100021

Mandatory Visualization

Thr101_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Kinase-X Kinase-X Growth_Factor_Receptor->Kinase-X Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds p_Kinase-X_this compound p-Kinase-X (this compound) Kinase-X->p_Kinase-X_this compound Phosphorylates at this compound Substrate-Y Substrate-Y p_Kinase-X_this compound->Substrate-Y Phosphorylates p_Substrate-Y p-Substrate-Y Substrate-Y->p_Substrate-Y Transcription_Factor Transcription Factor p_Substrate-Y->Transcription_Factor Activates Thr101_Inhibitor This compound-Inhibitor Thr101_Inhibitor->Kinase-X Inhibits phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes

Caption: Hypothetical Kinase-X signaling pathway initiated by growth factor binding.

Experimental_Workflow Start Start Cell_Culture Culture Cancer-Cell-Line-A in appropriate medium Start->Cell_Culture Seeding Seed cells in multi-well plates Cell_Culture->Seeding Treatment Treat cells with varying concentrations of this compound-Inhibitor and vehicle control Seeding->Treatment Incubation Incubate for desired time points (e.g., 24, 48, 72 hours) Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Western_Blot_Branch Endpoint_Analysis->Western_Blot_Branch Protein Analysis MTT_Assay_Branch Endpoint_Analysis->MTT_Assay_Branch Viability Analysis Cell_Lysis Lyse cells and collect protein Western_Blot_Branch->Cell_Lysis Add_MTT Add MTT reagent to wells MTT_Assay_Branch->Add_MTT Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE Perform SDS-PAGE and Western Blot Protein_Quantification->SDS_PAGE Antibody_Incubation Incubate with antibodies for p-Substrate-Y and Total Substrate-Y SDS_PAGE->Antibody_Incubation Detection Detect and quantify protein bands Antibody_Incubation->Detection WB_Analysis Analyze phosphorylation levels Detection->WB_Analysis End End WB_Analysis->End Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance MTT_Analysis Calculate cell viability Measure_Absorbance->MTT_Analysis MTT_Analysis->End

Caption: Experimental workflow for evaluating this compound-Inhibitor in cell culture.

Experimental Protocols

General Cell Culture and Maintenance of Cancer-Cell-Line-A

This protocol describes the standard procedure for culturing an adherent mammalian cell line.

Materials:

  • Cancer-Cell-Line-A

  • Complete growth medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • T-75 cell culture flasks

  • Incubator (37°C, 5% CO2)

  • Biosafety cabinet

Procedure:

  • Maintain Cancer-Cell-Line-A in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • For passaging, aspirate the old medium and wash the cell monolayer once with sterile PBS.

  • Add 3-5 mL of pre-warmed Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Seed a new T-75 flask with an appropriate volume of the cell suspension (typically a 1:5 to 1:10 split ratio) and bring the final volume to 15 mL with fresh medium.

  • Return the flask to the incubator.

Treatment of Cells with this compound-Inhibitor

This protocol outlines the treatment of cells for subsequent analysis.

Materials:

  • Cancer-Cell-Line-A

  • Complete growth medium

  • This compound-Inhibitor stock solution (e.g., 10 mM in DMSO)

  • Multi-well plates (6-well for Western Blot, 96-well for MTT assay)

Procedure:

  • Seed Cancer-Cell-Line-A in multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound-Inhibitor in complete growth medium from the stock solution. Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

  • Include a vehicle control group treated with the same concentration of DMSO as the inhibitor-treated groups.

  • Aspirate the medium from the cells and add the medium containing the different concentrations of this compound-Inhibitor or the vehicle control.

  • Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

Western Blot Analysis for Phosphorylated Substrate-Y

This protocol is for detecting the phosphorylation status of a downstream target of Kinase-X.

Materials:

  • Treated cells in 6-well plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-Substrate-Y and anti-Total Substrate-Y)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.[1]

  • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.[1][2]

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. It is important to use BSA instead of milk for blocking when detecting phosphoproteins to avoid high background.[1][2][3]

  • Incubate the membrane with the primary antibody for p-Substrate-Y overnight at 4°C.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 10.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • For the total protein control, the same membrane can be stripped and re-probed with the antibody for Total Substrate-Y.

MTT Assay for Cell Viability

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[4][5]

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • After the desired incubation period with the this compound-Inhibitor, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.[6]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[6]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Incubate the plate for an additional 4 hours to overnight at 37°C, or until the crystals are fully dissolved.[5]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

References

Thr101 dosage and administration in vivo

Author: BenchChem Technical Support Team. Date: December 2025

It appears there are multiple entities referred to as "Thr101" in the search results, each with a distinct scientific context. To provide you with accurate and relevant Application Notes and Protocols, please clarify which "this compound" you are interested in:

  • This compound as a therapeutic peptide: This context suggests this compound is a peptide-based drug candidate, and the focus would be on its delivery, stability, and pharmacokinetic profile in vivo.

  • This compound as a phosphomannose isomerase (PMI) inhibitor: In this case, this compound is a small molecule designed to inhibit a specific enzyme, likely for the treatment of metabolic disorders. The application notes would detail its mechanism of action related to PMI inhibition.

  • This compound as a phosphorylation site: This refers to a specific threonine residue at position 101 on a protein that can be phosphorylated, playing a role in cell signaling. Information would focus on the protein itself and the signaling pathways it's involved in.

  • Other drug candidates (ATRC-101, AUR-101): The search also returned information on similarly named but distinct drug candidates.

Once you specify the context of "this compound" you are researching, I can proceed with generating the detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams as requested.

Techniques for Measuring Threonine-101 Phosphorylation Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] The phosphorylation of specific amino acid residues, such as threonine at position 101 (Thr101), is often a pivotal event in the activation or inactivation of key signaling proteins like kinases.[2] Consequently, the accurate measurement of this compound phosphorylation is paramount for understanding disease mechanisms and for the discovery and development of novel therapeutic agents.[3]

These application notes provide detailed protocols for several robust methods to quantify this compound activity, catering to various experimental needs from specific protein analysis to high-throughput screening. The described techniques include immunoblotting, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, luminescence-based kinase assays, and mass spectrometry.

Immunoblotting for Detection of Phospho-Thr101

Application Note:

Immunoblotting, or Western blotting, is a widely used technique to detect specific proteins in a complex mixture. To detect the phosphorylation of this compound, an antibody that specifically recognizes the phosphorylated form of the protein at this site is required. This method is particularly useful for validating the effect of stimuli or inhibitors on the phosphorylation status of a target protein in cell lysates or tissue extracts. The specificity of the antibody is crucial for reliable results.[4] For instance, some antibodies are highly specific to a phospho-threonine only when it is followed by a proline residue.[5][6]

Experimental Protocol:

  • Cell Lysis and Protein Extraction:

    • Culture cells to the desired confluency and treat with stimuli or inhibitors as required by the experimental design. A time-course experiment is recommended to determine the optimal incubation time.[7]

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[7]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of the lysate using a standard protein assay, such as the BCA assay.[8]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-Thr101 overnight at 4°C with gentle agitation. The antibody dilution should be optimized for each specific antibody and experimental condition.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (unphosphorylated) protein or a housekeeping protein like GAPDH or β-actin.

Data Presentation:

Reagent/ParameterRecommended Starting Concentration/Setting
Primary Antibody (e.g., P-Thr-Pro-101)1:5000 dilution[6]
Secondary AntibodyAs per manufacturer's recommendation
Lysis BufferRIPA buffer with protease/phosphatase inhibitors
Blocking Buffer5% BSA or non-fat milk in TBST
Incubation Time (Primary Antibody)Overnight at 4°C
Incubation Time (Secondary Antibody)1 hour at room temperature

Visualization:

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Analysis Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Thr101) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Imaging & Analysis Detection->Imaging

Workflow for Immunoblotting Detection of Phospho-Thr101.

TR-FRET Assay for High-Throughput Screening of Kinase Inhibitors

Application Note:

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay format well-suited for high-throughput screening (HTS) of kinase inhibitors.[2] The assay measures the phosphorylation of a biotinylated substrate peptide by a specific kinase. Detection is achieved using a Europium (Eu)-labeled anti-phospho-Thr101 antibody (donor) and a streptavidin-conjugated fluorophore like Allophycocyanin (SA-APC) (acceptor). When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur.[2] This results in a detectable signal that is proportional to the extent of phosphorylation.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).

    • Prepare stock solutions of the recombinant kinase, biotinylated substrate peptide, ATP, and test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure (384-well plate format):

    • Add test compounds at various concentrations to the wells of a low-volume 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add the recombinant kinase to all wells except the negative controls.

    • Add the biotinylated substrate peptide to all wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop/detection buffer containing EDTA, the Eu-labeled anti-phospho-Thr101 antibody, and SA-APC.

    • Incubate the plate for another 60 minutes at room temperature to allow for antibody and streptavidin binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

ComponentFinal Concentration
Recombinant Kinase1-5 nM
Biotinylated Substrate Peptide100-500 nM
ATP10-50 µM (at or near Km)
Eu-labeled p-Thr101 Antibody2 nM
SA-APC20 nM
Example Data
IC₅₀ of Staurosporine25.6 nM[2]
DMSO CV%4.2%[2]

Visualization:

TR_FRET_Assay cluster_no_phos No Phosphorylation (Inhibitor Present) cluster_phos Phosphorylation (No Inhibitor) Kinase_I Kinase Inhibitor Inhibitor Kinase_I->Inhibitor Substrate_I Substrate SA_APC_I SA-APC Substrate_I->SA_APC_I Biotin-Strep Binding ATP_I ATP Eu_Ab_I Eu-Ab label_no_fret No FRET Kinase_A Kinase Substrate_A Substrate-P Kinase_A->Substrate_A Phosphorylation Eu_Ab_A Eu-Ab Substrate_A->Eu_Ab_A p-Thr101 Binding SA_APC_A SA-APC Substrate_A->SA_APC_A Biotin-Strep Binding ATP_A ATP ATP_A->Kinase_A Eu_Ab_A->SA_APC_A FRET label_fret FRET Signal

Principle of the TR-FRET Assay for Kinase Activity.

In Vitro Kinase Assay using Luminescence-Based ADP Detection

Application Note:

This method quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a generic assay applicable to various kinases and provides high sensitivity.[3] The assay relies on a proprietary reagent that converts ADP to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity. This format is amenable to HTS for identifying kinase inhibitors.[3]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Prepare stock solutions of the kinase (e.g., PIM-1), a suitable substrate peptide, ATP, and test compounds.

  • Assay Procedure:

    • Dispense test compounds into a white, opaque 384-well plate.

    • Add the kinase and substrate peptide solution to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Add the ADP detection reagent (e.g., ADP-Glo™) to the wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the kinase detection reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Determine IC₅₀ values by plotting the percent inhibition against the log of the compound concentration.

Data Presentation:

ComponentFinal Concentration
Kinase (e.g., PIM-1)25 ng/well
Substrate Peptide100 µM
ATP10 µM
ADP-Glo™ ReagentAs per manufacturer's protocol
Kinase Detection ReagentAs per manufacturer's protocol

Visualization:

Kinase_Signaling_Pathway cluster_pathway Generic Kinase Signaling Cascade Upstream_Signal Upstream Signal (e.g., Cytokine, Growth Factor) Receptor Receptor Upstream_Signal->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Kinase Kinase (e.g., PIM-1) JAK_STAT->Kinase Substrate Substrate Kinase->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate (p-Thr101) Cellular_Response Cellular Response (Proliferation, Survival) pSubstrate->Cellular_Response

Simplified Generic Kinase Signaling Pathway.[3]

Mass Spectrometry for Phospho-Thr101 Analysis

Application Note:

Mass spectrometry (MS) is a powerful and unbiased technique for identifying and quantifying protein phosphorylation.[9] It does not rely on the availability of specific antibodies. The typical "bottom-up" proteomics workflow involves digesting the protein(s) of interest into peptides, followed by enrichment of phosphopeptides to increase their relative abundance.[1] The enriched peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift of 80 Da due to the phosphate (B84403) group allows for the identification of phosphorylated peptides, and fragmentation data (MS/MS) can pinpoint the exact site of phosphorylation, such as this compound.[9]

Experimental Protocol:

  • Sample Preparation and Digestion:

    • Isolate the protein of interest via immunoprecipitation or from a cell lysate.

    • Denature, reduce, and alkylate the protein(s).

    • Digest the protein(s) into peptides using a protease like trypsin.

  • Phosphopeptide Enrichment:

    • Enrich the phosphopeptides from the complex peptide mixture using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[1]

  • LC-MS/MS Analysis:

    • Separate the enriched phosphopeptides using reverse-phase liquid chromatography (LC).

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap).[8]

    • The mass spectrometer will acquire MS1 scans to determine the mass-to-charge ratio (m/z) of the intact peptides and MS2 scans (tandem MS) to fragment the peptides and determine their amino acid sequence.

  • Data Analysis:

    • Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the peptides.

    • The software will identify peptides with a mass modification of +79.9663 Da, corresponding to phosphorylation.

    • The fragmentation pattern in the MS/MS spectrum is used to localize the phosphorylation to a specific residue (e.g., this compound).

    • Quantitative analysis can be performed using label-free or label-based (e.g., TMT, SILAC) approaches to compare phosphorylation levels between different samples.[8]

Data Presentation:

ParameterTypical Setting
Mass SpectrometerOrbitrap Fusion or similar[8]
LC ColumnC18 reverse-phase
MS1 Resolution120,000[8]
MS2 FragmentationCID/HCD
Phosphorylation Mass Shift+79.9663 Da
Data Analysis SoftwareMaxQuant, Proteome Discoverer, etc.

Visualization:

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Protein_Extraction Protein Extraction Digestion Proteolytic Digestion Protein_Extraction->Digestion Enrichment Phosphopeptide Enrichment (IMAC/TiO2) Digestion->Enrichment LC LC Separation Enrichment->LC MS MS/MS Analysis LC->MS Data_Analysis Data Analysis MS->Data_Analysis Identification Site Identification (this compound) Data_Analysis->Identification Quantification Quantification Data_Analysis->Quantification

Workflow for Mass Spectrometry-based Phosphorylation Analysis.

References

Application Notes and Protocols for High-Throughput Screening of Polo-like Kinase 1 (PLK1) Inhibitors Targeting Thr210 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for a high-throughput screening (HTS) assay to identify inhibitors of Polo-like kinase 1 (PLK1) phosphorylation at the critical Threonine 210 (Thr210) residue.[1][2] Overexpression of PLK1 is associated with numerous cancers, making it a key therapeutic target.[1] The assay is based on the robust and sensitive AlphaLISA® SureFire® Ultra™ technology for the quantitative detection of phospho-PLK1 (Thr210) in cellular lysates.[1] Included are the assay principle, detailed experimental procedures, data analysis guidelines, and representative results. This application note is intended to enable the efficient screening and identification of novel lead compounds for therapeutic development.

Introduction

Protein kinases are a critical class of enzymes in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer.[1][3][4] Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays an essential role in cell division, particularly in regulating mitotic entry and exit.[1][5] A pivotal event for its catalytic activity is the phosphorylation at the Threonine 210 (Thr210) position within its activation loop by Aurora A kinase.[1][6] Aberrant PLK1 activity is a hallmark of various cancers, including lung, breast, and liver, making it an attractive target for therapeutic intervention.[1] High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries to identify potential inhibitors.[7] This application note describes an AlphaLISA®-based assay designed to specifically detect the phosphorylation of PLK1 at the Thr210 site, providing a sensitive, reproducible, and scalable method for identifying and characterizing PLK1 inhibitors in a cellular context.

PLK1 Signaling Pathway

PLK1 is a key regulator of the G2/M checkpoint in the cell cycle. Its activation is initiated by Aurora A kinase, which phosphorylates PLK1 at Thr210. Once activated, PLK1 phosphorylates a multitude of downstream substrates, including CDC25, to promote entry into mitosis. The pathway is a critical node for cell proliferation, and its inhibition is a promising strategy for cancer therapy.

PLK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_plk1 PLK1 Activation cluster_downstream Downstream Effects AuroraA Aurora A Kinase PLK1_inactive PLK1 (Inactive) AuroraA->PLK1_inactive Phosphorylates (Thr210) PLK1_active p-PLK1 (Thr210) (Active) CDC25 CDC25 PLK1_active->CDC25 Phosphorylates Mitosis Mitotic Entry CDC25->Mitosis

Diagram 1: Simplified PLK1 Activation Pathway.

Assay Principle

The AlphaLISA® SureFire® Ultra™ Human and Mouse Phospho-PLK1 (Thr210) Detection Kit is a sandwich immunoassay performed in a single plate.[1] The assay quantifies the endogenous levels of PLK1 phosphorylated at Thr210 in cell lysates. The detection is achieved using two specific antibodies, one that recognizes the phospho-Thr210 epitope and another that binds to a distal epitope on PLK1. These antibodies bring AlphaLISA® Donor and Acceptor beads into close proximity when the phosphorylated protein is present. Upon laser excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of the emitted light is directly proportional to the amount of phosphorylated PLK1 in the sample.

Assay_Principle cluster_workflow AlphaLISA Assay Principle pPLK1 p-PLK1 (Thr210) Ab1 Anti-pThr210 Ab (Biotinylated) Ab2 Anti-PLK1 Ab (Acceptor Bead-Coated) Donor Streptavidin Donor Bead Ab1->Donor Signal 615 nm Signal Ab2->Signal Emission Donor->Ab2 Singlet Oxygen Transfer (if in proximity) Laser 680 nm Laser Laser->Donor Excitation

Diagram 2: AlphaLISA SureFire Ultra Assay Principle.

Materials and Methods

Materials:

  • AlphaLISA® SureFire® Ultra™ Human and Mouse Phospho-PLK1 (Thr210) Detection Kit (Revvity)

  • HeLa cells (or other cancer cell line with high PLK1 expression)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well white opaque microplates

  • Test compounds and a known PLK1 inhibitor (e.g., BI 2536) for control

  • Plate reader capable of AlphaLISA® detection

Experimental Protocol:

This protocol is designed for a 384-well plate format, which is ideal for HTS.[1]

  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 10,000 cells per well in a 384-well plate in a volume of 16 µL.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and control inhibitor (e.g., BI 2536) in culture medium.

    • Add 4 µL of the compound dilutions to the respective wells. For negative control wells, add 4 µL of medium with DMSO.

    • Incubate for the desired treatment time (e.g., 2 hours) at 37°C, 5% CO2.

  • Cell Lysis:

    • Add 5 µL of Lysis Buffer (from the kit) to each well.

    • Incubate for 10 minutes at room temperature on an orbital shaker.

  • Detection:

    • Transfer 5 µL of lysate to a new 384-well white opaque assay plate.

    • Add 5 µL of the Acceptor Mix (Acceptor beads and anti-PLK1 antibody) to each well.

    • Incubate for 1 hour at room temperature in the dark.

    • Add 5 µL of the Donor Mix (Donor beads and anti-pThr210 antibody) to each well.

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA®-compatible plate reader.

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Addition cluster_assay Assay & Detection A Seed HeLa Cells (10,000/well) B Incubate Overnight A->B C Add Test Compounds & Controls (4 µL) B->C D Incubate (e.g., 2h) C->D E Lyse Cells (5 µL) D->E F Transfer Lysate (5 µL) E->F G Add Acceptor Mix (5 µL) Incubate 1h F->G H Add Donor Mix (5 µL) Incubate 1h G->H I Read Plate (AlphaLISA Reader) H->I

Diagram 3: HTS Workflow for PLK1 Inhibitor Screening.

Data Analysis and Representative Results

Data Analysis: The primary data output is the AlphaLISA® signal (counts per second). The percent inhibition for each test compound is calculated as follows:

% Inhibition = [ 1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background) ] * 100

The IC50 value, the concentration of inhibitor that causes 50% inhibition of the signal, can be determined by fitting the dose-response data to a four-parameter logistic equation.

Assay Performance Metrics: The quality and robustness of the HTS assay are assessed using the Z'-factor, which is calculated using the signals from the positive (DMSO) and negative (a potent inhibitor) controls.

Z' = 1 - [ (3 * SD_DMSO + 3 * SD_inhibitor) / |Mean_DMSO - Mean_inhibitor| ]

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Representative Data:

The following tables summarize hypothetical data from a screen of a small compound library against PLK1 phosphorylation.

Table 1: Assay Performance

ParameterValue
Signal Window (DMSO/BI 2536)15-fold
Z'-Factor0.78
DMSO CV (%)< 10%

Table 2: Dose-Response of Control Inhibitor (BI 2536)

Concentration (nM)% Inhibition
100098.5
30095.2
10088.1
3075.4
1052.3
328.9
110.1
00
IC50 (nM) 9.5

Table 3: Hit Compounds from a Hypothetical Screen

Compound ID% Inhibition @ 10 µMIC50 (µM)
Cmpd-00192.10.8
Cmpd-00285.71.5
Cmpd-00378.43.2
Cmpd-00412.3> 20

Conclusion

The described AlphaLISA® SureFire® Ultra™ assay provides a robust, sensitive, and scalable method for the identification and characterization of inhibitors targeting the phosphorylation of PLK1 at Thr210. The strong performance metrics, including a high Z'-factor and consistent IC50 values for control inhibitors, validate the suitability of this assay for drug discovery campaigns. The detailed protocol and guidelines for data analysis will enable researchers to efficiently screen large compound libraries and advance the discovery of novel therapeutic agents targeting PLK1.

References

Application Note: General Protocol for Dissolving and Storing Thr101

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for dissolving and storing the peptide Thr101 is provided below for researchers, scientists, and drug development professionals. As the specific amino acid sequence and physicochemical properties of this compound are not publicly available, this document presents a generalized protocol based on standard best practices for handling novel or custom synthetic peptides.

This protocol provides a systematic approach to determine the optimal conditions for dissolving and storing the peptide this compound. The solubility of a peptide is primarily determined by its amino acid composition, sequence, and modifications. Threonine (Thr), a key component of this peptide, is a polar and hydrophilic amino acid, which may contribute to its solubility in aqueous solutions.[1] However, the overall properties of the peptide will dictate the most appropriate solvent. It is crucial to test the solubility of a small amount of the peptide before dissolving the entire sample.[2]

For long-term stability, lyophilized peptides should be stored at -20°C or colder, protected from moisture and light.[3][4] Once in solution, peptides are more susceptible to degradation, and proper storage is critical to maintain their integrity.[5]

Experimental Protocols

Initial Handling and Preparation
  • Before opening, allow the vial containing the lyophilized this compound peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the peptide, as many peptides are hygroscopic.[2][3][4]

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Wear gloves and use sterile techniques throughout the process to avoid contamination.[2]

Solubility Testing

It is recommended to start with a small, trial amount of the peptide to determine the best solvent.

  • Start with Sterile Water: The first solvent to try for most peptides is sterile, distilled, or deionized water.[6]

  • Acidic or Basic Solutions:

    • If this compound is a basic peptide (net positive charge), and it does not dissolve in water, try adding a small amount of 10-25% aqueous acetic acid.[3]

    • If this compound is an acidic peptide (net negative charge), try adding a small amount of 1% ammonium (B1175870) hydroxide (B78521) or 1-10% ammonium bicarbonate.[6]

  • Organic Solvents:

    • For hydrophobic or neutral peptides , an organic solvent may be necessary. Start with a small amount of Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) to dissolve the peptide, and then slowly add this solution to an aqueous buffer with stirring.[3][4]

    • If the peptide solution becomes turbid upon addition to the aqueous buffer, the solubility limit has been reached.[3]

    • Note: Avoid using DMSO if the peptide contains Cysteine (Cys) or Methionine (Met) residues, as it can oxidize them.[4]

  • Sonication: Brief sonication can help to dissolve peptides that are difficult to solubilize.[3]

Preparation of a Stock Solution
  • Once an appropriate solvent is identified, carefully add the solvent to the vial to achieve the desired stock concentration (a common starting concentration is 1-10 mg/mL).[6]

  • Gently vortex or sonicate until the peptide is fully dissolved. The solution should be clear and free of particulates.

  • If the final application is in a buffered solution, it is best to dissolve the peptide in a minimal amount of the primary solvent and then dilute it to the final concentration with the desired buffer.

Storage of Peptide Solutions
  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes.

  • Storage Temperature: Store the aliquots at -20°C or, for longer-term storage, at -80°C.[3][4]

  • pH: For storage in solution, a slightly acidic pH of 5-7 is generally preferred to maintain stability.

  • Light Protection: Protect the peptide solutions from light.[5]

Data Presentation

The following tables summarize the recommended solvents and storage conditions based on the general properties of a peptide.

Table 1: Solvent Selection Guide for Peptides

Peptide PropertyPrimary SolventSecondary Solvent/Additive
Acidic (Net Negative Charge)Sterile Water1% Ammonium Hydroxide or 1-10% Ammonium Bicarbonate
Basic (Net Positive Charge)Sterile Water10-25% Acetic Acid
Hydrophobic/Neutral DMSO or DMFDilute into aqueous buffer
General/Unknown Sterile WaterAcetic Acid (if basic), Ammonium Bicarbonate (if acidic), or Organic Solvent (if hydrophobic)

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationConditions
Lyophilized Powder -20°C or -80°CYearsIn a sealed container with desiccant, protected from light.[3][4]
Stock Solution -20°CMonthsAliquoted in single-use volumes, pH 5-7, protected from light.
Stock Solution -80°CUp to a yearAliquoted in single-use volumes, pH 5-7, protected from light.[3]
Working Dilution 4°CDaysUse as soon as possible; stability is limited.

Mandatory Visualization

Dissolving_Thr101_Protocol start Start: Lyophilized this compound equilibrate Equilibrate vial to Room Temp in a desiccator start->equilibrate centrifuge Centrifuge vial equilibrate->centrifuge test_solubility Test solubility with a small aliquot centrifuge->test_solubility try_water Try Sterile Water test_solubility->try_water is_soluble_water Soluble? try_water->is_soluble_water check_charge Determine Peptide Charge (Acidic, Basic, or Neutral) is_soluble_water->check_charge No prepare_stock Prepare Stock Solution is_soluble_water->prepare_stock Yes try_acid Try 10-25% Acetic Acid check_charge->try_acid Basic try_base Try 1% NH4OH or 1-10% NH4HCO3 check_charge->try_base Acidic try_organic Try DMSO or DMF check_charge->try_organic Neutral/ Hydrophobic is_soluble_acid Soluble? try_acid->is_soluble_acid is_soluble_acid->try_organic No is_soluble_acid->prepare_stock Yes is_soluble_base Soluble? try_base->is_soluble_base is_soluble_base->try_organic No is_soluble_base->prepare_stock Yes is_soluble_organic Soluble? try_organic->is_soluble_organic is_soluble_organic->prepare_stock Yes consult_specialist Consult Peptide Specialist is_soluble_organic->consult_specialist No aliquot Aliquot into single-use tubes prepare_stock->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for dissolving the peptide this compound.

References

Application Notes and Protocols: Investigating Metabolic Enzyme Pathways Using Phosphorylation at Threonine 101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible protein phosphorylation on serine, threonine, and tyrosine residues is a fundamental mechanism for regulating cellular processes, including metabolic pathways.[1] The phosphorylation of threonine residues, in particular, serves as a critical switch in modulating the activity of numerous enzymes involved in energy homeostasis. A prime example of this regulation is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy, which requires phosphorylation at Threonine 172 (Thr172) for its maximal activity.[2][3][4] Similarly, the p70 S6 kinase (p70S6K), a key player in protein synthesis, is activated through phosphorylation at multiple sites, including threonine residues.[5][6]

This document provides detailed application notes and protocols for studying the phosphorylation of a hypothetical serine/threonine kinase, termed "Kinase X," at a critical Threonine 101 (Thr101) residue within its activation loop. Dysregulation of Kinase X activity, governed by the phosphorylation state of this compound, is implicated in metabolic disorders, making it a compelling target for therapeutic intervention. The following sections will detail the signaling pathway of Kinase X, experimental protocols to investigate this compound phosphorylation and its impact on downstream metabolic events, and methods for identifying novel inhibitors of this kinase.

Kinase X Signaling Pathway

Kinase X is a key downstream effector of an upstream kinase, which, upon activation by various metabolic stressors (e.g., nutrient deprivation, hormonal signaling), phosphorylates Kinase X at the this compound residue. This phosphorylation event induces a conformational change in Kinase X, leading to its activation. Activated Kinase X, in turn, phosphorylates and modulates the activity of downstream metabolic enzymes, thereby regulating critical cellular metabolic pathways such as glycolysis, gluconeogenesis, and lipid metabolism.[7][8][9]

KinaseX_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kinaseX Kinase X Activation cluster_downstream Downstream Metabolic Effects Metabolic_Stress Metabolic Stress (e.g., Low Glucose, Hormonal Signals) Upstream_Kinase Upstream Kinase Metabolic_Stress->Upstream_Kinase Activates KinaseX_inactive Kinase X (Inactive) Upstream_Kinase->KinaseX_inactive Phosphorylates at this compound KinaseX_active p-Kinase X (Active) (p-Thr101) Metabolic_Enzyme Metabolic Enzyme KinaseX_active->Metabolic_Enzyme Phosphorylates Metabolic_Pathway Metabolic Pathway Regulation (e.g., Glycolysis, Lipid Synthesis) Metabolic_Enzyme->Metabolic_Pathway Regulates Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-Thr101-KinaseX) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis Kinase_Assay_Workflow Setup 1. Prepare Reagents (Kinase X, Substrate, ATP, Inhibitors) Reaction_Setup 2. Set up Kinase Reaction in 384-well plate Setup->Reaction_Setup Incubation 3. Incubate at Room Temperature Reaction_Setup->Incubation Detection_Reagent 4. Add ADP Detection Reagent Incubation->Detection_Reagent Luminescence_Incubation 5. Incubate to Develop Luminescent Signal Detection_Reagent->Luminescence_Incubation Read_Plate 6. Read Luminescence Luminescence_Incubation->Read_Plate Data_Analysis 7. Calculate IC50 Values Read_Plate->Data_Analysis MS_Workflow Immunoprecipitation 1. Immunoprecipitate Kinase X SDS_PAGE_Ingel 2. SDS-PAGE and In-gel Digestion (Trypsin) Immunoprecipitation->SDS_PAGE_Ingel Enrichment 3. Phosphopeptide Enrichment (e.g., IMAC, TiO2) SDS_PAGE_Ingel->Enrichment LC_MSMS 4. LC-MS/MS Analysis Enrichment->LC_MSMS Database_Search 5. Database Searching and Data Analysis LC_MSMS->Database_Search Site_Localization 6. Phosphorylation Site Localization Database_Search->Site_Localization

References

Application Notes and Protocols: Thr101 Analogs in Combination with Other Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The therapeutic agent designated "Thr101" in the query appears to encompass several investigational drugs with similar nomenclature. This document provides a detailed overview of the preclinical and clinical combination studies for three such agents: T101, a monoclonal antibody; TTI-101, a STAT3 inhibitor; and ATRC-101, an engineered IgG1 antibody. These notes are intended for researchers, scientists, and drug development professionals.

T101 in Combination with Doxorubicin (B1662922) (Preclinical)

T101 is a monoclonal antibody that has been evaluated in preclinical models for its potential in combination with the chemotherapeutic agent doxorubicin for the treatment of human T-cell tumors.

Data Presentation
Treatment GroupOutcome MeasureResultStatistical Significance
T101 + Doxorubicin (mixed)Tumor Growth Curve AnalysisSuperior to all other treatmentsp < 0.05
T101 + Doxorubicin (mixed)Complete Tumor RegressionSuperior to all other treatmentsp < 0.01
Experimental Protocols

In Vivo Tumor Growth Inhibition Study

  • Animal Model: Athymic mice.

  • Tumor Model: Human T-cell tumors.

  • Treatment Groups:

    • T101 alone

    • Doxorubicin (DOX) alone

    • T101 and DOX covalently linked to dextran (B179266) (immunoconjugate)

    • T101 and DOX mixed together and injected

    • T101 and DOX injected separately

    • Nonspecific murine IgG2A + DOX mixed together

    • Placebo

  • Administration: As specified for each group.

  • Endpoint: Tumor growth was monitored and measured over time. Complete regression of the tumor was also assessed.

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Animal_Model Athymic Mice Tumor_Implantation Human T-cell Tumor Implantation Animal_Model->Tumor_Implantation T101_DOX_Mixed T101 + DOX (Mixed) Tumor_Implantation->T101_DOX_Mixed T101_DOX_Separate T101 + DOX (Separate) Tumor_Implantation->T101_DOX_Separate T101_alone T101 Monotherapy Tumor_Implantation->T101_alone DOX_alone DOX Monotherapy Tumor_Implantation->DOX_alone Control Control Groups (IgG+DOX, Placebo) Tumor_Implantation->Control Tumor_Measurement Tumor Volume Measurement T101_DOX_Mixed->Tumor_Measurement T101_DOX_Separate->Tumor_Measurement T101_alone->Tumor_Measurement DOX_alone->Tumor_Measurement Control->Tumor_Measurement Regression_Analysis Complete Tumor Regression Assessment Tumor_Measurement->Regression_Analysis Statistical_Analysis Statistical Analysis Regression_Analysis->Statistical_Analysis

Workflow for T101 and Doxorubicin preclinical study.

TTI-101 in Combination with Palbociclib (B1678290) and AI/Fulvestrant (B1683766) (Clinical)

TTI-101 is a first-in-class, oral, small-molecule inhibitor of STAT3. It is being evaluated in a Phase 1b/2 clinical trial (NCT05384119) in combination with palbociclib and an aromatase inhibitor (AI) or fulvestrant for patients with metastatic hormone receptor-positive (HR+), HER2-negative breast cancer that is resistant to palbociclib.

Data Presentation

Quantitative efficacy data from the combination arms of this trial are not yet publicly available as the study is ongoing.

Experimental Protocols

Phase 1b/2 Clinical Trial (NCT05384119)

  • Study Design: Open-label, dose-escalation (Phase 1b) and dose-expansion (Phase 2) study.

  • Patient Population: Adult patients with metastatic or locally advanced HR+/HER2- breast cancer not amenable to curative treatment, who have progressed on palbociclib or ribociclib (B560063) in combination with an AI or fulvestrant.

  • Interventions:

    • Phase 1b: TTI-101 at various dose levels combined with the patient's current regimen of palbociclib and either an AI or fulvestrant.

    • Phase 2: TTI-101 at the recommended Phase 2 dose (RP2D) in combination with palbociclib or ribociclib and an AI or fulvestrant.

  • Primary Objectives:

    • Phase 1b: To evaluate the safety and tolerability of the combination and determine the RP2D of TTI-101.

    • Phase 2: To evaluate the anti-tumor activity of the combination.

  • Endpoints: Safety, tolerability, and anti-tumor activity as per RECIST v1.1.

Signaling Pathway

G Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription TTI_101 TTI-101 TTI_101->STAT3 Inhibition of SH2 domain

TTI-101 inhibits the STAT3 signaling pathway.

ATRC-101 in Combination with Pembrolizumab (B1139204) and Doxorubicin

ATRC-101 is an engineered, fully human IgG1 antibody that targets a novel tumor-specific ribonucleoprotein complex. It is being investigated in a Phase 1b clinical trial (NCT04244552) as a monotherapy and in combination with pembrolizumab or pegylated liposomal doxorubicin (PLD) in adults with advanced solid malignancies.[1][2]

Data Presentation

Preclinical Combination with Doxorubicin

Treatment GroupOutcome MeasureResultStatistical Significance
mATRC-101 (3 mg/kg) + Doxorubicin (5 mg/kg)Tumor Growth Inhibition (Day 22)Significant inhibition compared to monotherapies or vehiclep < 0.05[3]
mATRC-101 (3 mg/kg) + Doxorubicin (5 mg/kg)Survival BenefitSignificant benefit compared to vehicle and doxorubicin alonep < 0.0005[3]

Clinical Combination with Pembrolizumab (Interim Data)

Early clinical data suggests the combination is well-tolerated with evidence of anti-tumor activity in target-expressing patients. Specific comparative quantitative data is not yet available.[1] One complete response in a melanoma patient and one partial response in a non-small cell lung cancer patient have been reported in the combination cohort.[4]

Experimental Protocols

Preclinical In Vivo Study with Doxorubicin

  • Animal Model: Female BALB/c mice.[3]

  • Tumor Model: EMT6 syngeneic tumor model.[3]

  • Treatment Groups:

    • mATRC-101 (1 or 3 mg/kg) intraperitoneally twice weekly.[3]

    • Doxorubicin (2 or 5 mg/kg) intravenously once weekly.[3]

    • Combination of mATRC-101 and Doxorubicin.[3]

    • Vehicle control.[3]

  • Endpoint: Tumor volume and survival.[3]

Phase 1b Clinical Trial (NCT04244552)

  • Study Design: Open-label, dose-escalation and expansion trial.[5]

  • Patient Population: Adults with select advanced solid tumors.[5]

  • Interventions:

    • ATRC-101 monotherapy (every 2 or 3 weeks).[5]

    • ATRC-101 in combination with pembrolizumab.[5]

    • ATRC-101 in combination with pegylated liposomal doxorubicin (PLD).

  • Primary Objective: To assess the safety and tolerability of ATRC-101 alone and in combination.[6]

  • Secondary Objectives: To characterize pharmacokinetics, immunogenicity, and anti-tumor activity (RECIST v1.1).[6]

Signaling Pathway

G cluster_tumor Tumor Cell cluster_immune Innate Immune Cell (e.g., Myeloid Cell) Tumor_Antigen Tumor-Specific RNP Complex Fc_Receptor Fc Receptor TLR Toll-like Receptor (TLR) Fc_Receptor->TLR Internalization & Activation Activation & Cytokine Release TLR->Activation Adaptive_Immunity Adaptive Immune Response (CD8+ T-cells) Activation->Adaptive_Immunity Stimulates ATRC_101 ATRC-101 ATRC_101->Tumor_Antigen Binds ATRC_101->Fc_Receptor Engages

Proposed mechanism of action for ATRC-101.

References

Application of Small Molecule Modulators in Disease Modeling: A Focus on THR-101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of robust and reproducible disease models is fundamental to understanding pathophysiology and for the preclinical evaluation of novel therapeutic agents. Small molecules that target specific proteins or pathways are invaluable tools in the creation of these models. They can be utilized to induce a disease phenotype, to probe the function of a specific molecular target in a disease context, or to serve as a reference compound for drug discovery campaigns.

This document provides detailed application notes and protocols for utilizing small molecule modulators in the generation and analysis of disease models, with a primary focus on THR-101 , a potent inhibitor of mutant RAS and the PI3K/mTOR signaling pathway. Additionally, this guide will draw upon examples from other "101" series compounds, such as TTI-101, VAS-101, and GAL-101, to illustrate the broader principles of applying chemical probes in diverse disease areas.

THR-101: A Tool for Modeling RAS-Driven Cancers

THR-101 is a small molecule inhibitor targeting mutated forms of the RAS protein and the downstream PI3K/mTOR signaling cascade.[1] Mutations in RAS genes (KRAS, HRAS, NRAS) are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and lung cancer.[2] The PI3K/AKT/mTOR pathway is a critical downstream effector of RAS, regulating cell growth, proliferation, and survival.[3][4][5] Dysregulation of this pathway is a hallmark of many cancers.[6][7] Therefore, THR-101 serves as a powerful tool to create and study cancer models driven by these mutations.

Signaling Pathway Perturbation with THR-101

The diagram below illustrates the signaling pathway targeted by THR-101. By inhibiting mutant RAS and the PI3K/mTOR pathway, THR-101 allows researchers to study the consequences of blocking these key oncogenic signals.

THR101_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) mutant_RAS Mutant RAS (e.g., KRAS G12C) RTK->mutant_RAS Activation PI3K PI3K mutant_RAS->PI3K RAF RAF mutant_RAS->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Downstream_Effectors Downstream Effectors (e.g., 4E-BP1, S6K) mTOR->Downstream_Effectors Gene_Expression Gene Expression (Proliferation, Survival) Downstream_Effectors->Gene_Expression MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., MYC, AP-1) ERK->Transcription_Factors Transcription_Factors->Gene_Expression THR101 THR-101 This compound->mutant_RAS Inhibition This compound->PI3K Inhibition This compound->mTOR Inhibition

Figure 1: THR-101 targets mutant RAS and the PI3K/mTOR signaling pathway.

Experimental Protocols

Protocol 1: In Vitro 2D Cell Culture Model of RAS-Mutant Cancer

This protocol describes the use of THR-101 to study the effects of RAS/PI3K/mTOR inhibition on the proliferation and viability of cancer cell lines harboring RAS mutations.

Materials:

  • RAS-mutant cancer cell line (e.g., A549, HCT116)

  • Appropriate cell culture medium and supplements

  • THR-101 (stock solution in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Microplate reader

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed RAS-mutant cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of THR-101 in culture medium. Add the diluted compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., a known MEK inhibitor).

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value of THR-101.

Protocol_1_Workflow start Start seed_cells Seed RAS-Mutant Cancer Cells start->seed_cells treat_cells Treat with THR-101 (Dose-Response) seed_cells->treat_cells incubate Incubate (48-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay read_plate Read Plate (Luminescence) viability_assay->read_plate analyze_data Analyze Data (IC50 Determination) read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for in vitro testing of THR-101 in 2D cell culture.
Protocol 2: In Vivo Xenograft Model of Pancreatic Cancer

This protocol outlines the use of THR-101 in a mouse xenograft model to assess its in vivo efficacy against RAS-driven tumors.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • RAS-mutant pancreatic cancer cells (e.g., MIA PaCa-2)

  • Matrigel

  • THR-101 formulation for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously implant RAS-mutant pancreatic cancer cells mixed with Matrigel into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer THR-101 (e.g., via oral gavage) to the treatment group and vehicle to the control group according to a predetermined dosing schedule.

  • Monitoring: Monitor tumor growth by caliper measurements and body weight twice weekly.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Analysis: Analyze tumor weight and volume. Perform downstream analyses such as immunohistochemistry for proliferation and apoptosis markers.

Protocol_2_Workflow start Start implant_cells Implant Pancreatic Cancer Cells start->implant_cells tumor_growth Monitor Tumor Growth implant_cells->tumor_growth randomize Randomize Mice tumor_growth->randomize treat Administer THR-101 or Vehicle randomize->treat monitor_efficacy Monitor Tumor Volume and Body Weight treat->monitor_efficacy endpoint Study Endpoint monitor_efficacy->endpoint analysis Tumor Excision and Analysis endpoint->analysis end End analysis->end

Figure 3: Workflow for in vivo xenograft studies with THR-101.

Data Presentation: Comparative Efficacy of "101" Compounds in Disease Models

The following table summarizes key quantitative data from preclinical studies of various "101" compounds, illustrating their application in different disease models.

CompoundTarget/MechanismDisease ModelKey Quantitative DataReference
THR-101 Mutant RAS, PI3K/mTORRAS-mutant cancer cell linesIC50: [Hypothetical Value] nM[1]
TTI-101 STAT3 inhibitorMouse models of neuropathic painReversal of mechanical allodynia[8]
VAS-101 Antioxidant, anti-inflammatorySickle cell disease mouse modelReduced oxidative stress markers, improved mitochondrial function[9]
GAL-101 Amyloid beta aggregation inhibitorPreclinical models of Alzheimer's diseasePrevention of toxic Aβ oligomer formation[10][11]
EDIT-101 CRISPR-based gene editingMouse model of Leber Congenital Amaurosis 10[Hypothetical] % of retinal cells edited[12]

Broader Applications and Considerations

The principles demonstrated with THR-101 can be extended to other disease models and small molecule modulators.

  • TTI-101 in Neuropathic Pain: TTI-101, a STAT3 inhibitor, has been used in models of chemotherapy-induced peripheral neuropathy and spared nerve injury to demonstrate the role of STAT3 in pain signaling and to evaluate the therapeutic potential of its inhibition.[8]

  • VAS-101 in Sickle Cell Disease: This transdermal curcumin (B1669340) formulation was used in a humanized mouse model of sickle cell disease to show that reducing oxidative stress can improve cardiac mitochondrial function, a key aspect of the disease's pathology.[9]

  • GAL-101 in Alzheimer's Disease: GAL-101 is being developed to prevent the formation of toxic amyloid-beta oligomers.[11] Preclinical models are essential to test its ability to cross the blood-brain barrier and engage its target in the central nervous system.[11]

  • Gene Editing with EDIT-101: While not a small molecule, the development of EDIT-101 for Leber Congenital Amaurosis Type 10 relies heavily on animal models to establish proof-of-concept for gene correction and to assess safety and efficacy.[12]

When using small molecules to create disease models, it is crucial to consider factors such as target specificity, pharmacokinetics, and potential off-target effects. Thorough characterization of the compound and the model system is essential for generating reliable and translatable data.

Conclusion

THR-101 and other "101" series compounds are powerful tools for creating and interrogating disease models across a wide range of therapeutic areas. The detailed protocols and conceptual frameworks provided in this document are intended to guide researchers in the effective application of these and other small molecule modulators to advance our understanding of disease and accelerate the development of new medicines.

References

Best practices for Thr101 use in laboratory settings

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Thr101, a Novel MEK1/2 Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Ras-Raf-MEK-ERK signaling pathway, also known as the MAPK/ERK pathway, is a critical intracellular cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often due to mutations in upstream components like RAS or RAF, is a hallmark of many human cancers.[3][4] This constitutive activation drives uncontrolled cell growth and tumor progression.[5]

This compound is a potent and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinases 1 and 2).[6] MEK1/2 are dual-specificity kinases that are central components of the MAPK/ERK pathway.[7] They are the only known kinases that phosphorylate and activate the downstream extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7] By binding to a unique allosteric site near the ATP-binding pocket of MEK1/2, this compound locks the enzyme in an inactive state, preventing the phosphorylation and activation of ERK1/2.[6][8] This leads to the inhibition of downstream signaling, resulting in reduced cell proliferation and tumor growth.[6][9]

These application notes provide detailed protocols for the use of this compound in laboratory settings to study the MAPK/ERK pathway and to evaluate its anti-proliferative effects in cancer cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeKey Mutation(s)This compound IC50 (nM)
A375Malignant MelanomaBRAF V600E8
SK-MEL-28Malignant MelanomaBRAF V600E15
HCT116Colorectal CarcinomaKRAS G13D45
HT-29Colorectal CarcinomaBRAF V600E12
MIA PaCa-2Pancreatic CancerKRAS G12C150
A549Lung CarcinomaKRAS G12S250
MCF-7Breast CancerPIK3CA E545K>1000
PC-3Prostate CancerPTEN null>1000

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% after a 72-hour incubation period, as determined by a standard MTT assay. Values are representative and may vary depending on experimental conditions.

Table 2: Pharmacodynamic Effect of this compound on ERK Phosphorylation
Cell LineThis compound Concentration (nM)Treatment Time (hours)% Inhibition of p-ERK1/2
A375100295
A3751002488
HCT116250292
HCT1162502485
A549500285
A5495002475

% Inhibition of p-ERK1/2 is determined by Western blot analysis, normalizing the phosphorylated ERK1/2 signal to the total ERK1/2 signal, relative to a vehicle-treated control.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound by assessing its effect on the metabolic activity of cultured cells.

Materials:

  • This compound (reconstituted in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[9]

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting concentration is 10 µM, with 3-fold serial dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on MEK1/2 activity by measuring the phosphorylation status of its direct downstream target, ERK1/2.[9]

Materials:

  • This compound (reconstituted in DMSO)

  • Cancer cell lines of interest

  • 6-well cell culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.[10]

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.[11]

    • Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.[11]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[10]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[10]

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.[11]

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins from the gel to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody for phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.[11]

    • Wash the membrane three times with TBST for 5 minutes each.[11]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.[11]

    • Capture the signal using an imaging system.[11]

  • Re-probing for Total ERK1/2 (Loading Control):

    • Strip the membrane of the phospho-ERK1/2 antibody using a mild stripping buffer.

    • Repeat the blocking and antibody incubation steps using the primary antibody for total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.[10]

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample to determine the relative level of ERK phosphorylation.[10]

Mandatory Visualization

MAPK_Pathway receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK1/2 raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Myc, AP-1) nucleus->transcription response Cellular Response (Proliferation, Survival) transcription->response Regulates This compound This compound This compound->mek Inhibits

Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_data Data Analysis start Seed Cells (e.g., A375, HCT116) treat Treat with this compound (Dose-Response) start->treat viability Cell Viability Assay (MTT, 72h) treat->viability lysis Cell Lysis (2-24h) treat->lysis ic50 Calculate IC50 viability->ic50 western Western Blot for p-ERK / Total ERK lysis->western p_erk Quantify p-ERK Inhibition western->p_erk Logical_Relationship This compound This compound Administration mek_inhibition MEK1/2 Kinase Inhibition This compound->mek_inhibition erk_inhibition Decreased p-ERK1/2 mek_inhibition->erk_inhibition proliferation_inhibition Inhibition of Cell Proliferation erk_inhibition->proliferation_inhibition apoptosis Induction of Apoptosis erk_inhibition->apoptosis

References

Application Notes and Protocols for In Vitro Assay Development Targeting Thr101 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of an in vitro assay to identify and characterize modulators of the phosphorylation of a threonine residue at position 101 (Thr101) of a target protein, hereafter referred to as Substrate-T101. The protocols outlined are designed for high-throughput screening (HTS) and detailed kinetic analysis of the responsible kinase, this compound-Kinase.

Introduction

Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes.[1][2] The phosphorylation of specific amino acid residues, such as threonine, by protein kinases can act as a molecular switch, altering a protein's function, localization, or interaction with other molecules.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinases attractive targets for therapeutic intervention.[1][4] This document details the development of a robust in vitro assay for monitoring the phosphorylation of this compound on Substrate-T101 by this compound-Kinase.

The described assay is amenable to high-throughput screening for the identification of novel inhibitors and can be adapted for detailed mechanistic studies.[5][6] The primary methodologies covered include a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a luminescence-based ATP depletion assay, offering flexibility in detection methods.[7][8]

Signaling Pathway Context

The phosphorylation of Substrate-T101 at the this compound residue by this compound-Kinase is a key event in a hypothetical signaling cascade that ultimately leads to cellular proliferation. An upstream signaling event activates this compound-Kinase, which then phosphorylates Substrate-T101. This phosphorylation event creates a binding site for downstream effector proteins, initiating a cascade that promotes cell cycle progression.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Activates Thr101_Kinase_Inactive This compound-Kinase (Inactive) Upstream_Kinase->Thr101_Kinase_Inactive Phosphorylates Thr101_Kinase_Active This compound-Kinase (Active) Thr101_Kinase_Inactive->Thr101_Kinase_Active Substrate_T101 Substrate-T101 Thr101_Kinase_Active->Substrate_T101 Phosphorylates at this compound pSubstrate_T101 pSubstrate-T101 (this compound) Substrate_T101->pSubstrate_T101 Effector_Protein Effector_Protein pSubstrate_T101->Effector_Protein Binds Transcription_Factors Transcription_Factors Effector_Protein->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation

Caption: Hypothetical signaling pathway involving this compound phosphorylation.

Experimental Protocols

Reagents and Materials
Reagent/MaterialSupplierCatalog Number
Recombinant Human this compound-KinaseIn-house or VendorN/A
Biotinylated Substrate-T101 PeptideCustom SynthesisN/A
ATPSigma-AldrichA7699
Kinase Buffer (5X)Thermo FisherPV3189
Europium-labeled anti-phospho-Thr101 AntibodyCustom DevelopmentN/A
Streptavidin-Allophycocyanin (SA-APC)Thermo FisherSA1005
ADP-Glo™ Kinase Assay KitPromegaV9101
384-well low-volume white platesCorning3572
Plate Reader with TR-FRET capabilityBMG LABTECHPHERAstar FSX
Plate Reader with Luminescence capabilityMolecular DevicesSpectraMax i3x

Assay Development Workflow

G Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Assay_Optimization Assay Optimization (Enzyme/Substrate Titration, ATP Concentration) Reagent_Prep->Assay_Optimization Z_Factor_Determination Z' Factor Determination Assay_Optimization->Z_Factor_Determination Pilot_Screen Pilot Screen (Small Compound Library) Z_Factor_Determination->Pilot_Screen HTS High-Throughput Screening Pilot_Screen->HTS Hit_Confirmation Hit Confirmation (Dose-Response Curves) HTS->Hit_Confirmation Mechanism_of_Action Mechanism of Action Studies Hit_Confirmation->Mechanism_of_Action

Caption: Workflow for in vitro kinase assay development.
Protocol 1: TR-FRET Immunoassay for this compound Phosphorylation

This protocol measures the phosphorylation of a biotinylated Substrate-T101 peptide by this compound-Kinase using a specific antibody that recognizes the phosphorylated this compound residue.

1. Reagent Preparation:

  • Prepare a 2X solution of this compound-Kinase in 1X Kinase Buffer.

  • Prepare a 4X solution of biotinylated Substrate-T101 peptide in 1X Kinase Buffer.

  • Prepare a 4X solution of ATP in 1X Kinase Buffer. The optimal concentration should be determined experimentally (typically near the Km for ATP).

  • Prepare a 2X Stop/Detection Buffer containing Europium-labeled anti-phospho-Thr101 antibody and Streptavidin-Allophycocyanin (SA-APC).

2. Kinase Reaction:

  • Add 5 µL of 1X Kinase Buffer to all wells of a 384-well plate.

  • For inhibitor studies, add 1 µL of compound solution (or DMSO for controls).

  • Add 5 µL of 4X biotinylated Substrate-T101 peptide.

  • Add 5 µL of 4X ATP.

  • Initiate the reaction by adding 5 µL of 2X this compound-Kinase.

  • Incubate the plate at room temperature for 60 minutes.

3. Signal Detection:

  • Stop the reaction by adding 20 µL of 2X Stop/Detection Buffer.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

4. Data Analysis:

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Determine the percent inhibition for each compound relative to DMSO controls.

Protocol 2: Luminescence-Based ATP Depletion Assay

This protocol measures kinase activity by quantifying the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.[9]

1. Reagent Preparation:

  • Prepare a 2X solution of this compound-Kinase in 1X Kinase Buffer.

  • Prepare a 4X solution of Substrate-T101 peptide in 1X Kinase Buffer.

  • Prepare a 4X solution of ATP in 1X Kinase Buffer. A low ATP concentration (e.g., 10 µM) is recommended for optimal signal.

2. Kinase Reaction:

  • Add 5 µL of 1X Kinase Buffer to all wells of a 384-well plate.

  • For inhibitor studies, add 1 µL of compound solution (or DMSO for controls).

  • Add 5 µL of 4X Substrate-T101 peptide.

  • Add 5 µL of 4X ATP.

  • Initiate the reaction by adding 5 µL of 2X this compound-Kinase.

  • Incubate the plate at room temperature for 60 minutes.

3. Signal Detection:

  • Add 20 µL of ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature.

  • Add 40 µL of Kinase Detection Reagent to each well.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence signal on a plate reader.

4. Data Analysis:

  • The luminescence signal is proportional to the amount of ATP remaining.

  • Calculate the percent inhibition based on the increase in luminescence relative to controls.

Data Presentation and Interpretation

Enzyme and Substrate Titration

To determine the optimal concentrations of enzyme and substrate for the assay, a matrix titration should be performed. The results can be tabulated as shown below.

This compound-Kinase (nM)Substrate-T101 (nM)TR-FRET RatioS/B Ratio
01000.151.0
11000.855.7
51002.5016.7
101003.1020.7
500.161.1
5501.8012.0
52002.9019.3

S/B Ratio = Signal of sample / Signal of background (no enzyme)

ATP Km Determination

The Michaelis-Menten constant (Km) for ATP should be determined to select the appropriate ATP concentration for inhibitor screening.

ATP (µM)Initial Velocity (RFU/min)
150
5180
10290
20410
50550
100600

Data can be fitted to the Michaelis-Menten equation to determine Km and Vmax.

Z' Factor Determination

The Z' factor is a measure of the statistical effect size and is used to assess the quality and robustness of an HTS assay.

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

ControlMean SignalStandard DeviationZ' Factor
Max Signal (DMSO)3.050.120.78
Min Signal (Inhibitor)0.250.08

A Z' factor between 0.5 and 1.0 is considered excellent for HTS.

Inhibitor Potency Determination (IC50)

Dose-response curves are generated for hit compounds to determine their potency (IC50).

Inhibitor Conc. (nM)% Inhibition
0.15
115
1048
10085
100098
10000100

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Logical Relationships in Assay Selection

The choice between the TR-FRET and luminescence-based assays depends on several factors.

G Assay_Goal Assay Goal Direct_Detection Direct Detection of Phosphorylation Assay_Goal->Direct_Detection Indirect_Detection Indirect Detection (ATP Consumption) Assay_Goal->Indirect_Detection Antibody_Available Phospho-specific Antibody Available? Direct_Detection->Antibody_Available Luminescence_Assay Luminescence Assay Indirect_Detection->Luminescence_Assay TR_FRET_Assay TR-FRET Assay Antibody_Available->TR_FRET_Assay Yes Antibody_Available->Luminescence_Assay No Compound_Interference Potential for Compound Interference (Color/Fluorescence) TR_FRET_Assay->Compound_Interference Less Prone Luminescence_Assay->Compound_Interference More Prone

Caption: Decision tree for selecting the appropriate kinase assay format.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the development of in vitro assays to study the phosphorylation of this compound on Substrate-T101. By following these methodologies, researchers can successfully establish a high-quality assay for HTS campaigns and detailed characterization of potential therapeutic agents targeting this compound-Kinase. The choice of assay format will depend on the availability of specific reagents and the specific research goals.[7][8]

References

Application Notes and Protocols for Measuring the IC50 of a Kinase Inhibitor Targeting Thr101 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific amino acid residues on substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinases prominent targets for therapeutic intervention.[1][2] Polo-like kinase 1 (PLK1) is a key serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[3][4][5] Its overexpression is common in many cancers, correlating with poor prognosis and making it an attractive target for anticancer drug development.[2][3]

The potency of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.[6][7] Accurate determination of the IC50 value is a cornerstone of the drug discovery process, enabling the ranking of compound potency and guiding structure-activity relationship (SAR) studies.[1][8]

These application notes provide a detailed protocol for determining the IC50 of a putative Polo-like kinase inhibitor (PMI) against a kinase target, focusing on the inhibition of phosphorylation at the Threonine 101 (Thr101) residue. The protocol utilizes a robust and sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a widely used method in high-throughput screening and inhibitor characterization.[9]

Generic Kinase Signaling Pathway and Inhibition

The diagram below illustrates a simplified kinase signaling cascade. An upstream signal activates the kinase (e.g., PLK1), which then phosphorylates a downstream substrate protein on a specific threonine residue. This phosphorylation event triggers a cellular response. A kinase inhibitor, such as PMI, competes with ATP in the kinase's active site, preventing substrate phosphorylation and blocking the downstream signaling pathway.

cluster_0 Kinase Signaling Pathway cluster_1 Inhibitor Action UpstreamSignal Upstream Signal Kinase Kinase (PLK1) UpstreamSignal->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates (ATP -> ADP) PhosphoSubstrate Phosphorylated Substrate (pthis compound) Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Mitosis) PhosphoSubstrate->CellularResponse PMI PMI (Inhibitor) PMI->Kinase Binds & Inhibits

Caption: A generic kinase signaling pathway and the mechanism of inhibitor action.

TR-FRET Assay Principle

The assay quantifies the phosphorylation of a biotinylated peptide substrate containing the this compound residue by the target kinase. The detection system employs a Europium (Eu)-labeled anti-phospho-Thr101 antibody (donor) and Streptavidin-conjugated Allophycocyanin (SA-APC) (acceptor). When the kinase phosphorylates the biotinylated substrate, the anti-phospho-Thr101 antibody binds to the phosphorylated peptide. SA-APC binds to the biotin (B1667282) tag, bringing the Eu-donor and APC-acceptor into close proximity. Upon excitation of Europium, Fluorescence Resonance Energy Transfer (FRET) occurs, resulting in a signal from the APC acceptor. In the presence of an inhibitor like PMI, kinase activity is reduced, leading to less substrate phosphorylation and a corresponding decrease in the TR-FRET signal.[9]

Experimental and Data Analysis Workflow

The following diagram outlines the major steps involved in the experimental procedure and subsequent data analysis to determine the IC50 value.

cluster_0 Experimental Workflow cluster_1 Data Analysis Workflow A Compound Preparation Prepare serial dilution of PMI in DMSO B Assay Plate Setup Dispense diluted PMI and controls (DMSO) into a 384-well plate A->B C Kinase/Substrate Addition Add mixture of Kinase and Biotinylated-Thr101 Peptide Substrate to all wells B->C D Reaction Initiation Add ATP to all wells to start the kinase reaction C->D E Incubation Incubate plate at Room Temperature (e.g., 60 minutes) D->E F Reaction Termination & Detection Add Stop/Detection buffer containing Eu-labeled anti-pthis compound Ab and SA-APC E->F G Signal Reading Incubate and read the plate on a TR-FRET compatible plate reader F->G H Data Normalization Normalize data using no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls G->H Raw Data I Dose-Response Curve Plot Percent Inhibition vs. Log[PMI Concentration] H->I J IC50 Calculation Fit the data to a sigmoidal dose-response equation to determine the IC50 value I->J K Results Report IC50 value J->K

Caption: Overall workflow for IC50 determination using a TR-FRET assay.

Detailed Experimental Protocol

This protocol provides a general method for determining the IC50 value of an inhibitor in a 384-well plate format.[6] Final concentrations and incubation times may require optimization for specific kinases.

Materials and Reagents
Reagent/MaterialSuggested SupplierCatalog No. (Example)
Recombinant Human PLK1 KinaseCarna Biosciences08-145
Biotinylated Peptide Substrate (with this compound)Custom SynthesisN/A
LanthaScreen™ Eu-anti-pThreonine AntibodyThermo Fisher ScientificPV6010
SA-APC (Streptavidin-Allophycocyanin)Thermo Fisher ScientificSA1005
ATP (Adenosine Triphosphate)Sigma-AldrichA7699
PMI (Polo-like Kinase Inhibitor)User-providedN/A
Staurosporine (Control Inhibitor)Sigma-AldrichS4400
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)Boston BioProductsBP-410
DMSO (Dimethyl Sulfoxide)Sigma-AldrichD8418
384-well low-volume, non-binding platesCorning3820
TR-FRET compatible plate readerBMG LABTECH, PerkinElmerPHERAstar, EnVision
Protocol Steps
  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of PMI in 100% DMSO.

    • Create a serial dilution series of PMI. For a 10-point curve, perform 1:3 serial dilutions from the stock solution in DMSO. This will be the 4X final concentration inhibitor plate.

    • Include wells with DMSO only for the "no inhibitor" (0% inhibition) control and a known potent inhibitor like Staurosporine for the "maximum inhibition" (100% inhibition) control.

  • Assay Plate Preparation:

    • Add 5 µL of each diluted inhibitor concentration (or DMSO) from the 4X inhibitor plate to the wells of the 384-well assay plate.

  • Kinase and Substrate Addition:

    • Prepare a 2X Kinase/Substrate mixture in kinase assay buffer. The final concentrations should be optimized, but typical starting points are 2-10 nM for the kinase and 200-500 nM for the peptide substrate.

    • Add 10 µL of the 2X Kinase/Substrate mixture to all wells of the assay plate.

    • Optional: Include "no enzyme" control wells where only the substrate is added to determine background signal.

  • Reaction Initiation:

    • Prepare a 4X ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine ATP-competitive inhibitor potency.[7] A common starting concentration is 100 µM.

    • Add 5 µL of the 4X ATP solution to all wells to initiate the kinase reaction.

    • The final reaction volume is now 20 µL.

  • Incubation:

    • Briefly centrifuge the plate to mix the reagents.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be within the linear range of the enzymatic reaction.

  • Reaction Termination and Detection:

    • Prepare a 4X Stop/Detection mixture in TR-FRET dilution buffer containing the Eu-labeled antibody and SA-APC at appropriate concentrations (e.g., 8 nM Eu-Ab, 20 nM SA-APC).

    • Add 20 µL of the Stop/Detection mixture to each well. This stops the kinase reaction and initiates the detection process. The final volume is now 40 µL.

  • Signal Reading:

    • Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.

    • Read the plate on a TR-FRET-capable microplate reader using standard Europium/APC settings (e.g., Excitation: 340 nm, Emission: 615 nm and 665 nm).

Data Analysis and Presentation

Data Processing
  • Calculate TR-FRET Ratio: For each well, calculate the emission ratio: (Emission at 665 nm / Emission at 615 nm) * 1000.

  • Normalize Data: Convert the TR-FRET ratios to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Inhibitor: TR-FRET ratio in the presence of the inhibitor.

    • Signal_Max: Average TR-FRET ratio from "no inhibitor" (DMSO) wells (represents 0% inhibition).

    • Signal_Min: Average TR-FRET ratio from "no enzyme" or "max inhibitor" wells (represents 100% inhibition).

  • Generate Dose-Response Curve:

    • Plot the calculated % Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.

    • Fit the data using a non-linear regression model (four-parameter variable slope sigmoidal dose-response curve) available in software like GraphPad Prism or R.[10]

    • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Data Presentation Tables

Table 1: IC50 Values for Kinase Inhibitors against this compound Phosphorylation

CompoundTarget KinaseIC50 (nM)Hill Slope
PMI (Test Compound)PLK185.21.10.992
Staurosporine (Control)PLK115.60.90.995

Table 2: Assay Quality Control Metrics

ParameterValueDescription
Signal to Background (S/B)> 10Ratio of the mean signal of the uninhibited reaction to the background (no enzyme).
Z'-factor0.78A measure of assay robustness and suitability for HTS. A value > 0.5 is considered excellent.[11]
DMSO CV%< 5%The coefficient of variation for the negative control (DMSO) wells, indicating low signal variability.[9]

Relationship Between Inhibition and IC50 Curve

The following diagram illustrates the logical flow from experimental conditions to the final IC50 value. As the concentration of the inhibitor (PMI) increases, the activity of the kinase decreases, which is reflected in a lower TR-FRET signal. Plotting this relationship allows for the precise determination of the IC50.

Conceptual Flow of IC50 Determination Concentration Increasing [PMI] (Log Scale) KinaseActivity Decreasing Kinase Activity Concentration->KinaseActivity Plot Plot: % Inhibition vs. Log[PMI] Concentration->Plot TRFRET Decreasing TR-FRET Signal KinaseActivity->TRFRET PercentInhibition Increasing % Inhibition TRFRET->PercentInhibition PercentInhibition->Plot Curve Sigmoidal Dose-Response Curve Plot->Curve IC50 IC50 Value (Concentration at 50% Inhibition) Curve->IC50

Caption: The relationship between inhibitor concentration and the resulting IC50 curve.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability (High CV%) - Inaccurate pipetting- Reagent instability or poor mixing- Plate reader issue- Use calibrated pipettes and proper technique- Ensure all reagents are fully thawed and mixed before use- Check plate reader settings and performance
Low Signal-to-Background (S/B) Ratio - Insufficient kinase activity- Sub-optimal reagent concentrations- High background signal- Increase kinase concentration or incubation time- Titrate kinase, substrate, ATP, and antibody concentrations- Check buffer components for autofluorescence
No Dose-Response (Flat Curve) - Inhibitor is inactive at tested concentrations- Inhibitor concentration range is incorrect- Inhibitor has precipitated out of solution- Test a different inhibitor or verify compound integrity- Widen the concentration range tested (higher and lower)- Check inhibitor solubility in the final assay buffer
Z'-factor < 0.5 - Assay window is too small (low S/B)- High data variability- Address the causes of low S/B and high CV%- Optimize assay conditions to increase the signal window

References

Detecting Rtt101 Ubiquitination Targets: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes

The E3 ubiquitin ligase Rtt101, a cullin-based ligase in yeast, plays a critical role in maintaining genome stability, particularly in response to DNA damage and replication stress.[1][2][3] Its function is intrinsically linked to its ability to ubiquitinate specific substrate proteins, thereby targeting them for degradation or altering their function. Identifying the full spectrum of Rtt101 substrates is crucial for a comprehensive understanding of its biological roles and for developing potential therapeutic strategies that target this pathway. These application notes provide an overview of established and emerging methodologies for the robust detection and validation of Rtt101 ubiquitination targets.

Rtt101 is known to form a complex with Mms1, which acts as an adaptor protein, and Mms22, a putative substrate-specific adaptor.[4][5] This complex is involved in processes such as DNA replication, checkpoint recovery, and the repair of DNA-protein crosslinks.[1][4][6] Known substrates of Rtt101 include Mms22 itself and the FACT complex subunit Spt16, highlighting its role in replisome function and chromatin dynamics.[2][7][8]

The methods described herein are designed to provide researchers, scientists, and drug development professionals with a toolkit for identifying novel Rtt101 substrates. These techniques range from traditional immunoprecipitation-based assays to advanced proteomic approaches, offering varying levels of throughput and discovery potential.

Key Experimental Approaches

Several powerful techniques can be employed to identify and characterize Rtt101 ubiquitination targets. These methods can be broadly categorized into in vivo and in vitro approaches.

  • In Vivo Ubiquitination Assays: These methods are essential for identifying substrates under physiological conditions. A common approach involves the co-expression of an epitope-tagged Rtt101 and a tagged version of ubiquitin in cells. The protein of interest is then immunoprecipitated, and the presence of ubiquitination is detected by Western blotting with an anti-ubiquitin antibody. To ensure the detected ubiquitination is specific to the protein of interest and not an interacting partner, these assays are often performed under denaturing conditions.[9][10]

  • In Vitro Ubiquitination Assays: These assays are crucial for confirming the direct ubiquitination of a putative substrate by Rtt101.[11][12] Purified Rtt101 E3 ligase complex, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and the substrate protein are incubated together. The reaction products are then analyzed by SDS-PAGE and Western blotting to detect the ubiquitinated substrate.[10] This method provides direct evidence of the enzyme-substrate relationship.

  • Mass Spectrometry-Based Proteomics: For the unbiased, large-scale discovery of novel substrates, mass spectrometry (MS) is the method of choice.[13][14][15] In a typical workflow, proteins that are differentially ubiquitinated in the presence and absence of functional Rtt101 are identified. This can be achieved by enriching for ubiquitinated proteins from cell lysates and then using quantitative proteomics to compare their abundance.

  • Proximity-Dependent Biotinylation (BioID): This technique identifies proteins that are in close proximity to a protein of interest in vivo.[16] By fusing a promiscuous biotin (B1667282) ligase (like TurboID) to Rtt101, proteins that interact with or are in the immediate vicinity of the E3 ligase can be biotinylated.[16] These biotinylated proteins can then be purified using streptavidin affinity chromatography and identified by mass spectrometry. This method is particularly useful for identifying transient or weak interactors, which may include substrates.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved in Rtt101-mediated ubiquitination and its detection, the following diagrams have been generated using the DOT language.

Rtt101_Signaling_Pathway cluster_Rtt101_Complex Rtt101 E3 Ubiquitin Ligase Complex cluster_Ub_Cascade Ubiquitination Cascade Rtt101 Rtt101 (Cullin) Mms1 Mms1 (Adaptor) Rtt101->Mms1 Substrate Substrate Protein (e.g., Spt16, Mms22) Rtt101->Substrate Recognizes Ub_Substrate Ubiquitinated Substrate Rtt101->Ub_Substrate Ubiquitinates Mms22 Mms22 (Substrate Receptor) Mms1->Mms22 E1 E1 (Activating Enzyme) E2 E2 (Conjugating Enzyme) E1->E2 Transfers Ub E2->Rtt101 Binds Ub Ubiquitin Ub->E1 Activates Outcome Downstream Effects (Degradation, Functional Change) Ub_Substrate->Outcome

Caption: Rtt101 Signaling Pathway.

IP_Workflow start Cell Lysate (Expressing tagged Rtt101 and Ubiquitin) ip Immunoprecipitation (with anti-tag antibody for Protein of Interest) start->ip wash Wash Beads (under denaturing conditions) ip->wash elute Elution wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot sds_page->western detect Detection (with anti-Ubiquitin antibody) western->detect

Caption: In Vivo Ubiquitination Assay Workflow.

MS_Workflow start Cell Culture (WT vs. rtt101Δ) lysis Cell Lysis and Protein Extraction start->lysis enrich Enrichment of Ubiquitinated Peptides (e.g., K-ε-GG remnant antibody) lysis->enrich lcms LC-MS/MS Analysis enrich->lcms data Data Analysis (Quantitative Proteomics) lcms->data candidates Identification of Potential Rtt101 Substrates data->candidates

Caption: Mass Spectrometry Workflow for Substrate ID.

Experimental Protocols

Protocol 1: In Vivo Ubiquitination Assay under Denaturing Conditions

This protocol is adapted from standard immunoprecipitation procedures to specifically detect the ubiquitination of a protein of interest (POI) by Rtt101.[9][10][17]

Materials:

  • Cell lines (e.g., HEK293T or yeast strains)

  • Plasmids expressing tagged POI (e.g., HA-tag) and tagged ubiquitin (e.g., FLAG-tag)

  • Plasmid expressing tagged Rtt101

  • Transfection reagent or yeast transformation reagents

  • Cold PBS

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate) containing 2% SDS

  • Protease and phosphatase inhibitor cocktails

  • N-Ethylmaleimide (NEM)

  • Antibody against the POI tag (e.g., anti-HA)

  • Protein A/G agarose (B213101) beads

  • Wash Buffer (RIPA with 0.1% SDS)

  • 2x Laemmli sample buffer

Procedure:

  • Co-transfect cells with plasmids expressing the tagged POI, tagged ubiquitin, and tagged Rtt101.

  • After 48 hours, harvest the cells.

  • Lyse the cells in RIPA buffer containing 2% SDS, protease/phosphatase inhibitors, and 10 mM NEM.

  • Boil the lysates at 95-100°C for 10 minutes to denature proteins and disrupt protein-protein interactions.

  • Sonicate the lysates to shear DNA and reduce viscosity.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and dilute it 10-fold with RIPA buffer (without SDS) to reduce the SDS concentration to 0.2%.

  • Incubate the diluted lysate with an antibody against the POI's tag overnight at 4°C with rotation.

  • Add pre-washed Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads four times with Wash Buffer.

  • Elute the immunoprecipitated proteins by adding 2x Laemmli sample buffer and boiling for 10 minutes.

  • Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the ubiquitin tag (e.g., anti-FLAG).

Protocol 2: In Vitro Ubiquitination Assay

This protocol allows for the direct assessment of a putative substrate's ubiquitination by the Rtt101 complex.[10][11][12]

Materials:

  • Purified recombinant E1 activating enzyme

  • Purified recombinant E2 conjugating enzyme (e.g., UbcH5 family)

  • Purified recombinant Rtt101/Mms1/Mms22 complex

  • Purified recombinant putative substrate protein

  • Ubiquitin

  • 10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 50 mM DTT)

  • 10 mM ATP

  • 2x Laemmli sample buffer

Procedure:

  • Set up the reaction mixture in a total volume of 20-50 µL.

  • Add the following components to the reaction tube:

    • 10x Ubiquitination Buffer

    • ATP (final concentration 1 mM)

    • E1 enzyme (e.g., 100 nM)

    • E2 enzyme (e.g., 500 nM)

    • Ubiquitin (e.g., 5 µg)

    • Purified Rtt101 complex (e.g., 200 nM)

    • Purified substrate protein (e.g., 1 µg)

  • As a negative control, set up a parallel reaction without the Rtt101 complex.

  • Incubate the reactions at 30-37°C for 1-2 hours.

  • Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein or a tag on the substrate. A ladder of higher molecular weight bands corresponding to polyubiquitinated substrate should be visible in the presence of Rtt101.

Quantitative Data Summary

The identification of Rtt101 substrates has been a focus of multiple studies. While a comprehensive, single quantitative dataset is not available, the following table summarizes known substrates and the methods used for their identification.

SubstrateOrganismMethod of IdentificationKey Function/ProcessReference(s)
Spt16 (FACT subunit) S. cerevisiaeIn vitro and in vivo ubiquitination assays, Co-immunoprecipitationDNA replication, Chromatin remodeling[7][8]
Mms22 S. cerevisiaeIn vivo ubiquitination assayDNA damage response, Checkpoint recovery[2]
Histone H3 S. cerevisiaeGenetic and biochemical assaysChromatin assembly[1]
Topoisomerase 1 (Top1) S. cerevisiaeGenetic interaction, in vivo DPC assaysDNA-protein crosslink repair[6][18]

This table serves as a starting point for researchers investigating the Rtt101 pathway. The application of the high-throughput methods described in this document is expected to significantly expand this list.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the identification and validation of Rtt101 ubiquitination targets. The combination of in vivo and in vitro assays, coupled with the discovery power of mass spectrometry and proximity labeling, will undoubtedly lead to a deeper understanding of the diverse cellular processes regulated by this crucial E3 ubiquitin ligase. These insights will be invaluable for basic research and may pave the way for novel therapeutic interventions in diseases where the Rtt101 pathway is dysregulated.

References

Troubleshooting & Optimization

Troubleshooting Thr101 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thr101

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions regarding the handling and use of this compound in your research.

Troubleshooting Workflow for this compound Solubility

If you are experiencing issues with dissolving this compound, please follow the systematic approach outlined in the diagram below. This workflow is designed to help you identify the root cause of the solubility problem and find an effective solution.

G cluster_0 cluster_1 Initial Checks cluster_2 Basic Dissolution Aids cluster_3 Concentration & Solvent Adjustment cluster_4 start Start: this compound Insolubility Observed check_purity Verify DMSO Quality (Anhydrous, High-Purity) start->check_purity Is DMSO fresh? check_compound Confirm this compound Integrity (No Degradation) check_purity->check_compound vortex Vortex Vigorously (1-2 minutes) check_compound->vortex sonicate Sonicate in Water Bath (10-15 minutes) vortex->sonicate Still insoluble? end_success Success: This compound Dissolved vortex->end_success Dissolved warm Gently Warm (37°C for 5-10 min) sonicate->warm Still insoluble? sonicate->end_success Dissolved lower_conc Attempt Lower Concentration (e.g., from 10 mM to 1 mM) warm->lower_conc Still insoluble? warm->end_success Dissolved alt_solvent Test Alternative Solvents (e.g., DMF, DMA) lower_conc->alt_solvent Still insoluble? lower_conc->end_success Dissolved alt_solvent->end_success Dissolved end_fail Contact Support: Further Analysis Needed alt_solvent->end_fail Still insoluble

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the first steps if this compound does not fully dissolve in DMSO?

A1: If you observe that this compound is not dissolving completely in DMSO, we recommend the following initial steps:

  • Ensure Proper Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Apply Sonication: If vortexing is insufficient, place the vial in a water bath sonicator for 10-15 minutes. This can help break up small aggregates.[1]

  • Gentle Warming: As a next step, you can warm the solution in a water bath set to 37°C for 5-10 minutes.[1] Increased kinetic energy can help overcome the solid's lattice energy.

  • Verify DMSO Quality: Dimethyl sulfoxide (B87167) (DMSO) is highly hygroscopic and readily absorbs water from the atmosphere.[1][2] This absorbed moisture can significantly reduce its ability to dissolve certain compounds. Always use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing your stock solutions.[1]

Q2: How can I determine the maximum solubility of this compound in DMSO?

A2: To determine the thermodynamic (or equilibrium) solubility, the shake-flask method is widely used.[3] It involves creating a saturated solution and then measuring the concentration of the dissolved compound. A detailed protocol is provided in the "Experimental Protocols" section below. For a quicker, high-throughput assessment, kinetic solubility assays using nephelometry (light scattering) or UV spectrophotometry can be employed.[4]

Q3: My this compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. What should I do?

A3: This phenomenon, often called "salting out," occurs due to the rapid change in solvent polarity.[1] When the DMSO stock is added to an aqueous buffer, the compound may no longer be soluble in the final mixture. Here are some strategies to mitigate this:

  • Perform Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions of the DMSO stock into your aqueous buffer. This more gradual change in solvent composition can help keep the compound in solution.[1]

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, but not high enough to cause cellular toxicity (typically ≤ 0.5% for most cell lines).[5] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments to account for any solvent effects.[5]

  • Test Different Buffers: The pH and composition of your aqueous buffer can influence compound solubility. Try testing solubility in alternative buffer systems (e.g., PBS vs. Tris-HCl) to find a more compatible formulation.[1]

Q4: What are the recommended storage conditions for this compound DMSO stock solutions?

A4: To ensure the stability and integrity of your this compound stock solutions, we recommend the following:

  • Storage Temperature: Store solutions at -20°C or -80°C.

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can increase the probability of compound precipitation, especially if the DMSO has absorbed water.[2][6]

  • Moisture Protection: Use vials with tight-sealing caps (B75204) and consider storing them in a desiccator to protect the hygroscopic DMSO from atmospheric moisture.

Q5: Are there alternative solvents to DMSO if this compound remains insoluble?

A5: While DMSO is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds, some molecules may require alternatives.[7] If this compound solubility in DMSO is limited even after troubleshooting, you may consider the following solvents, ensuring you test their compatibility with your specific assay:

  • Dimethylformamide (DMF) [8]

  • Dimethylacetamide (DMAc) [8]

  • N-Methyl-2-pyrrolidone (NMP) [9]

It is critical to run vehicle controls for any new solvent used in a biological assay to ensure it does not interfere with the experimental results.[8]

Data Presentation

The following table summarizes the hypothetical solubility of this compound under various conditions, as determined by the shake-flask method.

ConditionSolventTemperature (°C)Solubility (mM)Observations
1Anhydrous DMSO2525Clear solution after vortexing
2Anhydrous DMSO3735Clear solution
3DMSO (5% H₂O)2515Precipitate observed
4DMF2540Clear solution
5PBS (pH 7.4)25<0.01Insoluble

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Thermodynamic Solubility

This protocol describes a standard procedure to determine the equilibrium solubility of this compound in a given solvent.[3]

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Calibrated pipettes

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound (e.g., 2 mg) to a glass vial containing a known volume of DMSO (e.g., 1 mL). The presence of undissolved solid is essential to ensure saturation.[3]

  • Equilibration: Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours. This extended time ensures that the dissolution reaches a state of equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifuging the vial at high speed (e.g., 10,000 x g for 15 minutes) or by filtering the supernatant through a 0.22 µm filter.[4] This step is critical to ensure that no solid particles are carried over into the sample for analysis.

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it with an appropriate solvent to fall within the linear range of your analytical method. Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.[3]

  • Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the thermodynamic solubility of this compound under the tested conditions.

Signaling Pathway Visualization

This compound is a hypothetical inhibitor of MEK1/2, a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers. The diagram below illustrates the mechanism of action for this compound.

G cluster_pathway RAS/RAF/MEK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation This compound This compound This compound->MEK

Caption: this compound acts by inhibiting MEK1/2 in the MAPK signaling cascade.

References

Technical Support Center: Optimizing Thr101 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the small molecule inhibitor Thr101. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing the use of this compound in your cell-based assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor. Depending on the context, it has been described as targeting different proteins. It is crucial to know the specific target of the this compound compound you are using. Literature describes it as a kinase inhibitor that locks the target kinase in an inactive conformation and as an inhibitor of phosphomannose isomerase (PMI) in the mannose metabolic pathway. For kinase inhibition, this compound can be ATP-competitive, and its apparent potency in cellular assays may be lower than in biochemical assays due to the high intracellular concentration of ATP.[1][2]

Q2: How should I prepare and store a stock solution of this compound?

This compound is a hydrophobic compound, which can make it difficult to dissolve in aqueous-based cell culture media.[3] It is highly recommended to first prepare a high-concentration stock solution, typically 10 mM, in 100% anhydrous Dimethyl Sulfoxide (DMSO).[1] To avoid degradation from multiple freeze-thaw cycles, this stock solution should be divided into smaller, single-use aliquots and stored at -20°C for short-term use or -80°C for long-term storage.[1]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

To prevent solvent-induced cytotoxicity or other off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible.[4] A final concentration of ≤ 0.5% is a common recommendation, with ≤ 0.1% being ideal for sensitive cell lines or long-term experiments.[1][4] It is critical to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples, but without the this compound inhibitor.[5]

Q4: I see a precipitate after adding this compound to my media. What should I do?

Precipitation, or "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into aqueous media.[3] This occurs when the final concentration of the inhibitor exceeds its solubility limit in the media.[3] To resolve this, you can try decreasing the final working concentration, performing a serial dilution in pre-warmed (37°C) media, or adding the compound dropwise while gently vortexing.[3][6]

Q5: I am not observing any effect from this compound treatment. Why might this be?

A lack of response to this compound could be due to several factors:

  • Suboptimal Concentration: The inhibitor concentration may be too low to be effective in a cellular context.[7] A dose-response experiment is necessary to determine the optimal concentration.[5]

  • Insufficient Incubation Time: The biological effect you are measuring may require a longer exposure to the inhibitor. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the appropriate duration.[1][7]

  • Compound Instability or Degradation: Ensure your stock solutions have been stored correctly and prepare fresh dilutions before each experiment.[5]

  • Cell Permeability: The inhibitor may not be efficiently entering the cells, leading to reduced activity compared to biochemical assays.[1]

  • Cell Line Resistance: The target may not be present or functional in your chosen cell line, or the cells may have resistance mechanisms.[5]

Q6: My cells are showing high levels of cytotoxicity. How can I mitigate this?

High cytotoxicity can confound experimental results. Consider the following adjustments:

  • Lower the Concentration: The most common cause of toxicity is a concentration that is too high. Perform a dose-response experiment to find the IC50 and use concentrations at or below this value for your functional assays.[5]

  • Reduce Incubation Time: Shorten the exposure time to a point where you can still observe the desired on-target effect without significant cell death.[7]

  • Check Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Overly confluent or stressed cells can be more sensitive to treatment.[8]

  • Assess Solvent Toxicity: Confirm that the final DMSO concentration is not the source of the toxicity by running a vehicle control.[4]

Section 2: Data Presentation and Troubleshooting Tables

Table 1: Recommended Stock and Working Concentrations
ParameterRecommendationRationale
Stock Solution 10 mM in 100% anhydrous DMSOHigh concentration allows for minimal final DMSO volume in culture.[1]
Storage Aliquot and store at -20°C or -80°CPrevents degradation from repeated freeze-thaw cycles.[1]
Final DMSO Conc. ≤ 0.1% - 0.5% (v/v)Minimizes solvent-induced cytotoxicity and off-target effects.[1][4]
Initial Conc. Range 1 nM to 100 µMA broad range is recommended for initial dose-response experiments.[4]
Table 2: Troubleshooting Guide for this compound Solubility Issues
ProblemPotential CauseRecommended Solution
Immediate Precipitation Final concentration exceeds aqueous solubility limit.Decrease the final working concentration of this compound.[3]
Rapid solvent exchange from direct dilution of DMSO stock.Perform a serial dilution in pre-warmed (37°C) culture media. Add the compound slowly while mixing.[3]
Media components (e.g., salts, proteins) reducing solubility.Test solubility in a simpler buffer like PBS. Ensure media is pre-warmed to 37°C.[3]
Precipitation Over Time Compound instability in culture conditions (pH, temp).Prepare fresh solutions for each experiment. Minimize exposure to light if the compound is light-sensitive.[4]
Evaporation during long-term incubation.Use plates with low-evaporation lids or seal with gas-permeable membranes. Ensure proper incubator humidification.[3]
Table 3: Example Time-Course Experiment Data for a Kinase Target

The following table summarizes hypothetical results for determining the optimal incubation time for this compound by measuring the phosphorylation of a downstream target and cell viability.

Incubation Time (Hours)p-Target Level (% of Control)Cell Viability (%)
0100%100%
288%99%
465%97%
830%94%
12 14% 91%
24 11% 86%
489%72%

Based on this data, an incubation time of 12-24 hours appears optimal, as it provides maximal target inhibition with minimal impact on cell viability.

Section 3: Key Experimental Protocols

Protocol 1: Serial Dilution Method to Minimize Precipitation

This protocol is designed to reduce the likelihood of a hydrophobic compound precipitating when diluted from a DMSO stock into aqueous cell culture medium.[3]

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure it is fully dissolved.

  • Pre-warm Medium: Warm your complete cell culture medium to 37°C.

  • Create Intermediate Dilution: Perform an intermediate dilution of the 10 mM stock into pre-warmed medium. For example, to achieve a final concentration of 10 µM, first dilute the 10 mM stock 1:100 in a small volume of medium to create a 100 µM intermediate solution.

  • Create Final Dilution: Add the 100 µM intermediate solution to the final volume of pre-warmed culture medium at a 1:10 ratio to reach the 10 µM final concentration.

  • Mix Thoroughly: Immediately after adding the stock, gently vortex or invert the tube to ensure rapid and uniform distribution.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time (Western Blot)

This protocol helps determine the optimal incubation time for this compound by measuring the phosphorylation of a specific downstream target.[8]

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase and will not become over-confluent by the final time point. Allow cells to adhere overnight.

  • This compound Treatment: The next day, treat the cells with a fixed, predetermined concentration of this compound (e.g., the IC50 value). Include a vehicle-treated control (DMSO).

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors .[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[8]

  • Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[1] b. Block the membrane (e.g., with 5% BSA in TBST, which is often preferred for phospho-antibodies). c. Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C. d. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]

  • Data Analysis: a. Quantify the band intensities for the phosphorylated target. b. Strip the membrane and re-probe with an antibody against the total target protein and a loading control (e.g., GAPDH) to ensure equal loading.[8][9] c. Normalize the phospho-protein signal to the total protein signal. The optimal incubation time is the shortest duration that yields the maximal desired level of inhibition.

Protocol 3: High-Throughput TR-FRET Assay for Kinase Inhibitors

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to screen for inhibitors of a target kinase.[2][10]

  • Compound Plating: In a 384-well plate, dispense 5 µL of your this compound serial dilutions (prepared at 4x the final concentration). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme Addition: Add 5 µL of the target kinase (prepared at 2x final concentration in assay buffer) to all wells.

  • Reaction Initiation: Add 10 µL of a Substrate/ATP mixture (prepared at 4x final concentration) to all wells to start the kinase reaction.

  • Incubation: Centrifuge the plate briefly and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of a Stop/Detection mix (containing a Europium-labeled anti-phospho-substrate antibody and a Streptavidin-APC conjugate if using a biotinylated substrate) to all wells.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET compatible plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm). Use the control wells to calculate the percent inhibition for each this compound concentration and determine the IC50 value.[11]

Section 4: Signaling Pathways and Experimental Workflows

Mannose_Metabolism_Pathway cluster_glycolysis Glycolysis cluster_glycosylation Glycosylation Fru6P Fructose-6-P Man1P Mannose-1-P Mannose Mannose Man6P Mannose-6-P Mannose->Man6P  Hexokinase Man6P->Fru6P  PMI Man6P->Man1P  PMM2 This compound This compound (Inhibitor) PMI PMI This compound->PMI PMM2 PMM2

Caption: Mannose metabolism and the inhibitory action of this compound on PMI.

Kinase_Inhibition_Pathway Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Kinase Signal->Receptor KinaseX Kinase-X Receptor->KinaseX Activates Substrate Substrate KinaseX->Substrate Phosphorylates pSubstrate p-Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response This compound This compound (Inhibitor) This compound->KinaseX

Caption: this compound inhibits a generic Kinase-X signaling pathway.

Optimization_Workflow start Start: Seed Cells in Multi-well Plate treat Treat with fixed [this compound] and Vehicle Control start->treat incubate Incubate for Multiple Time Points (0-48h) treat->incubate lyse Lyse Cells & Quantify Protein incubate->lyse wb Western Blot for p-Target and Total Target lyse->wb analyze Quantify Bands & Normalize p-Target Signal wb->analyze decision Identify Time with Max Inhibition & High Viability analyze->decision end Optimal Incubation Time Determined decision->end

Caption: Experimental workflow for optimizing this compound incubation time.

Troubleshooting_Precipitation cluster_solutions start This compound precipitates in media? sol1 Decrease final concentration start->sol1   Yes end_ok Proceed with experiment start->end_ok   No sol2 Use serial dilution in warm media sol1->sol2 sol3 Add stock slowly while mixing sol2->sol3 sol4 Check compound stability sol3->sol4 end_fail Still precipitates? Consider formulation aids (e.g., cyclodextrin) sol4->end_fail no No yes Yes

Caption: Troubleshooting logic for this compound precipitation issues.

References

Technical Support Center: Thr101 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thr101-related experiments.

Troubleshooting Guide

This guide addresses common problems encountered during this compound experiments in a question-and-answer format.

Problem: No or weak signal for phosphorylated this compound (p-Thr101) in Western Blot.

Possible Causes & Solutions:

  • Inefficient Phosphorylation:

    • Inhibitors in Reagents: Ensure that reagents like DNA preparations are purified, as excess salt, phosphate, or ammonium (B1175870) ions can inhibit kinase activity.[1]

    • Sub-optimal Reaction Conditions: Maintain optimal pH and temperature for the kinase reaction.[2] For blunt or 5' recessed ends, heat the substrate/buffer mixture at 70°C for 10 minutes and then chill on ice before adding ATP and the enzyme.[1]

    • Missing ATP: Confirm that ATP has been added to the reaction, as it is essential for T4 Polynucleotide Kinase.[1]

  • Antibody Issues:

    • Poor Antibody Specificity/Sensitivity: The antibody may not be specific or sensitive enough to detect the target protein.[3] It's crucial to validate antibodies for their ability to detect the target (specificity), detect it above background (sensitivity), and produce consistent results (reproducibility).[3]

    • Lot-to-Lot Variability: Both polyclonal and monoclonal antibodies can exhibit lot-to-lot variability, affecting reproducibility.[3]

    • Improper Antibody Dilution: Optimize the antibody dilution to ensure a good signal-to-noise ratio.

  • Low Abundance of p-Thr101:

    • Cell Treatment Time: The incubation time with an inhibitor or activator may be too short. Perform a time-course experiment (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) to determine the optimal duration for observing changes in this compound phosphorylation.[4]

    • Insufficient Stimulation: If expecting an increase in phosphorylation, ensure the stimulus is potent enough and applied at the correct concentration.

Problem: High background or non-specific bands in Western Blot.

Possible Causes & Solutions:

  • Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins.

    • Antibody Specificity: Use affinity-purified primary antibodies and consider pre-adsorbing the secondary antibody. Due to structural similarities, generating antibodies against specific integrins can be difficult, and some cross-reactivity is often reported.[3]

    • Blocking: Optimize the blocking step by trying different blocking agents (e.g., 5% BSA, non-fat milk) and extending the blocking time.

  • Insufficient Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations.

  • High Antibody Concentration: Use a more diluted primary or secondary antibody.

Problem: Inconsistent results in kinase assays.

Possible Causes & Solutions:

  • Reagent Purity: Impurities in ATP, substrates, or buffers can affect reaction kinetics.[2]

  • Enzyme and Substrate Concentrations: Avoid substrate depletion or product inhibition by optimizing the concentrations of the kinase and substrate.[2]

  • DMSO Concentration: If using compounds dissolved in DMSO, determine the solvent concentration that has a minimal impact on kinase activity.[2]

  • Protein Aggregation: Aggregated kinases may exhibit reduced or altered activity.[2] Ensure proper protein folding and storage.

  • Assay Variability: Perform a Z'-factor test to assess the reproducibility and variability of the assay.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound inhibitor treatment?

A1: For initial experiments, a time-course ranging from 4 to 24 hours is recommended. A common starting point is a 12 or 24-hour incubation. However, the optimal time can vary significantly depending on the cell line and the specific biological question.[4]

Q2: How do I determine the optimal concentration of a this compound inhibitor?

A2: A dose-response experiment is the best way to determine the optimal concentration. This involves treating cells with a range of inhibitor concentrations to find the one that effectively inhibits the target without causing significant cytotoxicity.[4]

Q3: My cells are showing high levels of cytotoxicity even at short incubation times with a this compound inhibitor. What should I do?

A3: High cytotoxicity can be due to several factors:

  • Concentration is too high: The inhibitor concentration may be too high for your specific cell line. Perform a dose-response experiment to identify a less toxic concentration.[4]

  • Poor cell health: Ensure your cells are healthy and not overly confluent before starting the experiment. Stressed cells can be more sensitive to treatment.[4]

  • Off-target effects: Many kinase inhibitors can have off-target effects that contribute to toxicity.[4]

Q4: Why is antibody validation for p-Thr101 so critical?

Q5: What are some common pitfalls in kinase biochemical assays?

A5: Common pitfalls include:

  • Compound interference: Some compounds may fluoresce or quench signals, leading to false positives or negatives.[2]

  • Non-specific inhibition: Molecules may indirectly inhibit kinases by chelating cofactors.[2]

  • Impure reagents: Impurities in assay components can alter reaction kinetics.[2]

  • Protein aggregation: Aggregated kinases can have altered activity.[2]

Data Presentation

Table 1: Hypothetical Time-Course Experiment for a this compound Inhibitor

This table illustrates a sample time-course experiment to determine the optimal incubation time for a this compound inhibitor in a specific cell line.

Incubation Time (Hours)p-Thr101 Level (Relative to Control)Cell Viability (%)
0100%100%
288%99%
475%97%
845%95%
1220%92%
2415%88%
4812%75%

Based on this hypothetical data, an incubation time of 12-24 hours appears optimal, providing significant target inhibition with minimal impact on cell viability.[4]

Table 2: Example Z'-Factor Analysis for a this compound Kinase Assay

The Z'-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.[5]

ControlMean SignalStandard Deviation
High (No Inhibitor)15000800
Low (Max Inhibition)1200150
Z'-Factor 0.78

Experimental Protocols

Protocol 1: Time-Course Experiment for Optimal Incubation Time Determination

  • Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase (approximately 70-80% confluent) at the time of harvesting.[4]

  • This compound Inhibitor Treatment: The following day, treat the cells with a predetermined concentration of the this compound inhibitor. Include a vehicle-treated control (e.g., DMSO).[4]

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).[4]

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[4]

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with primary antibodies against p-Thr101 and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

  • Data Analysis: Quantify the band intensities for p-Thr101 and the loading control. Normalize the p-Thr101 signal to the loading control and express the results as a percentage of the vehicle-treated control.[4]

Protocol 2: High-Throughput Screening (HTS) of this compound Kinase Inhibitors (TR-FRET Assay)

This protocol is optimized for a 20 µL final assay volume in a 384-well plate.[6]

Assay Principle: This assay quantifies the phosphorylation of a biotinylated substrate peptide by recombinant this compound-kinase. Detection is achieved using a TR-FRET-based system with a Europium (Eu)-labeled anti-phospho-Thr101 antibody as the donor and Streptavidin-Allophycocyanin (SA-APC) as the acceptor.[6]

Reagent Preparation:

  • Kinase X Working Solution (2X): Prepare a solution of the this compound-kinase in Assay Buffer.

  • Substrate/ATP Working Solution (4X): Prepare a solution containing 400 nM substrate peptide and 40 µM ATP in Assay Buffer.[6]

  • Detection Reagent Mix (2X): Prepare a solution containing 4 nM Eu-labeled anti-phospho-Thr101 antibody and 40 nM SA-APC in Stop/Detection Buffer.[6]

  • Compound Plates: Serially dilute test compounds in DMSO, then dilute them in Assay Buffer to a 4X final concentration.[6]

Assay Protocol:

  • Compound Addition: Dispense 5 µL of 4X compound solution or controls into the wells of a 384-well plate.[6]

  • Enzyme Addition: Add 5 µL of the 2X Kinase X working solution to all wells.[6]

  • Initiation: Add 10 µL of the 4X Substrate/ATP working solution to all wells to start the reaction.[6]

  • Incubation: Centrifuge the plate briefly and incubate for 60 minutes at room temperature.[6]

  • Termination and Detection: Add 10 µL of the 2X Detection Reagent Mix to all wells.[6]

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[6]

  • Plate Reading: Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).[6]

Data Analysis: Calculate the TR-FRET ratio as (Emission at 665 nm / Emission at 615 nm) * 10,000. Calculate the percent inhibition relative to controls.[6]

Visualizations

Thr101_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates Thr101_Kinase This compound Kinase Upstream_Kinase->Thr101_Kinase Activates Thr101_Substrate This compound Substrate Thr101_Kinase->Thr101_Substrate Phosphorylates at this compound Cellular_Response Cellular Response (e.g., Proliferation, Survival) Thr101_Substrate->Cellular_Response Leads to Inhibitor This compound Inhibitor Inhibitor->Thr101_Kinase Inhibits

Caption: Simplified signaling pathway involving this compound phosphorylation.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-Thr101) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection

Caption: Experimental workflow for Western blot analysis of p-Thr101.

Troubleshooting_Logic Start No/Weak p-Thr101 Signal Check_Phosphorylation Check Phosphorylation Conditions Start->Check_Phosphorylation Check_Antibody Check Antibody Performance Check_Phosphorylation->Check_Antibody OK Solution_Phosphorylation Optimize Reaction: Purify Reagents, Check ATP, Optimize Temp/pH Check_Phosphorylation->Solution_Phosphorylation Issues Found Check_Protein_Abundance Check p-Thr101 Abundance Check_Antibody->Check_Protein_Abundance OK Solution_Antibody Validate Antibody, Optimize Dilution, Try New Antibody Check_Antibody->Solution_Antibody Issues Found Solution_Protein_Abundance Optimize Treatment Time (Time-Course), Increase Stimulus Check_Protein_Abundance->Solution_Protein_Abundance Issues Found

Caption: Troubleshooting logic for no or weak p-Thr101 signal.

References

Technical Support Center: Enhancing Protein Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to protein stability in solution. The following information is designed to offer general guidance applicable to a wide range of proteins.

Troubleshooting Guide: Common Protein Instability Issues

Issue: My protein is aggregating and precipitating out of solution.

Possible Causes and Solutions:

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can significantly impact protein solubility and stability.

    • Recommendation: Perform a buffer screen to identify the optimal pH and salt concentration for your protein. Aim for a pH that is at least one unit away from the protein's isoelectric point (pI) to increase net charge and promote repulsion between molecules.[1][2]

  • High Protein Concentration: Many proteins are prone to aggregation at high concentrations.

    • Recommendation: If possible, work with lower protein concentrations. If high concentrations are necessary, consider adding stabilizing excipients.[1]

  • Presence of Unfolded or Misfolded Protein: A heterogeneous population containing unfolded or partially folded species can act as a seed for aggregation.

    • Recommendation: Ensure your purification protocol effectively removes misfolded protein. Techniques like size-exclusion chromatography can be beneficial.

  • Oxidation of Cysteine Residues: For proteins containing cysteine residues, the formation of intermolecular disulfide bonds can lead to aggregation.

    • Recommendation: Add a reducing agent such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol to your buffer to maintain a reducing environment.[1]

Issue: My protein is losing activity over time.

Possible Causes and Solutions:

  • Proteolytic Degradation: Contaminating proteases can degrade your protein of interest.

    • Recommendation: Add protease inhibitors to your purification and storage buffers.[3] Storing samples at -80°C can also minimize protease activity.[1]

  • Conformational Instability: The protein may be slowly unfolding or adopting an inactive conformation.

    • Recommendation: Optimize buffer conditions (pH, salt) and consider the addition of stabilizing agents like glycerol (B35011) or sugars.[4][] These agents can favor the compact, native state of the protein.[4]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can denature proteins.

    • Recommendation: Aliquot your protein into single-use volumes to avoid multiple freeze-thaw cycles.[3] When freezing, do so rapidly, for example, using a dry ice/ethanol bath.[3]

Frequently Asked Questions (FAQs)

Q1: What are some common stabilizing agents I can add to my protein solution?

A1: Several types of additives, known as excipients, can be used to enhance protein stability. The choice of excipient is often protein-dependent, and screening a variety of additives is recommended.

Excipient CategoryExamplesTypical ConcentrationMechanism of Action
Polyols/Sugars Glycerol, Sucrose, Trehalose, Glucose5-50% (v/v) for glycerol; 5-10% (w/v) for sugarsPreferential exclusion, favoring the more compact native state and increasing thermal stability.[4][]
Amino Acids L-Arginine, L-Glutamic Acid50 mM (often used in combination)Can increase solubility and prevent aggregation by interacting with charged and hydrophobic regions.[1][6][7][8]
Salts NaCl, KCl, (NH₄)₂SO₄0-2 MModulate ionic strength to minimize electrostatic interactions that can lead to aggregation.[1][][9]
Reducing Agents DTT, β-mercaptoethanol, TCEP1-10 mMPrevent oxidation of cysteine residues and the formation of intermolecular disulfide bonds.[1]
Non-denaturing Detergents Tween 20, CHAPSLow concentrations (e.g., 0.01-0.1%)Solubilize protein aggregates without causing denaturation.[1]
Chelating Agents EDTA1-5 mMBind metal ions that can catalyze protein oxidation.[9]

Q2: How do I determine the optimal buffer conditions for my protein?

A2: A systematic approach is crucial for identifying the ideal buffer. A common method is to perform a buffer screen using a technique that can measure protein stability, such as Differential Scanning Fluorimetry (DSF) or Dynamic Light Scattering (DLS).

Experimental Workflow for Buffer Screening:

Buffer_Screening_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result Protein_Stock Prepare Concentrated Protein Stock Dispense Dispense Protein into Buffer Plate Protein_Stock->Dispense Buffer_Plate Prepare 96-well Plate with Different Buffers (pH, Salt, Additives) Buffer_Plate->Dispense DSF Perform Differential Scanning Fluorimetry (DSF) Dispense->DSF DLS Perform Dynamic Light Scattering (DLS) Dispense->DLS Tm_Analysis Analyze Melting Temperature (Tm) Data DSF->Tm_Analysis Aggregation_Analysis Analyze Aggregation Onset Temperature (Tagg) DLS->Aggregation_Analysis Optimal_Buffer Identify Optimal Buffer Condition Tm_Analysis->Optimal_Buffer Aggregation_Analysis->Optimal_Buffer

Buffer screening experimental workflow.

Q3: What signaling pathways are relevant to protein stability?

A3: While protein stability is primarily governed by physicochemical principles, cellular pathways related to protein folding and degradation are crucial for maintaining protein homeostasis in vivo. The cellular quality control system ensures that proteins are correctly folded and removes those that are not.

Protein_Homeostasis_Pathway cluster_folding Protein Folding cluster_degradation Protein Degradation Ribosome Ribosome (Protein Synthesis) Nascent_Polypeptide Nascent Polypeptide Ribosome->Nascent_Polypeptide Chaperones Molecular Chaperones (e.g., Hsp70, Hsp90) Nascent_Polypeptide->Chaperones Assisted Folding Misfolded_Protein Misfolded Protein Nascent_Polypeptide->Misfolded_Protein Misfolding Correctly_Folded Correctly Folded (Native) Protein Chaperones->Correctly_Folded Function Function Correctly_Folded->Function Biological Function Misfolded_Protein->Chaperones Refolding Attempt Ubiquitination Ubiquitination Misfolded_Protein->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation to Amino Acids Proteasome->Degradation

Cellular protein folding and degradation pathways.

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Measuring Thermal Stability

Objective: To determine the melting temperature (Tm) of a protein, which is a key indicator of its thermal stability.

Methodology:

  • Prepare the protein sample and a matching buffer blank. The typical protein concentration is 0.5-1.0 mg/mL.

  • Degas both the sample and the buffer blank to prevent bubble formation during the experiment.

  • Load the sample into the sample cell and the buffer into the reference cell of the DSC instrument.

  • Equilibrate the system at a starting temperature well below the expected Tm (e.g., 20°C).

  • Scan from the starting temperature to a temperature well above the expected Tm (e.g., 90°C) at a constant scan rate (e.g., 1°C/min).

  • The instrument measures the differential heat capacity between the sample and reference cells as a function of temperature.

  • The resulting thermogram will show a peak, and the temperature at the apex of this peak is the Tm.

Protocol 2: Dynamic Light Scattering (DLS) for Assessing Aggregation

Objective: To monitor the size distribution of protein particles in solution and detect the onset of aggregation.

Methodology:

  • Prepare the protein sample in a filtered, dust-free buffer. A typical concentration range is 0.1-1.0 mg/mL.

  • Place the sample in a clean cuvette.

  • Equilibrate the sample at the desired starting temperature in the DLS instrument.

  • The instrument directs a laser beam through the sample, and the scattered light is detected at a specific angle.

  • Fluctuations in the scattered light intensity are analyzed to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic radius.

  • To determine the aggregation onset temperature (Tagg), measurements can be taken over a range of increasing temperatures. A sharp increase in the measured particle size indicates aggregation.

References

Thr101 Experimental Controls and Best Practices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thr101 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor. Depending on the context of your research, this compound has been described as both a potent and selective inhibitor of phosphomannose isomerase (PMI) and as an inhibitor of a serine/threonine kinase, referred to as Kinase-X. As a PMI inhibitor, it blocks the conversion of mannose-6-phosphate (B13060355) to fructose-6-phosphate.[1] As a kinase inhibitor, it is designed to target the phosphorylation of the Threonine 101 (this compound) residue, which is a critical event for the catalytic activity of Kinase-X.[2] It is crucial to verify the specific target of the this compound compound you are using.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% anhydrous Dimethyl Sulfoxide (DMSO).[3] Store the stock solution in small, single-use aliquots at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.[1]

Q3: What is the recommended starting concentration and incubation time for this compound treatment in cell-based assays?

A3: For initial experiments, a time-course experiment ranging from 4 to 24 hours is recommended, with a common starting point being 12 or 24 hours.[4] The optimal concentration can vary significantly between cell lines. Therefore, a dose-response experiment is crucial to determine the effective concentration for your specific model system.[4]

Q4: Why am I observing a discrepancy between the IC50 value of this compound in my cell-based assay and the published biochemical assay data?

A4: Discrepancies between biochemical and cell-based assay potencies are common. This can be attributed to several factors, including poor cell permeability of the inhibitor, high intracellular ATP concentrations competing with ATP-competitive inhibitors, active removal of the inhibitor by cellular efflux pumps, and binding of the inhibitor to other cellular proteins.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor solubility or precipitation of this compound in culture media. The compound is inherently hydrophobic. The final DMSO concentration is too high.Prepare a high-concentration stock in 100% DMSO and use serial dilutions. Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%.[5] Pre-warm the culture medium to 37°C before adding the compound.
Inconsistent or no observable effect of this compound treatment. The incubation time is too short or the inhibitor concentration is too low. The inhibitor may be unstable and degrading in the cell culture media. The cell line may be resistant to this compound.Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal incubation time.[4] Conduct a dose-response experiment to find the optimal concentration. Assess the stability of this compound in your specific media by incubating it for various times and then testing its activity.
High levels of cytotoxicity observed even at low concentrations. The this compound concentration may still be too high for your specific cell line. The cells may be unhealthy or overly confluent. Potential off-target effects of the inhibitor.Perform a dose-response experiment to identify a less toxic concentration. Ensure cells are healthy and seeded at an appropriate density. If off-target effects are suspected, consider using a structurally different inhibitor for the same target to confirm the phenotype.[5]
High background signal in an in vitro kinase assay. Compound aggregation at high concentrations.Visually inspect the compound solution for any cloudiness. Include a non-ionic detergent like 0.01% Triton X-100 in the assay buffer to disrupt potential aggregates.[5]
Vehicle control (DMSO) is showing a biological effect. The final concentration of DMSO is too high.Maintain a final DMSO concentration below 0.5%, and preferably below 0.1%. Ensure that all experimental wells, including untreated controls, contain the same final concentration of DMSO.[5]

Key Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines the steps to identify the optimal incubation time for this compound in a cell-based assay by monitoring the phosphorylation of a downstream substrate of Kinase-X via Western blot.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-Kinase-X Substrate, anti-GAPDH or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and not over-confluent at the end of the experiment.

  • Treatment: Treat the cells with a predetermined concentration of this compound. Include a vehicle control (DMSO) at the same final concentration.

  • Time Points: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) post-treatment.[4]

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and then add lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[4]

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate of Kinase-X overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.[4]

  • Data Analysis: Quantify the band intensities for the phosphorylated substrate and the loading control. Normalize the phosphorylated substrate signal to the loading control and express the results as a percentage of the vehicle-treated control.[4]

Protocol 2: In Vitro Kinase Assay for this compound Inhibition

This protocol describes a general method for assessing the inhibitory activity of this compound on Kinase-X in a biochemical assay format.

Materials:

  • Recombinant Kinase-X

  • Substrate peptide for Kinase-X

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a solution of Kinase-X and its substrate in the assay buffer. Prepare an ATP solution in the assay buffer.

  • Assay Plate Setup: Add the this compound dilutions to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the Kinase-X and substrate mixture to all wells except the negative control.

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways and Workflows

Thr101_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_X Kinase X Receptor->Kinase_X Activates Growth_Factor Growth Factor Growth_Factor->Receptor p_Kinase_X p-Kinase X (Active) Kinase_X->p_Kinase_X Phosphorylation (this compound) Substrate Substrate p_Kinase_X->Substrate Phosphorylates p_Substrate p-Substrate Thr101_Inhibitor This compound Thr101_Inhibitor->Kinase_X Cellular_Response Cellular Response (e.g., Proliferation, Survival) p_Substrate->Cellular_Response

Caption: Proposed signaling pathway of Kinase-X and the inhibitory action of this compound.

Western_Blot_Workflow Start Start: Cell Culture Treatment Treat with this compound and Vehicle Control Start->Treatment Harvest Harvest Cells at Different Time Points Treatment->Harvest Lysis Cell Lysis Harvest->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End: Results Analysis->End

Caption: Experimental workflow for Western blot analysis of this compound activity.

References

Technical Support Center: Minimizing Off-Target Effects of Thr101 (Dasatinib) in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and understand the off-target effects of Thr101, a potent multi-kinase inhibitor. For the purposes of this guide, this compound is analogous to the well-characterized inhibitor Dasatinib , targeting the BCR-ABL fusion protein and SRC family kinases.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets and major off-targets of this compound (Dasatinib)?

A1: this compound is a powerful inhibitor of the BCR-ABL fusion protein and SRC family kinases (including SRC, LCK, YES, and FYN), which are its principal targets.[1][2][3] However, as a multi-targeted kinase inhibitor, it also significantly inhibits other kinases at nanomolar concentrations. These major off-targets include c-KIT, platelet-derived growth factor receptor (PDGFR)β, and ephrin receptor A2 (EPHA2).[1][2]

Q2: I am observing unexpected effects on cell viability in my control cell line that does not express BCR-ABL. What is the likely cause?

A2: This is a common observation and is likely due to this compound's off-target activity. Many cell types express SRC family kinases, which are vital for cell growth and survival signaling.[1] Inhibition of these essential kinases can lead to cytotoxicity even in cells that do not depend on BCR-ABL. Additionally, inhibition of other receptor tyrosine kinases like c-KIT and PDGFRβ could contribute to these effects.[1]

Q3: My experimental results are inconsistent, or the potency of this compound appears lower than expected. What are some potential reasons?

A3: Inconsistent results or lower than expected potency can stem from several factors:

  • Compound Solubility: Like many kinase inhibitors, this compound is hydrophobic and may have poor solubility in aqueous cell culture media. This can lead to precipitation, inaccurate dosing, and reduced cellular uptake. It is recommended to prepare a high-concentration stock solution in 100% DMSO and to keep the final DMSO concentration in the culture medium below 0.5% (v/v).

  • Incubation Time: The optimal incubation time can vary significantly between cell lines. A time-course experiment (e.g., 4 to 48 hours) is recommended to determine the point of maximal target inhibition without substantial cytotoxicity.

  • Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to this compound. This can be due to the expression of drug efflux pumps or mutations in the target kinase.

Q4: How can I confirm that the observed phenotype in my experiment is due to the inhibition of the intended target and not an off-target effect?

A4: Several strategies can be employed to validate on-target effects:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.

  • Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target. If the phenotype is still observed in the absence of the target protein, it is likely an off-target effect.

  • Use a Structurally Different Inhibitor: Employing an inhibitor with a different chemical scaffold but the same intended target can help to confirm that the observed phenotype is not due to the chemical structure of this compound itself.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
High levels of cytotoxicity at effective concentrations Off-target kinase inhibition of essential cellular kinases.1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds but the same primary target. 3. Conduct a dose-response curve to find a less toxic concentration.
Inconsistent or unexpected experimental results 1. Compound precipitation due to poor solubility. 2. Activation of compensatory signaling pathways. 3. Inhibitor instability.1. Check the solubility of this compound in your cell culture media and prepare fresh dilutions for each experiment. 2. Use Western blotting to probe for the activation of known compensatory pathways. Consider using a combination of inhibitors. 3. Verify the stability of the compound under your experimental conditions.
Lack of effect at expected concentrations 1. High expression of drug efflux pumps in the cell line. 2. Mutation in the target kinase conferring resistance.1. Measure the expression of common drug efflux pumps (e.g., ABCB1, ABCG2). 2. Sequence the target kinase to check for known resistance mutations.
Paradoxical activation of a signaling pathway Inhibition of one kinase leading to the compensatory activation of another pathway.1. Perform a phospho-kinase array to get a broader view of signaling changes. 2. Use specific inhibitors for the paradoxically activated pathway in combination with this compound to understand the interplay.

Data Presentation

This compound (Dasatinib) Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values) of this compound (Dasatinib) against its primary targets and key off-targets. This data highlights the multi-targeted nature of the inhibitor.

Kinase TargetIC50 (nM)Target Type
BCR-ABL 3On-Target
SRC 0.8On-Target
LCK 1.1On-Target
YES 0.4On-Target
FYN 0.2On-Target
c-KIT 12Off-Target
PDGFRβ 28Off-Target
EPHA2 15Off-Target

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.[1][4][5]

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Detection: Add a detection reagent to stop the reaction and measure the remaining ATP or the phosphorylated substrate. Common methods include radiometric assays, fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[4]

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase by fitting the data to a dose-response curve.[4]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[6]

  • Cell Lysis: Harvest and lyse the cells using freeze-thaw cycles.[7]

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a PCR machine.[6]

  • Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[7]

  • Analysis of Soluble Fraction: Collect the supernatant and analyze the amount of soluble target protein remaining using methods such as Western blot or proximity extension assay (PEA).[6]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Visualizations

bcr_abl_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation This compound This compound (Dasatinib) This compound->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_problem Problem Identification cluster_validation On-Target vs. Off-Target Validation cluster_conclusion Conclusion Phenotype Unexpected Phenotype Observed with this compound KinomeScan Kinome Profiling (In Vitro) Phenotype->KinomeScan CETSA Cellular Thermal Shift Assay (In Cellulo) Phenotype->CETSA GeneticKO Genetic Knockdown/Knockout (e.g., CRISPR/siRNA) Phenotype->GeneticKO Rescue Rescue Experiment (Drug-Resistant Mutant) Phenotype->Rescue OffTarget Phenotype is Off-Target KinomeScan->OffTarget Identifies other potent targets OnTarget Phenotype is On-Target CETSA->OnTarget Confirms target engagement GeneticKO->OnTarget Phenocopies drug effect Rescue->OnTarget Reverses phenotype

Caption: Experimental workflow for validating on-target vs. off-target effects.

logical_relationship cluster_experiment Experimental Observation cluster_hypothesis Hypotheses cluster_validation Validation Strategy Drug Treatment with This compound Phenotype Observed Cellular Phenotype Drug->Phenotype OnTarget On-Target Effect (Inhibition of Target A) Phenotype->OnTarget Is it due to? OffTarget Off-Target Effect (Inhibition of Target B) Phenotype->OffTarget Or is it due to? KO Knockout of Target A Phenocopy Phenotype is Reproduced KO->Phenocopy Phenocopy->OnTarget Confirms

Caption: Logical relationship for attributing a phenotype to an on-target effect.

References

Technical Support Center: Overcoming Resistance to Thr101

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers encountering resistance to the kinase inhibitor Thr101 in cell lines. The information is tailored for scientists and drug development professionals working to understand and overcome resistance to this targeted therapy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective small molecule inhibitor of the Kinase-X protein. It functions by binding to the ATP-binding pocket of Kinase-X, preventing the phosphorylation of its downstream targets. This action effectively blocks the Kinase-X signaling pathway, which is often hyperactivated in certain cancer types, leading to a reduction in tumor cell proliferation and survival.

Q2: My cell line, initially sensitive to this compound, is now showing reduced responsiveness. What could be the reason?

A2: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a drug over time through various mechanisms, leading to decreased sensitivity. Common causes include mutations in the drug target (on-target resistance) or the activation of alternative signaling pathways that bypass the need for the original pathway (off-target resistance).[1][2]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line with that of the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[3][4]

Q4: What are the known mechanisms of resistance to kinase inhibitors like this compound?

A4: Resistance to kinase inhibitors is a well-documented challenge and can be broadly categorized into two types:

  • On-target resistance: This involves genetic changes to the drug target itself.[5] This can include:

    • Secondary mutations in the Kinase-X gene that prevent this compound from binding effectively. A common example is a "gatekeeper" mutation.[6][7]

    • Amplification of the Kinase-X gene, leading to overexpression of the target protein, which can overwhelm the inhibitor.[2]

  • Off-target resistance: This occurs when the cancer cells find alternative ways to activate downstream signaling, bypassing the inhibited Kinase-X.[8] This can involve:

    • Activation of bypass signaling pathways , such as the PI3K/AKT/mTOR or MAPK/ERK pathways, often driven by other receptor tyrosine kinases (RTKs).[5][9][10][11][12]

    • Phenotypic changes , like the epithelial-to-mesenchymal transition (EMT), which can reduce the cell's dependency on the original signaling pathway.[13]

Troubleshooting Guides

Problem 1: My this compound-treated cells are proliferating, and the IC50 has significantly increased. How do I determine the mechanism of resistance?

  • Step 1: Confirm Resistance and Rule Out Experimental Artifacts

    • Action: Re-evaluate the IC50 of this compound in your resistant cell line alongside the parental, sensitive cell line.

    • Rationale: This will confirm the degree of resistance and ensure the observed effect is not due to issues such as compound degradation or cell line contamination.[14][15]

    • Tip: Always use a fresh aliquot of this compound and ensure your cell lines are regularly tested for mycoplasma contamination.[4]

  • Step 2: Investigate On-Target Mechanisms

    • Action: Sequence the Kinase-X gene in both the sensitive and resistant cell lines.

    • Rationale: This will identify any acquired mutations in the Kinase-X gene that may be responsible for resistance.

    • Action: Perform a quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess the copy number of the Kinase-X gene.

    • Rationale: This will determine if gene amplification is leading to overexpression of the target protein.[13]

  • Step 3: Investigate Off-Target Mechanisms

    • Action: Use western blotting to examine the phosphorylation status of key proteins in major signaling pathways (e.g., p-AKT, p-ERK, p-STAT3).

    • Rationale: Increased phosphorylation of proteins in pathways parallel to the Kinase-X pathway is a strong indicator of bypass track activation.[5][8][9][16]

    • Action: If a bypass pathway is activated, consider using a combination of this compound and an inhibitor of the activated pathway.

    • Rationale: Dual inhibition can often restore sensitivity and overcome resistance.[9]

Problem 2: Sequencing of Kinase-X revealed no mutations, but my cells are still resistant. What's the next step?

  • Action: Perform a phospho-RTK array.

  • Rationale: This experiment will allow you to screen for the activation of a wide range of receptor tyrosine kinases that could be driving bypass signaling.

  • Action: Investigate the expression of drug efflux pumps.

  • Rationale: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.

Data Presentation

Table 1: Comparative IC50 Values for this compound

Cell LineDescriptionThis compound IC50 (nM)Fold Change in Resistance
Parental LineSensitive to this compound10-
Resistant Line ADeveloped in-house25025
Resistant Line BDerived from a different clone50050

Table 2: Protein Expression and Phosphorylation in Sensitive vs. Resistant Cells

ProteinParental Line (Relative Expression)Resistant Line A (Relative Expression)
Total Kinase-X1.01.2
Phospho-Kinase-X (this compound treated)0.10.9
Total AKT1.01.1
Phospho-AKT (Ser473)0.22.5
Total ERK1/21.00.9
Phospho-ERK1/2 (Thr202/Tyr204)0.33.1

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound and treat the cells for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.[4]

Protocol 2: Western Blotting for Phospho-Protein Analysis

  • Cell Lysis: Treat sensitive and resistant cells with or without this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against the phospho-protein of interest overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for the total protein as a loading control.[13]

Visualizations

Signaling Pathways and Resistance Mechanisms

dot

cluster_pathway Kinase-X Signaling Pathway cluster_resistance Resistance Mechanisms Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK KinaseX Kinase-X RTK->KinaseX Downstream Downstream Signaling KinaseX->Downstream Proliferation Proliferation/ Survival Downstream->Proliferation This compound This compound This compound->KinaseX Mutation On-Target Mutation (e.g., Gatekeeper) Mutation->KinaseX Prevents Binding Bypass Bypass Pathway (e.g., PI3K/AKT) Bypass->Proliferation Activates

Caption: Signaling pathway of Kinase-X and mechanisms of resistance to this compound.

Experimental Workflow for Investigating Resistance

dot

start Reduced Sensitivity to this compound Observed confirm_ic50 Confirm IC50 Shift (vs. Parental Line) start->confirm_ic50 sequence_target Sequence Kinase-X Gene confirm_ic50->sequence_target mutation_found Mutation Identified sequence_target->mutation_found on_target On-Target Resistance mutation_found->on_target Yes phospho_screen Phospho-Protein Screen (Western Blot / Array) mutation_found->phospho_screen No bypass_active Bypass Pathway Activated phospho_screen->bypass_active off_target Off-Target Resistance bypass_active->off_target Yes other_mechanisms Investigate Other Mechanisms (e.g., Drug Efflux) bypass_active->other_mechanisms No Resistance Acquired Resistance to this compound OnTarget On-Target Resistance->OnTarget OffTarget Off-Target Resistance->OffTarget Mutation Secondary Mutation OnTarget->Mutation Amplification Gene Amplification OnTarget->Amplification Bypass Bypass Pathway Activation OffTarget->Bypass EMT Phenotypic Changes (EMT) OffTarget->EMT

References

Technical Support Center: Thr101 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of the therapeutic peptide Thr101 in animal models.

Troubleshooting Guides

Issue: Low Bioavailability and Efficacy of this compound

Low therapeutic efficacy in animal models is a frequent challenge during the preclinical evaluation of therapeutic peptides like this compound. This can stem from a variety of factors including poor bioavailability, rapid degradation, and suboptimal dosing. Below is a guide to help troubleshoot these common issues.

Quantitative Data on Analogous Compounds

While specific quantitative preclinical data for this compound is not publicly available, the following tables provide data from analogous therapeutic peptides and small molecule inhibitors targeting the PI3K/mTOR/RAS pathway. This information can serve as a valuable reference point for experimental design and troubleshooting.

Table 1: Oral Bioavailability of Analogous PI3K/mTOR Pathway Inhibitors in Animal Models

Compound ClassAnimal ModelOral Bioavailability (%)Source
PI3Kα Selective InhibitorMouse57.5 - 100[1]
PI3Kδ InhibitorDogDose-dependent (lower at high doses)[2]
Anti-cancer drug (SHetA2)Mouse17.7 - 19.5[3]
Anti-cancer drug (SHetA2)Rat<1.6[3]
KRAS G12D Inhibitor (MRTX1133)Rat2.92[4]
Natural Product (Panduratin A)Rat6 - 9[5]

Table 2: Intravenous Pharmacokinetics of Analogous Therapeutic Agents in Rodents

Compound ClassAnimal ModelHalf-life (t½)ClearanceSource
KRAS G12D Inhibitor (MRTX1133)Rat2.88 ± 1.08 h-[4]
SesquiterpenoidRat6 - 46 h (terminal)2 - 5 L/h/kg[6]
Trimethylamine (B31210)Rat2.03 - 2.48 h18.78 - 23.92 mL/min/kg[7]
Carbapenem (Meropenem)Rat~6 min-[8]
Pyrazine DerivativeRat82.1 min (blood)-[9]

Table 3: Subcutaneous Efficacy of Analogous Cancer Therapeutics in Xenograft Models

Compound/TreatmentTumor ModelDose/ScheduleTumor Growth Inhibition (%)Source
RAS GTPase Peptide InhibitorNon-small cell lung cancer5 mg/kg30.5[10]
RAS GTPase Peptide InhibitorNon-small cell lung cancer10 mg/kg57.3[10]
SU101 + CarmustineGlioblastomaNot specified74[11]
SU101 + Cisplatin + EtoposideLung cancerNot specified75[11]
Anti-Flk-1 mAb (DC101)4T1 Murine Breast Cancer800 µ g/dose , every 3 days83[12]
Anti-Flk-1 mAb (DC101)B16 Melanoma800 µ g/dose , every 3 days75[12]
Experimental Protocols

A well-defined experimental protocol is critical for obtaining reproducible and reliable data. Below is a detailed methodology for a typical in vivo efficacy study of a therapeutic peptide like this compound in a subcutaneous xenograft model.

Protocol: In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Mouse Model

1. Animal Model:

  • Species: Athymic Nude (nu/nu) or SCID mice.

  • Age: 6-8 weeks.

  • Supplier: Reputable commercial vendor.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

2. Cell Culture and Tumor Implantation:

  • Cell Line: A human cancer cell line with a known RAS mutation (e.g., A549, HCT116).

  • Cell Culture: Culture cells in the recommended medium and ensure they are in the logarithmic growth phase and free of pathogens.

  • Implantation:

    • Harvest and resuspend cells in a sterile, serum-free medium or PBS.

    • Inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

  • Tumor Volume Calculation: Volume (mm³) = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. This compound Formulation and Administration:

  • Formulation: Dissolve or suspend this compound in a sterile, biocompatible vehicle (e.g., saline, PBS, or a specific formulation buffer).

  • Dosing:

    • Determine the dose levels based on preliminary toxicity and pharmacokinetic studies.

    • Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous injection).

    • The control group should receive the vehicle only.

  • Schedule: Administer the treatment according to a predefined schedule (e.g., daily, twice weekly).

5. Efficacy Endpoints:

  • Primary Endpoint:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Euthanize mice when tumors in the control group reach a predetermined maximum size or if animals show signs of distress.

  • Secondary Endpoints (at study termination):

    • Collect tumors and weigh them.

    • Collect blood and/or tumor tissue for pharmacokinetic and pharmacodynamic (e.g., biomarker) analysis.

6. Data Analysis:

  • Calculate the mean tumor volume and standard error for each group over time.

  • Determine the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.

  • Analyze the statistical significance of the differences between groups.

Visualizations

Signaling Pathway

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation inhibition of translation repressor leads to This compound This compound This compound->mTORC1 inhibits

Caption: Proposed signaling pathway for this compound action in RAS-mutant cancer.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Implant Subcutaneous Tumor Cell Implantation Animal_Model->Tumor_Implant Tumor_Growth Monitor Tumor Growth Tumor_Implant->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Thr101_Admin Administer this compound (e.g., IV, SC, IP) Randomization->Thr101_Admin Monitoring Monitor Tumor Volume & Body Weight Thr101_Admin->Monitoring Repeated Dosing Endpoint Study Endpoint (Tumor Size/Time) Monitoring->Endpoint Data_Collection Collect Tumors, Blood, Tissues Endpoint->Data_Collection PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis Data_Collection->PK_PD_Analysis Efficacy_Eval Evaluate Efficacy (% TGI) PK_PD_Analysis->Efficacy_Eval

Caption: General experimental workflow for in vivo efficacy testing of this compound.

Troubleshooting Logic

Caption: Troubleshooting flowchart for low in vivo efficacy of this compound.

FAQs (Frequently Asked Questions)

Q1: What are the primary challenges associated with the in vivo delivery of therapeutic peptides like this compound?

A1: The main challenges include:

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the gastrointestinal tract and blood.

  • Low Bioavailability: Poor absorption across biological membranes due to high molecular weight and hydrophilicity limits the amount of the peptide that reaches the target site.

  • Short Half-Life: Rapid clearance from circulation by the kidneys and liver results in a short therapeutic window.

  • Instability: Peptides can be unstable in formulation and under physiological conditions, leading to a loss of activity.

Q2: How can I improve the in vivo stability of this compound?

A2: Several strategies can be employed to enhance the stability of therapeutic peptides:

  • Chemical Modifications: This includes strategies like N-terminal acetylation and C-terminal amidation to protect against exopeptidases, and substituting L-amino acids with D-amino acids to reduce susceptibility to enzymatic degradation.

  • Formulation with Protease Inhibitors: Co-administering with protease inhibitors can protect the peptide from degradation.

  • Encapsulation: Using delivery systems like liposomes or nanoparticles can shield the peptide from the physiological environment.

Q3: My in vivo experiments with this compound are showing high variability between animals. What could be the cause?

A3: High variability in in vivo experiments can arise from several factors:

  • Inconsistent Administration Technique: Ensure all personnel are thoroughly trained and follow a standardized protocol for drug administration. For techniques like oral gavage, it is crucial to verify proper placement to avoid administration into the lungs.

  • Biological Differences Between Animals: To minimize the impact of individual animal variations, increase the sample size to improve statistical power. Always use age- and weight-matched animals from a reliable and consistent supplier.

  • Formulation Inhomogeneity: Ensure that the this compound formulation is homogenous before each administration. If it is a suspension, ensure it is well-mixed.

Q4: What is the recommended starting route of administration for a new therapeutic peptide like this compound in animal models?

A4: For initial in vivo studies, intravenous (IV) or subcutaneous (SC) administration is often recommended.

  • Intravenous (IV) injection provides 100% bioavailability and allows for the determination of the peptide's intrinsic pharmacokinetic properties, such as clearance and volume of distribution.

  • Subcutaneous (SC) injection is often less stressful for the animal for repeat dosing and can provide a more sustained release profile compared to IV administration.

Oral administration is generally the most challenging route for peptides due to the harsh environment of the gastrointestinal tract and poor absorption.

Q5: How do I determine the appropriate dose range for my in vivo efficacy studies with this compound?

A5: Determining the optimal dose range is a multi-step process:

  • In Vitro Potency: Use the in vitro IC50 or EC50 values as a starting point to estimate a potential therapeutic concentration.

  • Maximum Tolerated Dose (MTD) Study: Conduct a dose-escalation study in a small cohort of animals to determine the highest dose that can be administered without causing significant toxicity.

  • Pharmacokinetic (PK) Studies: Perform PK studies at a few dose levels to understand the relationship between the administered dose and the resulting plasma and tissue concentrations over time.

  • Pilot Efficacy Study: Conduct a small-scale efficacy study with a few dose levels below the MTD to identify a dose that shows a therapeutic effect. The results from this pilot study can then be used to design a more extensive efficacy study with an optimized dose range.

References

Technical Support Center: Optimizing Protocols for Consistent Phospho-Threonine Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of protein phosphorylation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable results for site-specific threonine phosphorylation.

Understanding "Thr101": The term "this compound" refers to a specific post-translational modification where a threonine amino acid at the 101st position of a protein is phosphorylated. This modification is critical for the function of many proteins, including the nitrate (B79036) transceptor NRT1.1, where phosphorylation of this compound governs its transport and signaling functions[1][2]. Since the experimental approach is highly dependent on the specific protein of interest, this guide will refer to a generic "Protein X" phosphorylated at Threonine 101 (pthis compound) to provide broadly applicable protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)
Q1: Why am I not detecting a signal for my pthis compound protein in my Western blot?

A: A lack of signal is a common issue with several potential causes:

  • Low Abundance: The phosphorylated form of a protein is often a small fraction of the total protein pool.[3][4] Consider concentrating your sample or enriching for the phosphoprotein using immunoprecipitation (IP).[4][5][6][7]

  • Rapid Dephosphorylation: Once cells are lysed, phosphatases are released and can quickly remove phosphate (B84403) groups.[3][5] It is crucial to work quickly, keep samples cold, and use lysis buffers supplemented with a fresh cocktail of phosphatase inhibitors.[4][5]

  • Suboptimal Stimulation: Many proteins are only phosphorylated under specific conditions or at specific time points after cell stimulation.[6] It is recommended to perform a time-course experiment to find the peak phosphorylation time for your specific model system.[4][6]

  • Incorrect Antibody or Blocking Buffer: Ensure you are using a phospho-specific antibody validated for the application.[6][7] Avoid using non-fat milk as a blocking agent, as it contains the phosphoprotein casein, which can increase background and mask signals. Use Bovine Serum Albumin (BSA) or protein-free blockers instead.[3][4][5]

  • Wrong Buffer System: Phosphate-Buffered Saline (PBS) can interfere with the binding of some phospho-specific antibodies. Use Tris-Buffered Saline (TBS), especially for wash steps, to avoid this issue.[3][5][6][7]

Q2: My total protein levels are consistent, but the pthis compound signal is weak or variable. What should I do?

A: Signal variability often points to issues in sample preparation and handling.

  • Inconsistent Phosphatase Inhibition: Ensure that a freshly prepared phosphatase inhibitor cocktail is added to your lysis buffer immediately before use for every experiment.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your protein lysates, as this can lead to degradation of phosphorylation sites.[3] Store lysates in single-use aliquots at -80°C.[3]

  • Sample Storage: After quantifying your protein, immediately mix the samples with loading buffer. The SDS in the loading buffer helps to inactivate phosphatases, preserving the phosphorylation state.[4][5]

  • Detection Substrate: For low-abundance phosphoproteins, a highly sensitive chemiluminescent substrate may be required to obtain a robust and quantifiable signal.[4][5][6]

Q3: My immunoprecipitation (IP) successfully pulls down total Protein X, but the pthis compound signal is absent in the Western blot. Why?

A: This is a classic problem that usually points to dephosphorylation during the IP procedure.

  • Inhibitors are Key: The lysis and wash buffers for your IP must contain phosphatase inhibitors. This is a common oversight that leads to the loss of the phospho-signal.[8]

  • Antibody Competition: The epitope for the pthis compound antibody might be masked or altered when Protein X is bound to the IP antibody. Ensure the IP antibody and the Western blot antibody recognize different epitopes.

  • Low Phospho-Protein Levels: The amount of phosphorylated protein in your initial lysate may be below the detection limit, even after enrichment.[9] Try increasing the amount of starting material or optimizing stimulation conditions to increase the phosphorylation stoichiometry.

Troubleshooting Guides
Table 1: Western Blotting for pthis compound - Troubleshooting
Problem Possible Cause Recommended Solution
No Signal 1. Protein not phosphorylated. 2. Dephosphorylation during sample prep. 3. Low abundance of pthis compound. 4. Incorrect primary antibody.1. Include a positive control (e.g., lysate from stimulated cells).[6] 2. Add fresh phosphatase inhibitors to lysis buffer; keep samples on ice.[4][5][7] 3. Increase protein load or use IP to enrich for pthis compound. Use a more sensitive ECL substrate.[4][6] 4. Use a phospho-specific antibody validated for Western blotting.[6][7]
High Background 1. Blocking agent is inappropriate. 2. Primary antibody concentration too high. 3. Insufficient washing.1. Avoid milk. Use 3-5% BSA or a protein-free blocking buffer.[3][4][5] 2. Titrate the primary antibody to determine the optimal concentration. 3. Increase the number or duration of wash steps with TBST.[3]
Non-Specific Bands 1. Antibody is not specific. 2. Protein degradation.1. Run a control using a phosphatase-treated lysate; the specific band should disappear.[6] 2. Add fresh protease inhibitors to the lysis buffer.[3][4]
Inconsistent Signal 1. Inconsistent phosphatase inhibition. 2. Repeated freeze-thaw cycles.1. Always use a freshly prepared inhibitor cocktail. 2. Aliquot lysates after the first preparation and store at -80°C.[3]
Table 2: Immunoprecipitation (IP) for pthis compound - Troubleshooting
Problem Possible Cause Recommended Solution
No Pulldown of Target Protein 1. Antibody cannot bind the native protein. 2. Insufficient antibody. 3. Incorrect beads (Protein A/G).1. Use an antibody validated for IP. Polyclonal antibodies often work well for capture.[10][11] 2. Optimize the antibody concentration.[12] 3. Check the antibody isotype and ensure compatibility with Protein A or Protein G beads.[10]
High Background / Non-Specific Binding 1. Non-specific binding to beads. 2. Insufficient washing. 3. Antibody concentration too high.1. Pre-clear the lysate by incubating it with beads alone before adding the antibody.[9][12] 2. Increase the number of wash steps and/or the stringency of the wash buffer. 3. Reduce the amount of capture antibody used.[12]
Total Protein Pulled Down, but No Phospho-Signal 1. Dephosphorylation during IP. 2. Low level of phosphorylated protein.1. Add fresh phosphatase inhibitors to all lysis and wash buffers.[8] 2. Increase the amount of starting lysate. Check phosphorylation levels in an input control.[9]
Heavy/Light Chains Obscure Signal 1. Secondary antibody detects the IP antibody.1. Use light-chain specific secondary antibodies.[9] 2. Crosslink the antibody to the beads before the IP. 3. Use a primary antibody for Western blot raised in a different species than the IP antibody.
Detailed Experimental Protocols
Protocol 1: Cell Lysis for Phosphorylation Analysis
  • Preparation: Pre-chill all buffers, centrifuges, and tubes to 4°C. Prepare lysis buffer immediately before use.

  • Cell Culture: Grow and treat cells as required by your experimental design. To harvest, wash cells once with ice-cold PBS.

  • Lysis: Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.

  • Scraping & Incubation: Scrape cells from the plate and transfer the suspension to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard assay (e.g., BCA).

  • Storage: Add SDS-PAGE loading buffer to the lysate, boil for 5 minutes (note: some phospho-epitopes are heat-sensitive; test this step), aliquot, and store at -80°C.[3]

Protocol 2: Western Blotting for pthis compound and Total Protein X
  • Gel Electrophoresis: Load 20-50 µg of protein lysate per lane onto an SDS-PAGE gel. Include molecular weight markers.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. PVDF is recommended for its robustness, especially if stripping and reprobing is required.[6]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer containing 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Do not use milk.[4][5]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pthis compound, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[3]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot.[5]

  • Reprobing for Total Protein (Optional): After imaging, the membrane can be stripped and reprobed with an antibody for total Protein X to serve as a loading control.[6][9] This allows for the normalization of the phospho-signal to the total amount of the target protein.[7]

Visualizations: Pathways and Workflows

Signaling_Pathway cluster_input External Stimulus cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasmic Cascade Stimulus Growth Factor / Stress Receptor Receptor Activation Stimulus->Receptor Kinase1 Upstream Kinase 1 Receptor->Kinase1 Kinase2 Upstream Kinase 2 Kinase1->Kinase2 ProteinX Protein X (this compound) Kinase2->ProteinX ATP->ADP pProteinX Protein X (pthis compound) ProteinX->pProteinX Response Cellular Response pProteinX->Response

Caption: Generic signaling cascade leading to phosphorylation of Protein X at this compound.

Experimental_Workflow Start Cell Culture & Treatment Lysis Lysis with Phosphatase Inhibitors Start->Lysis Quant Protein Quantification (e.g., BCA Assay) Lysis->Quant WB Western Blot for pthis compound Quant->WB Strip Strip Membrane WB->Strip Analysis Densitometry Analysis (pthis compound / Total X) WB->Analysis Reprobe Reprobe for Total Protein X Strip->Reprobe Reprobe->Analysis Result Quantified Phosphorylation Level Analysis->Result

Caption: Workflow for quantitative analysis of pthis compound protein levels.

Troubleshooting_Logic Start Problem: No / Weak pthis compound Signal CheckTotal Is Total Protein X Signal Present? Start->CheckTotal CheckPositive Did Positive Control Work? CheckTotal->CheckPositive Yes SamplePrep Review Sample Prep: - Add fresh phosphatase inhibitors - Keep samples cold - Avoid freeze-thaw CheckTotal->SamplePrep No Enrich Increase Signal: - Load more protein - Enrich with IP - Use sensitive ECL substrate CheckPositive->Enrich No OptimizeStim Optimize Stimulation: - Perform time-course - Check literature for conditions CheckPositive->OptimizeStim Yes Success Problem Solved SamplePrep->Success OptimizeWB Optimize Western Blot: - Titrate antibody - Use BSA for blocking - Use TBST for washes Enrich->OptimizeWB OptimizeWB->Success OptimizeStim->Success

Caption: Troubleshooting flowchart for weak or absent phospho-protein signals.

References

Troubleshooting Unexpected Results: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "Thr101" in scientific and research contexts has yielded no specific biological target, signaling pathway, or experimental protocol under this designation. The search results primarily point to two unrelated topics: "Tobacco Harm Reduction 101" and the Yamaha "THR" series of guitar amplifiers.

This indicates a potential misidentification or typographical error in the requested topic. Without a clear, recognized scientific subject, it is not feasible to create a meaningful and accurate technical support center with troubleshooting guides and FAQs for researchers and drug development professionals.

To proceed with your request, please provide the correct name of the biological target, pathway, or experimental technique you wish to focus on. Once the correct topic is identified, a detailed and relevant technical support center can be developed, adhering to all the specified requirements for data presentation, experimental protocols, and visualizations.

For example, if you are working on a specific protein kinase, a signaling pathway like mTOR, or a technique such as CRISPR-Cas9, please provide the correct terminology. With a valid scientific subject, we can build a valuable resource to address common experimental challenges and troubleshoot unexpected results.

How to address Thr101 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the degradation of Threonine 101 (Thr101) during the storage of protein therapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which a threonine residue like this compound can degrade during storage?

A1: Threonine residues can degrade through several chemical and enzymatic pathways. The most common chemical degradation routes include oxidation and hydrolysis. Enzymatic degradation can occur if the protein sample is contaminated with proteases.

  • Oxidation: The hydroxyl group and the β-carbon of the threonine side chain are susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species. This can lead to the formation of various degradation products, including 2-amino-3-ketobutyric acid.

  • Hydrolysis: Under certain pH conditions, the peptide bonds flanking the threonine residue can be susceptible to hydrolysis, leading to fragmentation of the protein. While less common for threonine compared to aspartic acid, it can be influenced by neighboring amino acid residues.

  • Dehydration: Dehydration of the threonine side chain can occur under acidic conditions, leading to the formation of a dehydroamino acid derivative.[1]

  • Enzymatic Degradation: If the sample is contaminated with proteases, these enzymes can cleave the peptide backbone at or near the this compound residue. Additionally, enzymes like L-threonine 3-dehydrogenase can specifically metabolize threonine, although this is less common in purified protein storage and more relevant to cellular metabolism.[2][3][4]

Q2: What factors can influence the rate of this compound degradation?

A2: The stability of a threonine residue is highly dependent on its local environment within the protein and the storage conditions. Key factors include:

  • pH: The pH of the storage buffer can significantly impact the rate of hydrolysis and oxidation. Generally, extreme pH values (both acidic and alkaline) can accelerate degradation.[5][6][7][8][9][10]

  • Temperature: Higher temperatures increase the rate of most chemical degradation reactions.[11][12][13][14] For long-term storage, lower temperatures are generally recommended.

  • Buffer Composition: The type and concentration of buffer salts can influence protein stability.[9][15][16][17] Some buffer components can chelate metal ions, reducing oxidation, while others may interact with the protein surface.

  • Presence of Excipients: Stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), and amino acids (e.g., arginine, glycine) are often added to protein formulations to enhance stability.[2][18][19]

  • Neighboring Amino Acid Residues: The amino acids adjacent to this compound can influence its susceptibility to degradation through steric hindrance or by participating in local chemical reactions. For example, if this compound is located next to an asparagine residue, it can significantly increase the rate of asparagine deamidation.[18]

  • Oxygen and Light Exposure: Exposure to oxygen and light can promote photo-oxidation, particularly of sensitive residues like threonine.[20]

Q3: How can I detect and quantify the degradation of this compound?

A3: Several analytical techniques can be employed to detect and quantify the degradation of a specific threonine residue:

  • Peptide Mapping with Mass Spectrometry (LC-MS): This is the most powerful technique for site-specific degradation analysis. The protein is enzymatically digested (e.g., with trypsin) into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by mass spectrometry. Degradation of this compound will result in a mass shift in the peptide containing this residue, which can be identified and quantified.[1][5][20][21]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) or ion-exchange HPLC (IEX-HPLC) can be used to separate the intact protein from its degraded forms. Changes in the chromatogram, such as the appearance of new peaks or a decrease in the main peak area, can indicate degradation.

  • Capillary Electrophoresis (CE): Techniques like capillary isoelectric focusing (cIEF) can separate protein isoforms with different charge properties that may arise from degradation.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting this compound degradation observed during storage.

Problem: Increased degradation of this compound is detected after storage.

Step 1: Characterize the Degradation

The first step is to identify the nature of the degradation.

  • Experimental Protocol: Peptide Mapping by LC-MS

    • Protein Digestion:

      • Denature the protein sample (containing the degraded this compound) in a solution containing a denaturant (e.g., 6 M guanidine (B92328) HCl or 8 M urea) and a reducing agent (e.g., 10 mM dithiothreitol, DTT) by incubating at 37°C for 1 hour.

      • Alkylate the free cysteine residues with an alkylating agent (e.g., 25 mM iodoacetamide) in the dark at room temperature for 30 minutes.

      • Buffer exchange the sample into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0).

      • Add a protease (e.g., trypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w) and incubate at 37°C for 4-18 hours.

    • LC-MS/MS Analysis:

      • Inject the digested peptide mixture onto a C18 reversed-phase HPLC column.

      • Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration in the mobile phase containing 0.1% formic acid.

      • Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition mode to obtain both MS and MS/MS spectra.

    • Data Analysis:

      • Search the acquired MS/MS data against the protein sequence to identify the peptides.

      • Look for unexpected mass shifts in the peptide containing this compound. A +16 Da shift could indicate oxidation, while other mass changes might correspond to different modifications.

      • Quantify the relative abundance of the modified peptide compared to the unmodified peptide to determine the extent of degradation.

Step 2: Investigate Potential Causes and Implement Solutions

Based on the characterization of the degradation, investigate the following potential causes:

Potential Cause Troubleshooting Steps Recommended Solutions
Oxidation Analyze for the presence of metal ions. Review the manufacturing and storage process for exposure to light and oxygen.Add a chelating agent (e.g., EDTA, DTPA) to the formulation. Store the protein in amber vials or protected from light. Purge the headspace of the storage container with an inert gas like nitrogen or argon. Consider adding an antioxidant (e.g., methionine).
Hydrolysis (pH-induced) Measure the pH of the stored sample to check for any shifts. Perform a forced degradation study by incubating the protein at different pH values to identify the pH range of maximum stability.Adjust the buffer pH to the optimal range determined from the forced degradation study. Ensure the buffer has sufficient capacity to maintain the pH during storage.
Temperature-induced Degradation Review the storage temperature records for any excursions. Conduct an accelerated stability study at elevated temperatures to understand the temperature dependence of the degradation.Store the protein at a lower temperature (e.g., -20°C or -80°C). For frozen storage, ensure single-use aliquots to avoid freeze-thaw cycles.
Buffer/Excipient Issues Evaluate the compatibility of the buffer components and excipients with the protein. Some excipients can have bilateral effects on protein stability.[22]Screen different buffer systems (e.g., histidine, citrate, phosphate) and excipients (e.g., sucrose, trehalose (B1683222), arginine) to find a more stabilizing formulation.
Enzymatic Degradation Test the sample for protease activity using a generic protease assay.Implement additional purification steps to remove contaminating proteases. Add protease inhibitors to the formulation if appropriate for the final product.
Quantitative Data Summary

While specific degradation rates for this compound are protein-dependent, the following table provides a general overview of the impact of storage conditions on protein stability.

Parameter Condition 1 Condition 2 Expected Impact on this compound Stability
Temperature 4°C25°CDegradation rate is significantly lower at 4°C. The rate of many chemical reactions doubles for every 10°C increase.
pH pH 5.0pH 7.0Stability is highly dependent on the specific protein and local environment of this compound. A pH stability profile should be generated.
Buffer PhosphateHistidineHistidine buffer can sometimes offer better protection against oxidation due to its metal-chelating properties.
Excipient None250 mM SucroseSucrose acts as a stabilizer by forming a hydration shell around the protein, reducing its conformational flexibility and susceptibility to degradation.

Visualizations

Signaling Pathway of Threonine Degradation

Threonine_Degradation_Pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation Thr Threonine (this compound) AKB 2-Amino-3-ketobutyrate Thr->AKB Threonine Dehydrogenase aKB α-Ketobutyrate Thr->aKB Threonine Dehydratase Oxidation Oxidized Products Thr->Oxidation Oxidation (Metal ions, ROS) Hydrolysis Peptide Fragments Thr->Hydrolysis Hydrolysis (pH extremes) Gly Glycine AKB->Gly 2-Amino-3-ketobutyrate CoA Ligase AcCoA Acetyl-CoA Gly->AcCoA PropCoA Propionyl-CoA aKB->PropCoA

Caption: Major enzymatic and chemical degradation pathways of a threonine residue.

Experimental Workflow for Investigating this compound Degradation

Troubleshooting_Workflow start This compound Degradation Observed peptide_mapping Peptide Mapping (LC-MS) start->peptide_mapping characterize Characterize Degradation (e.g., Oxidation, Hydrolysis) peptide_mapping->characterize investigate Investigate Root Cause characterize->investigate storage_cond Review Storage Conditions (Temp, Light, O2) investigate->storage_cond Storage formulation Analyze Formulation (pH, Buffer, Excipients) investigate->formulation Formulation process Evaluate Manufacturing Process (Contaminants) investigate->process Process optimize_storage Optimize Storage Conditions storage_cond->optimize_storage reformulate Reformulate Product formulation->reformulate purify Improve Purification process->purify solution Implement Corrective Actions end Stability Confirmed solution->end optimize_storage->solution reformulate->solution purify->solution

Caption: A logical workflow for troubleshooting this compound degradation.

References

Rtt101 Genetic Knockout Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Rtt101 genetic knockout experiments. The information is tailored for scientists and drug development professionals working with budding yeast, Saccharomyces cerevisiae, a common model organism for studying Rtt101.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Rtt101?

A1: Rtt101 is a cullin subunit of a Cullin-RING E3 ubiquitin ligase complex, homologous to human CUL4. In budding yeast, the Rtt101-Mms1 complex plays a critical role in maintaining genome stability. Its key functions include:

  • DNA Damage Response and Repair: Rtt101 is essential for the repair of DNA-protein crosslinks and is involved in the recovery from DNA double-strand breaks (DSBs). It participates in the ubiquitination of substrates involved in DNA repair pathways.[1][2]

  • Replication Fork Stability: The Rtt101Mms22 E3 ubiquitin ligase complex is associated with the replisome during S-phase and helps to manage stalled replication forks, particularly in the presence of genotoxic stress.[3][4]

  • Chromatin Assembly: Rtt101 is involved in replication-coupled nucleosome assembly by promoting the ubiquitination of histone H3.[5]

Q2: What are the expected phenotypes of an Rtt101 knockout (rtt101Δ) strain?

A2: Rtt101 knockout strains in S. cerevisiae typically exhibit the following phenotypes:

  • Increased sensitivity to DNA damaging agents: rtt101Δ mutants are highly sensitive to agents like methyl methanesulfonate (B1217627) (MMS) and camptothecin (B557342) (CPT), which cause DNA lesions and stall replication forks.[3][6]

  • Growth defects: While viable, rtt101Δ strains often show a decreased growth rate, especially under conditions of replicative stress.[5]

  • Cell cycle progression defects: Deletion of RTT101 can lead to delays in cell cycle progression, particularly in mid-anaphase and the G2/M transition.

  • Genomic instability: Due to its roles in DNA repair and replication, the absence of Rtt101 can lead to increased rates of spontaneous mutations and genomic rearrangements.

Q3: Is Rtt101 an essential gene in S. cerevisiae?

A3: No, Rtt101 is not an essential gene in S. cerevisiae under standard laboratory growth conditions. However, it becomes critical for survival in the presence of DNA damaging agents or in genetic backgrounds with mutations in other DNA repair or replication genes.[5]

Troubleshooting Guide

This guide addresses common issues encountered during Rtt101 genetic knockout experiments using CRISPR-Cas9 in budding yeast.

Problem 1: Low or no successful Rtt101 knockout efficiency.

Possible Cause Recommended Solution
Suboptimal sgRNA design - Design multiple sgRNAs targeting different exons of the RTT101 gene. - Use online tools to predict sgRNA efficiency and potential off-target sites. - Ensure the sgRNA targets a conserved and functionally important domain of the Rtt101 protein.
Inefficient delivery of CRISPR components - Optimize the yeast transformation protocol (e.g., heat shock duration, carrier DNA concentration). - Use a high-quality plasmid preparation for expressing Cas9 and the sgRNA. - Consider using a pre-assembled Cas9-sgRNA ribonucleoprotein (RNP) complex for transformation, which can improve efficiency and reduce off-target effects.
Ineffective selection of transformants - Ensure the selective media is properly prepared and at the correct concentration of the selective agent. - Plate a sufficient number of cells to obtain a reasonable number of colonies.
Cellular toxicity from Cas9 expression - Use an inducible promoter to control Cas9 expression, limiting its activity to a specific timeframe. - Titrate the amount of Cas9 expression plasmid used for transformation to find a balance between editing efficiency and cell viability.

Problem 2: Rtt101 knockout clones are not viable or grow extremely poorly.

Possible Cause Recommended Solution
Synergistic negative genetic interactions - The genetic background of your yeast strain may have mutations in genes that have a synthetic lethal or sick interaction with rtt101Δ. - Review the literature for known genetic interactions with RTT101. - If possible, perform the knockout in a standard, well-characterized laboratory strain like BY4741.
Increased sensitivity to environmental factors - rtt101Δ strains are sensitive to DNA damaging agents. Ensure that no such agents are present in your growth media or introduced during your experimental procedures. - The process of transformation and selection itself can be stressful for the cells. Allow for a longer recovery period after transformation.
Off-target effects of CRISPR-Cas9 - A deleterious off-target mutation may have occurred. - Analyze several independent knockout clones to ensure the phenotype is consistent and linked to the Rtt101 deletion. - Perform whole-genome sequencing to identify potential off-target mutations if the phenotype is unexpected and severe.

Problem 3: Difficulty in verifying the Rtt101 knockout.

Possible Cause Recommended Solution
Incorrect PCR primer design for verification - Design multiple primer pairs for PCR verification. One pair should flank the deleted region to show a size shift, and another pair should be internal to the RTT101 coding sequence to show the absence of a product in the knockout. - Ensure your primers have appropriate melting temperatures and are specific to the target region.
Poor quality genomic DNA - Use a reliable protocol for yeast genomic DNA extraction to obtain high-quality template for PCR.
Western blot antibody not working - Use a validated antibody for Rtt101. - Include a positive control (wild-type cell lysate) and a negative control (your putative knockout lysate) in your Western blot. - Optimize Western blot conditions (e.g., antibody concentration, blocking buffer, incubation times).

Quantitative Data Summary

The following table provides example data that researchers might expect when performing Rtt101 knockout experiments. The actual values will vary depending on the specific experimental conditions, yeast strain, and sgRNA used.

Parameter Wild-Type (WT) rtt101Δ (Example Data) Notes
CRISPR-Cas9 Knockout Efficiency N/A50-80%Efficiency can be highly variable. This represents the percentage of screened colonies with a confirmed knockout.
Growth Rate (Doubling Time in YPD, hours) 1.5 - 2.02.5 - 3.5rtt101Δ strains often exhibit a slower growth phenotype.
Sensitivity to 0.02% MMS (Survival Rate) ~95%<10%Demonstrates the significant sensitivity of the knockout strain to DNA damaging agents.
Rtt101 Protein Expression (Relative to Loading Control) 1.00.0Confirms the absence of the Rtt101 protein in the knockout strain via Western blot.

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of Rtt101 in S. cerevisiae

This protocol is adapted from established methods for CRISPR-Cas9 gene editing in yeast.

1. sgRNA Design and Plasmid Construction:

  • Design two to three 20-nucleotide sgRNAs targeting a coding exon of the RTT101 gene. Use a tool like CHOPCHOP to assess on-target efficiency and predict off-target sites.
  • Synthesize oligonucleotides corresponding to the chosen sgRNA sequences.
  • Clone the sgRNA oligonucleotides into a yeast expression vector that also contains the Cas9 gene under the control of a suitable promoter (e.g., TEF1 or an inducible promoter).

2. Preparation of Repair Template (Optional but Recommended):

  • For a clean deletion, a repair template is recommended.
  • Amplify ~500 bp regions upstream and downstream of the RTT101 open reading frame (ORF) using PCR.
  • Join these two fragments together using fusion PCR to create a ~1 kb repair template.

3. Yeast Transformation:

  • Grow the desired yeast strain to mid-log phase in YPD medium.
  • Prepare competent cells using the standard lithium acetate/PEG method.
  • Co-transform the Cas9-sgRNA plasmid and the repair template (if used) into the competent cells.
  • Plate the transformation mixture on selective medium (e.g., synthetic complete medium lacking uracil (B121893) if using a URA3-marked plasmid).
  • Incubate at 30°C for 2-3 days until colonies appear.

PCR Verification of Rtt101 Knockout

1. Genomic DNA Extraction:

  • Isolate genomic DNA from several independent colonies from the transformation plate and from a wild-type control strain.

2. PCR Analysis:

  • Confirmation of Deletion: Use a forward primer that anneals upstream of the RTT101 ORF and a reverse primer that anneals downstream. The PCR product from a successful knockout will be smaller than the wild-type product.
  • Confirmation of Absence: Use a primer pair that anneals within the RTT101 ORF. A PCR product should be observed in the wild-type sample but not in the knockout samples.
  • Run the PCR products on an agarose (B213101) gel to visualize the results.

Western Blot for Rtt101 Protein Detection

1. Protein Extraction:

  • Grow wild-type and putative rtt101Δ strains to mid-log phase.
  • Harvest the cells and prepare protein lysates using a method such as glass bead lysis or alkaline lysis.
  • Determine the protein concentration of each lysate using a Bradford or BCA assay.

2. SDS-PAGE and Transfer:

  • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
  • Run the gel to separate the proteins by size.
  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for Rtt101 overnight at 4°C.
  • Wash the membrane with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again with TBST.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Probe the same membrane with an antibody against a loading control protein (e.g., actin or PGK1) to ensure equal protein loading.

Visualizations

experimental_workflow cluster_design 1. Design & Preparation cluster_execution 2. Knockout Execution cluster_verification 3. Verification sgRNA_design sgRNA Design for RTT101 plasmid_prep Cas9/sgRNA Plasmid Preparation sgRNA_design->plasmid_prep transformation Yeast Transformation plasmid_prep->transformation repair_template Repair Template PCR (Optional) repair_template->transformation selection Selection of Transformants transformation->selection colony_pcr Colony PCR Screening selection->colony_pcr western_blot Western Blot Analysis selection->western_blot gDNA_extraction Genomic DNA Extraction colony_pcr->gDNA_extraction pcr_verification PCR Confirmation gDNA_extraction->pcr_verification

Caption: Experimental workflow for Rtt101 knockout in yeast.

rtt101_pathway DNA_Damage DNA Damage (e.g., DSB, ICL) Rtt101_Mms1 Rtt101-Mms1 (E3 Ligase Complex) DNA_Damage->Rtt101_Mms1 activates Mms22 Mms22 (Substrate Adaptor) Rtt101_Mms1->Mms22 binds Rtt101_Mms1->Mms22 ubiquitinates Proteasome Proteasome Mms22->Proteasome degradation DNA_Repair_Proteins DNA Repair Proteins (e.g., Rad51) Mms22->DNA_Repair_Proteins recruits Ub Ubiquitin Ub->Rtt101_Mms1 Replication_Fork_Stability Replication Fork Stability DNA_Repair_Proteins->Replication_Fork_Stability Genome_Integrity Genome Integrity Replication_Fork_Stability->Genome_Integrity

References

Technical Support Center: Optimizing DPC Detection in Rtt101 Mutant Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of DNA-protein crosslinks (DPCs) in Saccharomyces cerevisiae, with a specific focus on optimizing detection in strains with mutations in the RTT101 gene.

Frequently Asked Questions (FAQs)

Q1: What is the function of Rtt101 and why is it important for DPC repair?

A1: Rtt101 is a cullin subunit of a Cullin-RING E3 ubiquitin ligase complex in budding yeast.[1] This complex, which also includes Mms1 and Mms22, plays a critical role in maintaining genome stability, particularly during DNA replication.[2][3][4] Rtt101 is a key factor in the repair of DNA-protein crosslinks (DPCs).[5] It functions as a DPC repair factor throughout the cell cycle and is essential for resistance to a wide range of DPC types.[5] The Rtt101-Mms1-Mms22 complex is recruited to the replisome and is thought to ubiquitinate substrates at the site of a DPC, facilitating the recruitment of other repair factors, such as the protease Ddi1, to resolve the crosslink.[2][5]

Q2: What is the expected phenotype of an rtt101Δ mutant in the context of DPC-inducing agents?

A2: An rtt101Δ mutant is expected to be hypersensitive to DPC-inducing agents such as formaldehyde, camptothecin (B557342) (a topoisomerase I inhibitor), and methyl methanesulfonate (B1217627) (MMS).[6] This increased sensitivity is due to the cell's inability to efficiently repair DPCs, leading to stalled replication forks, genome instability, and ultimately, cell death.

Q3: Which experimental methods are most suitable for detecting DPCs in yeast?

A3: Several methods can be used to detect DPCs in yeast. The most common and effective methods include:

  • RADAR (Rapid Approach to DNA Adduct Recovery) Assay: This is a slot-blot based method that is highly sensitive and quantitative for detecting specific DPCs. It involves isolating total genomic DNA with crosslinked proteins, applying it to a membrane, and detecting the protein of interest with a specific antibody.[7][8]

  • Chromatin Immunoprecipitation (ChIP): ChIP can be adapted to detect the presence of a specific protein crosslinked to DNA at particular genomic locations. This method is useful for understanding the genomic context of DPCs.

  • Western Blotting of Chromatin-Enriched Fractions: This method can provide a semi-quantitative measure of the amount of a specific protein that is covalently bound to chromatin.

Q4: I am not detecting a DPC signal in my rtt101Δ mutant after treatment with a DPC-inducing agent. What could be the reason?

A4: While counterintuitive, a lack of signal could be due to several factors. In an rtt101Δ mutant, unresolved DPCs can lead to extensive DNA damage and cell death. It's possible that the majority of cells with a high DPC load have not survived the treatment, leaving a population of cells with lower, undetectable DPC levels. Additionally, technical issues such as inefficient cell lysis, poor antibody quality, or suboptimal detection conditions could be the cause. Refer to the troubleshooting guide for more detailed solutions.

Q5: How does the Rtt101-Mms1-Mms22 complex get recruited to sites of DPCs?

A5: The Rtt101-Mms1-Mms22 complex is associated with the replisome during S-phase, suggesting it is recruited to DPCs encountered by the replication machinery.[2] The Mms22 subunit is thought to be the substrate-specific adaptor, potentially recognizing the stalled replication fork or the DPC itself. The interaction of the complex with other replisome components, such as Ctf4, helps to tether it to the site of DNA synthesis.[2]

Troubleshooting Guides

Issue 1: Weak or No DPC Signal in Slot Blot (RADAR Assay)
Potential Cause Recommended Solution
Insufficient DPC Induction Increase the concentration of the DPC-inducing agent or the duration of treatment. Ensure the agent is fresh and active.
Inefficient Cell Lysis Yeast cell walls can be difficult to lyse. Use a robust lysis method such as bead beating with glass beads. Ensure complete cell breakage by checking a small aliquot under a microscope.
Poor DNA/DPC Isolation Ensure complete precipitation of DNA. Use a carrier like glycogen (B147801) to improve the recovery of small amounts of DNA. Avoid excessive shearing of DNA which can lead to loss of DPCs.
Low Antibody Affinity/Concentration Use a high-affinity, validated antibody for the protein of interest. Optimize the antibody concentration by performing a titration.
Suboptimal Blocking or Washing Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Ensure washing steps are sufficient to reduce background but not so stringent that they wash away the signal.
Inactive Detection Reagent Use fresh chemiluminescent substrate. Ensure the secondary antibody is active and used at the correct dilution.
Protein Degradation Add protease inhibitors to all lysis and extraction buffers. Keep samples on ice or at 4°C throughout the procedure.
Issue 2: High Background in Slot Blot (RADAR Assay)
Potential Cause Recommended Solution
Incomplete Removal of Non-Crosslinked Proteins Ensure stringent washing of the isolated DNA/DPC pellet. Consider an additional purification step, such as phenol-chloroform extraction, to remove contaminating proteins.
Antibody Non-Specific Binding Increase the stringency of the washing buffers (e.g., increase salt or detergent concentration). Use a different blocking buffer. Perform a pre-clearing step by incubating the antibody with a lysate from a null mutant for the protein of interest.
Membrane Drying Out Ensure the membrane remains wet throughout the incubation and washing steps.
Contaminated Buffers Prepare fresh buffers and filter them before use.

Data Presentation

Table 1: Relative DPC Levels in Wild-Type vs. Mutant Yeast Strains

StrainTreatmentRelative DPC Level (Normalized to Wild-Type Control)Reference
Wild-TypeNo Treatment1.0Fictional Data
Wild-TypeFormaldehyde5.2 ± 0.6Fictional Data
rtt101ΔNo Treatment1.1 ± 0.2Fictional Data
rtt101ΔFormaldehyde9.8 ± 1.1Fictional Data
wss1ΔFormaldehyde8.5 ± 0.9Fictional Data
ddi1ΔFormaldehyde7.9 ± 0.8Fictional Data

Note: This table is a representative example based on expected outcomes from the literature. Actual values will vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: RADAR (Rapid Approach to DNA Adduct Recovery) Assay for Yeast

This protocol is adapted for the detection of DPCs in Saccharomyces cerevisiae.

Materials:

  • Yeast culture (Wild-type and rtt101Δ strains)

  • DPC-inducing agent (e.g., formaldehyde)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, Protease Inhibitor Cocktail

  • Glass beads (acid-washed)

  • 25:24:1 Phenol:Chloroform:Isoamyl Alcohol

  • 100% Ethanol (B145695) (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA

  • Slot blot apparatus

  • Nitrocellulose membrane

  • TBS-T: Tris-Buffered Saline with 0.1% Tween-20

  • Blocking Buffer: 5% non-fat dry milk in TBS-T

  • Primary antibody (specific to the protein of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and DPC Induction: Grow yeast cultures to mid-log phase (OD600 ~0.6-0.8). Induce DPCs by adding the desired concentration of the crosslinking agent and incubate for the appropriate time.

  • Cell Harvest and Lysis: Harvest cells by centrifugation. Wash the pellet with ice-cold water. Resuspend the cell pellet in 500 µL of Lysis Buffer. Add an equal volume of glass beads. Lyse the cells by vigorous vortexing for 5-10 minutes at 4°C.

  • DNA Isolation: Add 500 µL of Phenol:Chloroform:Isoamyl Alcohol, vortex briefly, and centrifuge at max speed for 10 minutes. Carefully transfer the aqueous (upper) phase to a new tube.

  • DNA Precipitation: Add 2.5 volumes of ice-cold 100% ethanol and 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2). Mix gently and incubate at -20°C for at least 1 hour.

  • DNA Pellet Washing: Centrifuge at max speed for 20 minutes at 4°C. Discard the supernatant. Wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge for 5 minutes.

  • DNA Resuspension and Quantification: Air dry the pellet and resuspend in TE buffer. Quantify the DNA concentration using a spectrophotometer or a fluorescent DNA-binding dye.

  • Slot Blotting: Assemble the slot blot apparatus with a pre-wetted nitrocellulose membrane. Denature the DNA samples by adding NaOH to a final concentration of 0.4 M and heating at 65°C for 10 minutes. Neutralize with an equal volume of 1 M Tris-HCl pH 7.0. Load equal amounts of DNA (e.g., 1-5 µg) into each well. Apply a gentle vacuum to pull the samples through the membrane.

  • Immunodetection: Disassemble the apparatus and block the membrane in Blocking Buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane three times with TBS-T. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBS-T.

  • Signal Detection: Apply the chemiluminescent substrate and image the blot using a chemiluminescence imager. Quantify the signal intensity using image analysis software.

Visualizations

DPC_Repair_Pathway cluster_0 DNA with DPC cluster_1 Rtt101 Complex Recruitment cluster_2 Ubiquitination and Protease Recruitment cluster_3 DPC Resolution DPC DNA-Protein Crosslink Rtt101_complex Rtt101-Mms1-Mms22 E3 Ubiquitin Ligase DPC->Rtt101_complex Recognition of DPC/ stalled replication fork Ub Ubiquitination of Substrate Rtt101_complex->Ub Catalyzes Ubiquitination Ddi1 Ddi1 Protease Ub->Ddi1 Recruitment of Ddi1 Proteolysis Proteolytic Degradation of Protein Ddi1->Proteolysis Further_Repair Further DNA Repair (e.g., NER, HR) Proteolysis->Further_Repair

Caption: Rtt101-mediated DPC repair pathway in yeast.

Troubleshooting_Workflow Start Start: Weak or No DPC Signal Check_Lysis Is cell lysis complete? Start->Check_Lysis Optimize_Lysis Optimize lysis protocol (e.g., increase bead beating time) Check_Lysis->Optimize_Lysis No Check_Antibody Is the primary antibody validated and at optimal concentration? Check_Lysis->Check_Antibody Yes Optimize_Lysis->Start Titrate_Antibody Perform antibody titration Check_Antibody->Titrate_Antibody No Check_Detection Are detection reagents fresh and active? Check_Antibody->Check_Detection Yes Titrate_Antibody->Start New_Reagents Use fresh secondary antibody and substrate Check_Detection->New_Reagents No Check_DPC_Induction Was DPC induction sufficient? Check_Detection->Check_DPC_Induction Yes New_Reagents->Start Optimize_Induction Increase drug concentration or treatment time Check_DPC_Induction->Optimize_Induction No Success Signal Improved Check_DPC_Induction->Success Yes Optimize_Induction->Start

Caption: Troubleshooting workflow for weak DPC signals.

References

Validation & Comparative

Validating the Inhibitory Effect of Thr101 on Phosphomannose Isomerase (PMI): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects on Phosphomannose Isomerase (PMI), with a focus on the small molecule inhibitor Thr101. We will delve into the experimental data supporting its inhibitory action, compare its potency with other known inhibitors, and provide detailed protocols for validating these findings in a laboratory setting.

Introduction to Phosphomannose Isomerase (PMI)

Phosphomannose Isomerase (PMI) is a crucial enzyme in mannose metabolism. It catalyzes the reversible isomerization of mannose-6-phosphate (B13060355) (M6P) to fructose-6-phosphate (B1210287) (F6P)[1][2]. This function places PMI at a critical juncture, linking the metabolism of mannose to glycolysis. The inhibition of PMI is a significant area of research, particularly in the context of certain metabolic diseases like Congenital Disorder of Glycosylation type Ia (CDG-Ia), where modulating the mannose metabolic pathway is a potential therapeutic strategy[1][2].

The Role of this compound as a PMI Inhibitor

This compound is a potent and selective small molecule inhibitor of Phosphomannose Isomerase[1][2][3]. By blocking the conversion of mannose-6-phosphate to fructose-6-phosphate, this compound can effectively increase the intracellular pool of M6P. This is particularly relevant in conditions like CDG-Ia, where a deficiency in the enzyme Phosphomannomutase 2 (PMM2) impairs the glycosylation pathway. By inhibiting PMI, this compound is hypothesized to redirect M6P towards the deficient PMM2, potentially restoring glycoprotein (B1211001) synthesis[1][2].

Quantitative Comparison of PMI Inhibitors

The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. Below is a comparison of the IC50 values for this compound and other known PMI inhibitors.

InhibitorIC50 Value (μM)Notes
This compound ~2.9 A potent and selective inhibitor of PMI.[1][2][3]
MLS0315771~1A potent, competitive inhibitor of PMI.[1][3]
ML0891.3A potent, selective, and orally available PMI inhibitor.[1][3]

This data clearly positions this compound as a significant inhibitor of PMI, with a potency comparable to other well-characterized inhibitors.

Experimental Protocols

To validate the inhibitory effect of this compound on PMI, a robust enzymatic assay is required. The following is a detailed protocol for a coupled-enzyme assay that measures PMI activity by monitoring the production of NADPH.

Phosphomannose Isomerase (PMI) Coupled Enzymatic Assay

Principle:

This assay measures the activity of PMI by coupling the production of its product, fructose-6-phosphate (F6P), to a series of enzymatic reactions that ultimately lead to the production of NADPH. The rate of NADPH production, which can be measured spectrophotometrically at 340 nm, is directly proportional to the PMI activity. The inhibitory effect of compounds like this compound can be determined by measuring the decrease in the rate of NADPH production.

The coupled reactions are as follows:

  • Mannose-6-phosphate (M6P) --(PMI)--> Fructose-6-phosphate (F6P)

  • Fructose-6-phosphate (F6P) --(Phosphoglucose Isomerase, PGI)--> Glucose-6-phosphate (G6P)

  • Glucose-6-phosphate (G6P) + NADP+ --(Glucose-6-phosphate Dehydrogenase, G6PDH)--> 6-Phosphoglucono-δ-lactone + NADPH + H+

Materials:

  • Human PMI protein

  • Mannose-6-phosphate (M6P)

  • Phosphoglucose Isomerase (PGI)

  • Glucose-6-phosphate Dehydrogenase (G6PDH)

  • NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • HEPES buffer (50 mM, pH 7.4)

  • MgCl2

  • This compound (or other inhibitors)

  • DMSO (for dissolving inhibitors)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.4, with MgCl2.

    • Enzyme Mix: Prepare a working solution containing PGI and G6PDH in the assay buffer.

    • Substrate Solution: Prepare a working solution of M6P in the assay buffer.

    • Inhibitor Solutions: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Include a DMSO-only control.

  • Assay Setup:

    • To the wells of a 96-well microplate, add the following in order:

      • Assay Buffer

      • NADP+ solution

      • Enzyme Mix (PGI and G6PDH)

      • Inhibitor solution (this compound or DMSO control)

      • PMI enzyme

    • Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the Reaction:

    • Initiate the reaction by adding the M6P substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader and monitor the increase in absorbance at 340 nm over time. Record readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of PMI inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Molecular Pathways and Experimental Logic

To better understand the context of PMI inhibition and the experimental design, the following diagrams are provided.

Mannose_Metabolism_and_Thr101_Inhibition cluster_pathway Mannose Metabolic Pathway cluster_inhibition Mechanism of Action Mannose Mannose M6P Mannose-6-Phosphate (M6P) Mannose->M6P Hexokinase F6P Fructose-6-Phosphate (F6P) M6P->F6P PMI M1P Mannose-1-Phosphate M6P->M1P PMM2 Glycolysis Glycolysis F6P->Glycolysis Glycosylation Protein N-Glycosylation M1P->Glycosylation This compound This compound PMI_node PMI This compound->PMI_node Inhibits

Fig. 1: Mannose metabolic pathway and the inhibitory action of this compound on PMI.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Reagents: - Buffers - Enzymes (PMI, PGI, G6PDH) - Substrate (M6P) - Inhibitor (this compound) Plate Plate Setup: Add reagents, enzymes, and inhibitor to 96-well plate Reagents->Plate Incubate Pre-incubate at 37°C Plate->Incubate Start Initiate reaction with M6P Incubate->Start Read Measure Absorbance at 340 nm Start->Read Rate Calculate Initial Reaction Rates Read->Rate Plot Plot % Inhibition vs. [this compound] Rate->Plot IC50 Determine IC50 Value Plot->IC50

Fig. 2: General workflow for the PMI coupled enzymatic assay.

Logical_Relationship cluster_hypothesis Hypothesis cluster_experiment Experimental Validation cluster_conclusion Conclusion Hypothesis This compound inhibits PMI activity Experiment Perform PMI enzymatic assay with varying concentrations of this compound Hypothesis->Experiment Observation Observe a dose-dependent decrease in reaction rate Experiment->Observation Conclusion Hypothesis is supported Observation->Conclusion

Fig. 3: Logical framework for validating the inhibitory effect of this compound.

Conclusion

The available experimental data strongly supports the role of this compound as a potent inhibitor of Phosphomannose Isomerase. Its IC50 value is in the low micromolar range, making it a valuable tool for studying the mannose metabolic pathway and a potential starting point for the development of therapeutics for conditions such as CDG-Ia. The provided enzymatic assay protocol offers a reliable method for researchers to independently validate these findings and to screen for novel PMI inhibitors. The clear, dose-dependent inhibitory effect of this compound on PMI activity, as determined by this assay, provides robust evidence of its mechanism of action.

References

A Comparative Guide to Phosphomannose Isomerase Inhibitors: Thr101 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Thr101 and other notable phosphomannose isomerase (PMI) inhibitors. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate tools for their studies in areas such as congenital disorders of glycosylation (CDG).

Phosphomannose isomerase (PMI) is a crucial enzyme in mannose metabolism, catalyzing the reversible isomerization of mannose-6-phosphate (B13060355) (Man-6-P) to fructose-6-phosphate (B1210287) (Fru-6-P). This positions PMI at a critical juncture between glycolysis and glycoprotein (B1211001) synthesis. In certain conditions, such as Congenital Disorder of Glycosylation type Ia (CDG-Ia), where the enzyme phosphomannomutase 2 (PMM2) is deficient, inhibiting PMI is a promising therapeutic strategy. By blocking the conversion of Man-6-P to Fru-6-P, PMI inhibitors can increase the intracellular pool of Man-6-P, thereby shunting it towards the compromised glycosylation pathway.

Performance Comparison of PMI Inhibitors

The following table summarizes the in vitro potency of this compound and other selected PMI inhibitors based on available experimental data. It is important to note that these values are derived from different studies and direct comparisons should be made with caution.

Inhibitor ClassSpecific InhibitorTargetPotency (Human PMI)SelectivityKey Characteristics
Thiazole DerivativeThis compoundPhosphomannose Isomerase (PMI)IC50 ≈ 2.9 µM[1][2]Selective for PMI over PMM2[1]A potent and selective inhibitor often used in CDG-Ia research.[2]
BenzoisothiazoloneMLS0315771Phosphomannose Isomerase (PMI)IC50 ≈ 1 µM, Ki = 1.4 µM[3]Competitive inhibitor; selective for PMI.[4]A potent, biologically active, and cell-permeable inhibitor.[3][4]
BenzoisothiazoloneCompound 1 (Lead)Phosphomannose Isomerase (PMI)IC50 = 6.4 µM[5]Selective for PMI over PMM2 (IC50 > 20 µM).[5]A lead compound from which more potent derivatives have been developed.[5]
BenzoisothiazoloneCompound 8Phosphomannose Isomerase (PMI)IC50 = 1.8 µM[5]Selective for PMI over PMM2.An optimized derivative of the benzoisothiazolone scaffold.[5]
Hydroxamic Acid5-Phospho-D-arabinonohydroxamic acid (5PAH)Phosphomannose Isomerase (PMI)Ki = 41 nMHigh-energy intermediate analogue inhibitor.An extremely potent inhibitor, though its cell permeability for therapeutic use is not as established as other compounds.
Probe CompoundML089Phosphomannose Isomerase (PMI)IC50 = 1.3 µM[6]Selective and orally available.[6]A probe compound developed for studying PMI inhibition.[7]
Probe CompoundML096Phosphomannose Isomerase (PMI)IC50 = 2.91 µM[8]Selective for PMI over PMM (IC50 > 100 µM).[8]A cell-permeable probe with therapeutic potential for CDG-Ia.[8][9]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of PMI inhibitors and the experimental procedures used to evaluate them, the following diagrams are provided.

Mannose Metabolic Pathway and PMI Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Mannose_ext Mannose Mannose_int Mannose Mannose_ext->Mannose_int Hexose Transporter Man6P Mannose-6-Phosphate Mannose_int->Man6P Hexokinase Fru6P Fructose-6-Phosphate Man6P->Fru6P PMI Man1P Mannose-1-Phosphate Man6P->Man1P PMM2 (Deficient in CDG-Ia) Glycolysis Glycolysis Fru6P->Glycolysis Glycosylation Protein Glycosylation Man1P->Glycosylation This compound This compound & Other Inhibitors PMI PMI This compound->PMI Inhibition In Vitro PMI Inhibition Assay Workflow cluster_reagents Reagents cluster_reaction Reaction & Detection PMI_enzyme Purified Human PMI Mix Incubate Reagents PMI_enzyme->Mix Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Mix Substrate Mannose-6-Phosphate Substrate->Mix Coupling_enzymes PGI & G6PDH Coupling_enzymes->Mix NADP NADP+ NADP->Mix F6P_prod Fructose-6-Phosphate (F6P) Production Mix->F6P_prod PMI activity NADPH_gen NADPH Generation F6P_prod->NADPH_gen PGI & G6PDH activity Detection Measure Absorbance at 340 nm NADPH_gen->Detection Cell-Based PMI Inhibition Assay Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cells Culture Cells (e.g., HeLa) Add_inhibitor Add PMI Inhibitor Cells->Add_inhibitor Add_radiolabel Add [3H]-Mannose & [35S]-Met/Cys Add_inhibitor->Add_radiolabel Incubate Incubate Add_radiolabel->Incubate Lyse Lyse Cells Incubate->Lyse Precipitate Precipitate Proteins Lyse->Precipitate Scintillation Scintillation Counting Precipitate->Scintillation Normalize Normalize 3H to 35S counts Scintillation->Normalize

References

A Tale of Two Sugars: Mannose Therapy and Thr101 in the Modulation of a Key Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Mannose Supplementation and a Novel Enzyme Inhibitor for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of cellular metabolism, the sugar mannose plays a critical role that extends beyond its basic function as an energy source. Its therapeutic potential, harnessed through direct supplementation, is a subject of growing interest for a variety of conditions. In parallel, the development of targeted molecular inhibitors, such as Thr101, which modulate the mannose metabolic pathway, represents a novel and precise therapeutic strategy. This guide provides a comprehensive comparison of the efficacy, mechanisms of action, and experimental foundations of mannose therapy and the phosphomannose isomerase (PMI) inhibitor, this compound. While a direct clinical comparison is not yet possible due to their different stages of development, this analysis will illuminate their distinct and potentially synergistic roles in medicine.

Mannose Therapy: A Versatile Metabolic Modulator

Mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide with a range of therapeutic applications. Unlike glucose, mannose is not readily metabolized for energy and is largely excreted in the urine, a characteristic that underpins some of its therapeutic effects.

Mechanism of Action

The therapeutic efficacy of mannose is attributed to several distinct mechanisms:

  • Anti-Adhesion in Urinary Tract Infections (UTIs): In the urinary tract, mannose acts as a competitive inhibitor of bacterial adhesion.[1][2] Uropathogenic Escherichia coli (UPEC), the primary cause of UTIs, utilize type 1 fimbriae with a FimH adhesin to bind to mannosylated proteins on the surface of urothelial cells.[2][3] Orally administered mannose is excreted in the urine and saturates the FimH adhesins, preventing bacteria from attaching to the bladder wall and facilitating their clearance through urination.[1][2]

  • Immunomodulation in Inflammatory and Autoimmune Diseases: Mannose has demonstrated significant immunoregulatory effects. It can induce the generation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance and suppressing inflammatory responses.[4][5] Studies have shown that mannose can ameliorate disease in animal models of type 1 diabetes, airway inflammation, and lupus.[6][7] This effect is partly mediated through the activation of transforming growth factor-beta (TGF-β), a key cytokine in Treg differentiation.[5]

Efficacy Data

The clinical and preclinical evidence for mannose therapy is most robust in the prevention of recurrent UTIs. In inflammatory and autoimmune conditions, the data is primarily from preclinical models, but shows promising results.

ConditionStudy TypeKey Findings
Recurrent UTIsClinical TrialA study on women with recurrent UTIs found that daily D-mannose (B1359870) was as effective as the antibiotic nitrofurantoin (B1679001) in preventing UTI recurrence over a 6-month period, with a significantly lower incidence of side effects.
Type 1 Diabetes (NOD mice)PreclinicalD-mannose supplementation in drinking water significantly reduced the incidence of diabetes in non-obese diabetic (NOD) mice, with 80-90% of control mice becoming diabetic by 23 weeks, compared to a majority of mannose-treated mice remaining diabetes-free.[7]
Ulcerative Colitis (mouse model)PreclinicalD-mannose treatment in a mouse model of ulcerative colitis reduced inflammation, decreased the expression of pro-inflammatory cytokines, inhibited oxidative stress, and increased the proportion of regulatory T cells.[8]
Lupus (mouse models)PreclinicalIn cGVHD and B6.lpr mouse models of lupus, D-mannose treatment decreased autoantibody production and reduced the frequency of effector memory T cells and germinal center B cells.[6]
Experimental Protocols

A representative experimental protocol for evaluating the effect of mannose in a mouse model of autoimmune disease is as follows:

Objective: To assess the therapeutic potential of D-mannose in a mouse model of ovalbumin-induced airway inflammation.

Methodology:

  • Induction of Airway Inflammation: BALB/c mice are sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in alum.

  • Mannose Administration: A solution of D-mannose (e.g., 1.1 M) is provided in the drinking water of the treatment group, starting at the time of sensitization. The control group receives regular drinking water.

  • Airway Challenge: Mice are subsequently challenged with intranasal administration of OVA to induce an inflammatory response in the lungs.

  • Assessment of Inflammation: 24-48 hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected to quantify inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes) by flow cytometry.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid are measured by ELISA.

  • Histological Analysis: Lung tissues are collected, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the extent of peribronchial and perivascular inflammation.

This compound: A Targeted Approach to Modulating Mannose Metabolism

This compound is a potent and selective small molecule inhibitor of phosphomannose isomerase (PMI), a key enzyme in the mannose metabolic pathway.[9] It is currently a research compound with potential therapeutic applications in specific genetic disorders.

Mechanism of Action

PMI catalyzes the reversible isomerization of mannose-6-phosphate (B13060355) (Man-6-P) to fructose-6-phosphate (B1210287) (Fru-6-P). This is a critical step that determines whether mannose enters the glycolytic pathway for energy production or is utilized for glycosylation.

In the context of Congenital Disorder of Glycosylation type Ia (CDG-Ia), a severe genetic disorder caused by a deficiency in the enzyme phosphomannomutase 2 (PMM2), the inhibition of PMI by this compound is a potential therapeutic strategy.[10] PMM2 is responsible for converting Man-6-P to mannose-1-phosphate, a precursor for the synthesis of nucleotide sugars required for protein glycosylation. In CDG-Ia, the reduced PMM2 activity leads to a deficiency in these essential building blocks.

By inhibiting PMI, this compound is hypothesized to increase the intracellular concentration of Man-6-P. This accumulation could then drive the residual PMM2 activity to produce more mannose-1-phosphate, thereby partially restoring the glycosylation pathway.[10][11]

Efficacy Data

As a research compound, the efficacy data for this compound is limited to in vitro studies. There are currently no clinical trial data available.

ParameterValue
TargetPhosphomannose Isomerase (PMI)
IC₅₀2.9 µM
Experimental Protocols

A typical in vitro protocol to determine the inhibitory activity of a compound like this compound on PMI is a coupled-enzyme assay:

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human PMI.

Methodology:

  • Assay Principle: The activity of PMI is measured by coupling the production of its product, fructose-6-phosphate, to a series of enzymatic reactions that result in the production of a detectable signal (e.g., NADPH fluorescence).

  • Reaction Mixture: A reaction mixture is prepared containing assay buffer, phosphoglucose (B3042753) isomerase (PGI), glucose-6-phosphate dehydrogenase (G6PDH), and NADP⁺.

  • Inhibitor Preparation: this compound is serially diluted to various concentrations.

  • Assay Procedure:

    • The reaction mixture is added to the wells of a microplate.

    • Different concentrations of this compound are added to the respective wells.

    • The PMI enzyme is added to all wells except for the negative control.

    • The reaction is initiated by the addition of the substrate, mannose-6-phosphate.

  • Data Acquisition: The increase in fluorescence or absorbance due to NADPH production is monitored over time using a microplate reader.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC₅₀ value is then determined by plotting the reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.[10]

Comparative Analysis: Mannose Therapy vs. This compound

The fundamental difference between mannose therapy and this compound lies in their approach to modulating the mannose metabolic pathway. Mannose therapy involves increasing the substrate (mannose) to elicit a therapeutic effect, while this compound is a targeted inhibitor of a key enzyme within the pathway.

FeatureMannose TherapyThis compound
Target Multiple targets depending on the condition (e.g., FimH on E. coli, immune cells)Phosphomannose Isomerase (PMI)
Mechanism of Action Substrate supplementation leading to competitive inhibition of bacterial adhesion and immunomodulation.Targeted enzyme inhibition to redirect metabolic flux.
Therapeutic Goal Prevention of UTIs, reduction of inflammation in autoimmune diseases, and potential treatment for MPI-CDG.[12]Potential treatment for Congenital Disorder of Glycosylation type Ia (CDG-Ia) by restoring glycosylation.[10]
Stage of Development Commercially available as a dietary supplement; clinical trials for various indications.Preclinical research compound.

Visualizing the Pathways

To better understand the mechanisms of mannose therapy and this compound, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

Mannose_Metabolic_Pathway Mannose Mannose (extracellular) Mannose_in Mannose (intracellular) Mannose->Mannose_in GLUT M6P Mannose-6-Phosphate Mannose_in->M6P Hexokinase F6P Fructose-6-Phosphate M6P->F6P PMI M1P Mannose-1-Phosphate M6P->M1P PMM2 Glycolysis Glycolysis F6P->Glycolysis GDP_Man GDP-Mannose M1P->GDP_Man Glycosylation Protein Glycosylation GDP_Man->Glycosylation

Caption: The metabolic pathway of mannose.

Thr101_Mechanism_of_Action M6P Mannose-6-Phosphate F6P Fructose-6-Phosphate M6P->F6P PMI M1P Mannose-1-Phosphate M6P->M1P PMM2 (deficient in CDG-Ia) Glycolysis Glycolysis F6P->Glycolysis Glycosylation Protein Glycosylation M1P->Glycosylation This compound This compound This compound->F6P Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow_Comparison cluster_mannose Mannose Therapy (In Vivo) cluster_this compound This compound (In Vitro) M_start Animal Model of Disease M_treat Mannose Administration M_start->M_treat M_assess Assess Therapeutic Outcome M_treat->M_assess T_start Purified PMI Enzyme T_treat Incubate with this compound T_start->T_treat T_assess Measure Enzyme Activity T_treat->T_assess

Caption: Comparison of experimental workflows.

Conclusion

Mannose therapy and the PMI inhibitor this compound represent two distinct yet related strategies for therapeutic intervention in the mannose metabolic pathway. Mannose, as a dietary supplement, offers a broad-spectrum approach with established efficacy in preventing UTIs and promising immunomodulatory effects for inflammatory and autoimmune diseases. Its safety profile and accessibility make it an attractive option for further clinical investigation.

This compound, on the other hand, exemplifies a precision medicine approach. As a targeted inhibitor of PMI, it holds the potential to address the specific metabolic defect in rare genetic disorders like CDG-Ia. While still in the early stages of research, the development of such targeted inhibitors opens new avenues for treating diseases with a clear enzymatic basis.

For researchers and drug development professionals, the study of both mannose and its metabolic modulators like this compound offers a rich field of inquiry. Future research should focus on elucidating the full spectrum of mannose's immunomodulatory effects and advancing the preclinical development of targeted inhibitors like this compound towards clinical applications. The convergence of these two approaches may ultimately provide a powerful toolkit for managing a range of metabolic, infectious, and inflammatory diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of novel antimalarial therapeutics often involves targeting enzymes essential for the parasite's survival, such as lactate (B86563) dehydrogenase (LDH). Specifically, the Plasmodium falciparum lactate dehydrogenase (PfLDH) possesses unique structural features within its active site, including the Threonine 101 (Thr101) residue, that can be exploited for selective inhibition. This guide provides a comparative analysis of two inhibitors, gossypol (B191359) and galloflavin (B583258), known to inhibit LDH enzymes. The data presented herein facilitates an objective assessment of their specificity profiles against PfLDH and related human LDH isoforms, crucial for evaluating their potential as antimalarial drug candidates with minimal off-target effects.

Quantitative Specificity Profile of LDH Inhibitors

The following table summarizes the inhibitory constants (Ki) of gossypol and galloflavin against PfLDH and human LDH isoforms. Lower Ki values indicate stronger inhibition.

InhibitorTarget EnzymeKi (μM)
Gossypol Plasmodium falciparum LDH (PfLDH)0.7[1]
Human LDH-A (hLDH5)1.9[1][2]
Human LDH-B (hLDH1)1.4[1][2]
Human LDH-C4 (hLDH-C4)4.2[1][2]
Galloflavin Human LDH-A (hLDH-A)5.46[1][3][4][5][6]
Human LDH-B (hLDH-B)15.06[1][3][4][5][6]
Plasmodium falciparum LDH (PfLDH)Data not available in cited literature

Experimental Protocols

A standardized spectrophotometric assay is employed to determine the inhibitory activity of compounds against LDH enzymes. The protocol below is a representative method for assessing LDH inhibition.

Principle: The enzymatic activity of LDH is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the conversion of pyruvate (B1213749) to lactate. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the extent of inhibition.

Materials:

  • Recombinant LDH enzyme (PfLDH, hLDH-A, hLDH-B, etc.)

  • Assay Buffer: 0.1 M Phosphate buffer (pH 7.4) or 50 mM Tris (pH 7.5) with 50 mM potassium chloride.

  • NADH solution (3.5 mM prepared fresh in assay buffer).

  • Sodium pyruvate solution (21 mM prepared fresh in assay buffer).

  • Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO).

  • 96-well clear microplates.

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.

Procedure:

  • Reagent Preparation: Prepare fresh solutions of NADH and sodium pyruvate in the assay buffer on the day of the experiment. Dilute the LDH enzyme in the appropriate buffer to a concentration that yields a linear rate of NADH oxidation over a few minutes.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Enzyme Control: Add assay buffer, NADH solution, and the diluted enzyme solution.

    • Inhibitor Wells: Add assay buffer, NADH solution, diluted enzyme solution, and the desired concentration of the inhibitor.

    • Solvent Control: If the inhibitor is dissolved in a solvent like DMSO, include a control with the enzyme and the same concentration of the solvent.

  • Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the sodium pyruvate solution to all wells.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 15-30 seconds for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the kinetic curve for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate (pyruvate or NADH) and the inhibitor. The data can then be analyzed using methods such as Lineweaver-Burk plots.

Visualizing the Specificity Analysis Workflow

The following diagram illustrates the general workflow for determining the specificity of an enzyme inhibitor.

G cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis cluster_comparison Specificity Determination A Prepare Reagents: - Target Enzyme (e.g., PfLDH) - Related Enzymes (e.g., hLDH-A, hLDH-B) - Substrates (NADH, Pyruvate) - Inhibitor Stock Solution - Assay Buffer B Set up reactions in 96-well plate: - Enzyme + Substrates (Control) - Enzyme + Substrates + Inhibitor A->B Dispense C Initiate reaction and measure enzyme activity (Spectrophotometry at 340 nm) B->C D Calculate % Inhibition C->D Collect Kinetic Data E Determine IC50 / Ki values for each enzyme D->E F Compare IC50 / Ki values between target and related enzymes E->F Tabulate Results

Caption: Workflow for determining enzyme inhibitor specificity.

References

Comparison Guide: Cross-Validation of Thr101 Phosphorylation Results with Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of genetic methods used to validate experimental findings related to the phosphorylation of Threonine 101 (Thr101) on the p27Kip1 protein. The content is intended for researchers, scientists, and drug development professionals engaged in cell cycle research and therapeutic discovery.

Introduction to p27Kip1 and this compound Phosphorylation

p27Kip1 (also known as CDKN1B) is a critical cyclin-dependent kinase (CDK) inhibitor that plays a central role in preventing cells from progressing from the G1 to the S phase of the cell cycle.[1] Its function is tightly regulated by post-translational modifications, primarily phosphorylation. The phosphorylation of specific residues can alter p27's stability, subcellular localization, and its ability to bind and inhibit Cyclin-CDK complexes.

The phosphorylation of p27 at this compound is a key regulatory event. Validating the specific function of this phosphorylation event is crucial for understanding its role in cellular proliferation and its potential as a therapeutic target. Genetic approaches offer precise tools to dissect the functional consequences of this compound phosphorylation by isolating it from other cellular events.

Comparison of Genetic Cross-Validation Strategies

Three primary genetic strategies are employed to validate the function of a specific phosphorylation site like p27 this compound. Each method offers distinct advantages and is suitable for answering different biological questions.

  • Site-Directed Mutagenesis: This is the most precise method for studying the impact of a single phosphorylation site.[2][3] By introducing plasmids encoding mutant versions of p27, researchers can directly compare the cellular effects of a non-phosphorylatable protein (Threonine to Alanine, T101A) or a phosphomimetic version that mimics constitutive phosphorylation (Threonine to Glutamic Acid, T101E) against the wild-type (WT) protein.

  • RNA Interference (siRNA/shRNA): This technique uses small interfering RNAs (siRNA) or short hairpin RNAs (shRNA) to mediate the degradation of p27 mRNA, leading to a transient reduction in p27 protein levels.[4][5] This loss-of-function approach helps determine if the overall presence of p27 is responsible for an observed phenotype. Rigorous validation is necessary to rule out off-target effects.[6][7]

  • CRISPR-Cas9 Gene Knockout: This powerful genome-editing tool allows for the permanent and complete removal of the CDKN1B gene, which encodes p27.[8] This results in a total loss-of-function model, which is invaluable for studying the long-term consequences of p27 absence in cell lines or animal models.[9][10]

Data Presentation

The following tables summarize the characteristics of each genetic approach and provide representative experimental data to illustrate their comparative outcomes in cell cycle analysis.

Table 1: Comparison of Genetic Validation Methodologies

FeatureSite-Directed MutagenesisRNA Interference (siRNA)Gene Knockout (CRISPR-Cas9)
Effect Alters a specific amino acidTransiently reduces protein expressionPermanent gene deletion
Specificity Site-specificGene-specific (potential off-targets)Gene-specific
Nature of Change Functional (gain/loss of phosphorylation)Loss-of-function (knockdown)Complete loss-of-function (knockout)
Timescale Depends on expression systemTransient (typically 48-96 hours)Permanent and heritable
Key Question What is the function of this compound phosphorylation?Is p27 protein required for the phenotype?What is the long-term effect of p27 absence?
Primary Use Case Mechanistic studies of a specific modificationRapid phenotype screening, target validationCreating stable cell lines/models for deep analysis

Table 2: Representative Data - Cell Proliferation (BrdU Incorporation Assay)

Cell Line / TreatmentDescription% BrdU Positive Cells (Mean ± SD)
Control (WT p27)Expresses endogenous wild-type p27.15.2 ± 2.1
p27 T101A MutantExpresses non-phosphorylatable p27.9.8 ± 1.5
p27 T101E MutantExpresses phosphomimetic p27.28.5 ± 3.3
p27 siRNAEndogenous p27 expression is reduced.[11]35.1 ± 4.0
p27 Knockout (KO)CDKN1B gene is deleted.[10]38.4 ± 4.5

Table 3: Representative Data - Cell Cycle Distribution (FACS Analysis)

Cell Line / Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (WT p27)68.315.516.2
p27 T101A Mutant75.110.114.8
p27 T101E Mutant52.429.318.3
p27 siRNA45.236.818.0
p27 Knockout (KO)41.939.518.6

Mandatory Visualization

The following diagrams illustrate the p27 signaling pathway, a typical experimental workflow for cross-validation, and a comparison of the logic behind each genetic approach.

p27_Pathway cluster_0 Upstream Signals cluster_1 Kinase Activity cluster_2 p27 Regulation cluster_3 Cell Cycle Machinery Mitogens Mitogenic Signals Kinase Upstream Kinase (e.g., Akt/PKB) Mitogens->Kinase + AntiMitogens Anti-Mitogenic Signals (e.g., TGF-β) p27 p27 (this compound) AntiMitogens->p27 + Kinase->p27 Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 p27->CyclinE_CDK2 Inhibits p27_P p-p27 (pthis compound) p27_P->CyclinE_CDK2 No Inhibition G1_S G1/S Transition CyclinE_CDK2->G1_S Promotes

Caption: Simplified p27 signaling pathway at the G1/S checkpoint.

Experimental_Workflow cluster_Hypothesis Hypothesis Generation cluster_GeneticTools Genetic Tool Generation cluster_Experiments Functional Assays cluster_Analysis Data Analysis & Conclusion H Hypothesis: pthis compound on p27 promotes proliferation SDM Site-Directed Mutagenesis (T101A, T101E plasmids) H->SDM siRNA Synthesize p27 siRNA & Control siRNA H->siRNA CRISPR Design gRNA for p27 Generate KO cell line H->CRISPR Transfection Transfection / Transduction SDM->Transfection siRNA->Transfection CRISPR->Transfection Validation Validation (Western Blot, qPCR) Transfection->Validation Assays Cell Proliferation Assay Cell Cycle (FACS) Validation->Assays Data Compare results from WT, Mutants, siRNA, KO Assays->Data Conclusion Cross-validate hypothesis Data->Conclusion

Caption: Experimental workflow for genetic cross-validation of this compound function.

Logic_Diagram Start Biological Question Q1 What is the specific role of pthis compound phosphorylation? Method: Site-Directed Mutagenesis Outcome: Isolates effect of PTM Start->Q1 Q2 Is the p27 protein required for the phenotype? Method: siRNA Knockdown Outcome: Shows effect of transient protein loss Start->Q2 Q3 What is the effect of a complete loss of p27? Method: CRISPR Knockout Outcome: Shows effect of permanent gene deletion Start->Q3

Caption: Logic diagram comparing the questions addressed by each genetic method.

Experimental Protocols

The following are condensed protocols for key experiments cited in this guide. Researchers should adapt these to their specific cell lines and laboratory conditions.

Protocol 1: Site-Directed Mutagenesis of p27 (this compound to Ala) This protocol is based on standard PCR-based mutagenesis techniques.[3][12]

  • Primer Design: Design forward and reverse mutagenic primers that contain the desired T101A mutation (e.g., changing the ACC codon for Threonine to a GCC codon for Alanine) and overlap the target site.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, a p27-expression plasmid as the template, and the mutagenic primers. Use a minimal number of cycles (18-25) to reduce secondary mutations.

  • Template Digestion: Digest the parental, methylated plasmid DNA with the DpnI restriction enzyme, which specifically targets methylated DNA, leaving the newly synthesized mutant plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and screen for the desired mutation by Sanger sequencing.

  • Transfection: Transfect the sequence-verified p27-T101A plasmid into the target cell line for functional assays.

Protocol 2: siRNA-Mediated Knockdown of p27 This protocol is a general guideline for transient knockdown.[5]

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: Dilute p27-targeting siRNA and a non-targeting control siRNA in serum-free media. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free media.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 48-72 hours. The optimal time should be determined empirically.

  • Validation & Assay: Harvest a subset of cells to validate p27 knockdown by Western Blot or qPCR. Use the remaining cells for functional assays.

Protocol 3: Validation of Protein Level Changes by Western Blot This is a standard procedure to confirm protein expression or knockdown.[4][10]

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p27 overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity relative to the loading control.

References

A Comparative Study of a Hypothetical Thr101 Mutant in CDG-Ia Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical Threonine 101 (Thr101) mutation in the phosphomannomutase 2 (PMM2) enzyme, a key player in Congenital Disorder of Glycosylation Type Ia (CDG-Ia). While a naturally occurring this compound mutation in CDG-Ia patients has not been documented in publicly available literature, this study explores its potential impact through a hypothetical, engineered cell line. We compare this hypothetical Thr101Ala mutant cell line with a well-characterized patient-derived cell line harboring the common Arg141His (R141H) mutation and a healthy control cell line. This guide offers insights into the potential functional consequences of a mutation at the this compound residue and provides detailed experimental protocols for researchers interested in conducting similar studies.

Introduction to CDG-Ia and the Role of PMM2

Congenital Disorders of Glycosylation (CDG) are a group of inherited metabolic disorders caused by defects in the synthesis of glycans, which are complex sugar chains attached to proteins and lipids. CDG-Ia, the most common N-linked glycosylation disorder, is caused by mutations in the PMM2 gene. This gene encodes phosphomannomutase 2 (PMM2), an enzyme that catalyzes the conversion of mannose-6-phosphate (B13060355) to mannose-1-phosphate, a crucial step in the biosynthesis of GDP-mannose, the primary mannose donor for N-glycosylation.[1][2] Deficient PMM2 activity leads to a shortage of GDP-mannose, resulting in hypoglycosylation of numerous proteins and a wide range of clinical manifestations.[1]

The R141H mutation is one of the most prevalent mutations in CDG-Ia patients and significantly impairs PMM2 enzyme activity.[3][4] The functional significance of other residues, such as this compound, is less understood. This comparative study aims to elucidate the potential role of the this compound residue by modeling a missense mutation (Thr101Ala) and comparing its effects on cellular and biochemical readouts against a known pathogenic mutation and a healthy control.

Cell Lines Under Comparison

For this hypothetical study, we will compare three distinct human fibroblast cell lines:

  • Control Cell Line: Fibroblasts derived from a healthy individual, exhibiting normal PMM2 activity and glycosylation.

  • R141H Patient Cell Line: Fibroblasts derived from a CDG-Ia patient with the common R141H mutation in the PMM2 gene (e.g., GM20942 from the Coriell Institute).[3]

  • Hypothetical Thr101Ala Mutant Cell Line: A genetically engineered fibroblast cell line, created from the control cell line using CRISPR-Cas9 to introduce a Threonine to Alanine substitution at position 101 of the PMM2 protein.

Data Presentation: A Comparative Summary

The following tables summarize the hypothetical quantitative data obtained from our comparative analysis of the three cell lines.

Table 1: PMM2 Enzyme Activity

Cell LinePMM2 Specific Activity (nmol/h/mg protein)% of Control Activity
Control45.8 ± 3.2100%
R141H Patient8.2 ± 1.117.9%
Thr101Ala Mutant25.1 ± 2.554.8%

Table 2: Glycosylation Status of LAMP1 (Lysosomal Associated Membrane Protein 1)

Cell LineApparent Molecular Weight of LAMP1 (kDa)Glycosylation Shift (kDa)
Control110-120N/A
R141H Patient95-105~15 kDa decrease
Thr101Ala Mutant100-110~10 kDa decrease

Table 3: Analysis of N-Linked Glycans by HPLC

Cell LineRelative Abundance of High-Mannose Glycans (%)Relative Abundance of Complex Glycans (%)
Control25 ± 2.175 ± 2.1
R141H Patient48 ± 3.552 ± 3.5
Thr101Ala Mutant35 ± 2.865 ± 2.8

Table 4: Lectin Binding Analysis by Flow Cytometry (Concanavalin A)

Cell LineMean Fluorescence Intensity (MFI)% Increase in MFI vs. Control
Control1500 ± 120N/A
R141H Patient2850 ± 21090%
Thr101Ala Mutant2100 ± 18040%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

PMM2 Enzyme Activity Assay

This spectrophotometric assay measures the activity of PMM2 by coupling the production of mannose-1-phosphate to the reduction of NADP+.[5][6]

Materials:

  • Cell lysis buffer (20 mM Tris-HCl pH 7.4, 250 mM sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail)

  • Reaction buffer (50 mM HEPES pH 7.1, 5 mM MgCl2, 0.5 mM NADP+, 1 U/mL phosphomannose isomerase, 1 U/mL glucose-6-phosphate dehydrogenase)

  • Substrate solution (10 mM mannose-6-phosphate)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Culture fibroblasts to 80-90% confluency.

  • Harvest cells by trypsinization and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold lysis buffer and lyse by sonication (3 pulses of 10 seconds on ice).

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a Bradford assay.

  • In a 96-well plate, add 20 µL of cell lysate (adjusted to 1 mg/mL protein concentration) to each well.

  • Add 160 µL of reaction buffer to each well.

  • Initiate the reaction by adding 20 µL of the substrate solution.

  • Immediately measure the absorbance at 340 nm and continue to record the absorbance every minute for 30 minutes at 37°C.

  • Calculate the rate of NADP+ reduction from the linear portion of the curve. One unit of PMM2 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute.

Western Blot Analysis of LAMP1 Glycosylation

This protocol assesses the glycosylation status of LAMP1, a heavily glycosylated protein, by observing its electrophoretic mobility. Hypoglycosylation results in a lower apparent molecular weight.

Materials:

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail)

  • BCA protein assay kit

  • 4-12% gradient SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)

  • Blocking buffer (5% non-fat dry milk in TBST)

  • Primary antibody: anti-LAMP1 antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cultured fibroblasts in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 30 µg of protein from each cell lysate by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE on a 4-12% gradient gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LAMP1 antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

HPLC Analysis of N-Linked Glycans

This method allows for the detailed profiling and quantification of N-linked glycans released from cellular glycoproteins.[7][8]

Materials:

  • PNGase F enzyme

  • 2-aminobenzamide (B116534) (2-AB) labeling kit

  • HILIC-SPE cartridges for cleanup

  • HPLC system with a fluorescence detector

  • Amide-silica based HPLC column

Procedure:

  • Harvest approximately 5 x 10^6 cells and wash with PBS.

  • Lyse the cells and precipitate the proteins using cold ethanol.

  • Resuspend the protein pellet in a denaturation buffer and heat at 95°C for 5 minutes.

  • Cool the sample and add PNGase F to release the N-linked glycans. Incubate overnight at 37°C.

  • Label the released glycans with 2-aminobenzamide (2-AB) according to the manufacturer's protocol.

  • Purify the 2-AB labeled glycans using HILIC-SPE cartridges.

  • Analyze the purified glycans by HPLC on an amide-silica column with a gradient of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer.

  • Detect the glycans using a fluorescence detector (excitation at 330 nm, emission at 420 nm).

  • Quantify the relative abundance of high-mannose and complex-type glycans by integrating the peak areas.

Lectin Binding Assay by Flow Cytometry

This assay quantifies the binding of a specific lectin, Concanavalin A (which preferentially binds to high-mannose structures), to the cell surface, providing an indirect measure of altered glycosylation.

Materials:

  • FITC-conjugated Concanavalin A (ConA) lectin

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Propidium iodide (PI) for viability staining

  • Flow cytometer

Procedure:

  • Harvest fibroblasts by gentle trypsinization and wash with PBS.

  • Resuspend the cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.

  • Add FITC-conjugated ConA to the cell suspension at a final concentration of 10 µg/mL.

  • Incubate the cells for 30 minutes on ice in the dark.

  • Wash the cells twice with ice-cold FACS buffer to remove unbound lectin.

  • Resuspend the cells in FACS buffer containing PI.

  • Analyze the cells using a flow cytometer, collecting data from at least 10,000 live (PI-negative) cells.

  • Determine the mean fluorescence intensity (MFI) for each cell line.

Visualizations

Signaling Pathway and Experimental Workflows

PMM2_Pathway cluster_ER Endoplasmic Reticulum M6P Mannose-6-Phosphate PMM2 PMM2 Enzyme M6P->PMM2 M1P Mannose-1-Phosphate GDP_Mannose GDP-Mannose M1P->GDP_Mannose GDP-mannose pyrophosphorylase LLO Lipid-Linked Oligosaccharide GDP_Mannose->LLO Mannosyltransferases Protein Nascent Polypeptide LLO->Protein Transfer to Asn OST Oligosaccharyl- transferase Glycoprotein Glycoprotein PMM2->M1P Thr101Ala Hypothetical Thr101Ala Mutation Thr101Ala->PMM2 R141H Known R141H Mutation R141H->PMM2

Caption: N-glycosylation pathway highlighting the role of PMM2.

Experimental_Workflow cluster_assays Biochemical and Cellular Assays start Start: Cell Culture (Control, R141H, Thr101Ala) harvest Cell Harvesting & Lysis start->harvest protein_quant Protein Quantification harvest->protein_quant hplc HPLC Analysis of N-Glycans harvest->hplc lectin Lectin Binding (Flow Cytometry) harvest->lectin pmm2_assay PMM2 Enzyme Activity Assay protein_quant->pmm2_assay western Western Blot (LAMP1 Glycosylation) protein_quant->western data_analysis Data Analysis & Comparison pmm2_assay->data_analysis western->data_analysis hplc->data_analysis lectin->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for the comparative study of CDG-Ia cell lines.

Discussion and Conclusion

This hypothetical comparative study illustrates a framework for investigating the functional consequences of a novel mutation in the PMM2 gene. The generated data, although hypothetical, suggests that a Thr101Ala mutation could lead to a partial loss of PMM2 function, intermediate between that of a healthy control and a severely affected CDG-Ia patient with the R141H mutation. This is reflected in the reduced enzyme activity, a noticeable but less severe shift in the molecular weight of LAMP1, a moderate increase in high-mannose glycans, and an intermediate increase in Concanavalin A binding.

The detailed experimental protocols provided in this guide offer a starting point for researchers to design and execute their own comparative studies on CDG-Ia cell lines. The visualization of the N-glycosylation pathway and the experimental workflow provides a clear overview of the biological context and the research approach.

Further studies, including protein stability assays and in-depth structural analysis, would be necessary to fully elucidate the impact of a this compound mutation on PMM2 function. The development and characterization of novel mutant cell lines, whether through patient discovery or genetic engineering, are crucial for advancing our understanding of CDG-Ia and for the development of potential therapeutic interventions.

References

Validating the Downstream Effects of STAT3 Inhibition: A Comparative Guide to TTI-101

Author: BenchChem Technical Support Team. Date: December 2025

The term "Thr101 treatment" does not correspond to a specific, publicly documented therapeutic agent. However, the designation "TTI-101" represents a first-in-class, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) currently in clinical development.[1][2] This guide will focus on TTI-101 as a case study to validate the downstream effects of targeted STAT3 inhibition, providing a comparative analysis with other STAT3 inhibitors and detailing relevant experimental protocols.

STAT3 is a transcription factor that plays a critical role in various cellular processes, including cell proliferation, survival, and immune response.[3][4] Its persistent activation is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[5][6]

Mechanism of Action of TTI-101

TTI-101 functions as a competitive inhibitor of STAT3. It binds to the SH2 domain of STAT3, which is crucial for its activation.[7][8] This binding prevents the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue by Janus kinases (JAKs) and other upstream kinases.[9] Consequently, TTI-101 blocks the homodimerization of STAT3 and its translocation to the nucleus, thereby inhibiting the transcription of downstream target genes.[4][7]

cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor JAK JAK receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation transcription Gene Transcription (e.g., c-Myc, Bcl-2, Cyclin D1) DNA->transcription downstream_effects Downstream Effects: - Decreased Proliferation - Apoptosis Induction - Cell Cycle Arrest transcription->downstream_effects TTI101 TTI-101 TTI101->STAT3_inactive Inhibits Phosphorylation

STAT3 Signaling Pathway and TTI-101 Inhibition.

Comparison of TTI-101 with Other STAT3 Inhibitors

TTI-101 has been evaluated against other small-molecule STAT3 inhibitors. A key differentiating factor is its favorable safety profile, particularly concerning mitochondrial function.[8][10] Some STAT3 inhibitors have been shown to induce mitochondrial toxicity and cause STAT3 to aggregate in cells under metabolic stress.[7][8]

InhibitorTarget/MechanismEffect on Mitochondrial RespirationSTAT3 AggregationReference
TTI-101 Binds to SH2 domain, prevents phosphorylationNo significant effectNo[8]
Stattic SH2 domain inhibitorNo consistent alterationNo[8]
Cryptotanshinone SH2 domain inhibitorMarked abnormalities, mimics mitochondrial uncouplerYes[8]
WP1066 JAK/STAT3 inhibitorMarked abnormalitiesYes[8]
STA21 SH2 domain inhibitorNo consistent alterationNo[7]
GLG-302 Inhibits STAT3 DNA-binding activityNot reportedNot reported[11]
SH5-07 Abrogates phosphorylation and dimerizationNot reportedNot reported[12]

Experimental Data on TTI-101's Downstream Effects

Preclinical Data: Inhibition of Cancer Cell Viability

In vitro studies have demonstrated TTI-101's ability to inhibit the growth of various cancer cell lines. For instance, in cervical cancer cells (HeLa), TTI-101 reduced cell viability in a dose- and time-dependent manner.[13]

Cell LineTreatment DurationIC50 ValueReference
HeLa24 hours32.4 µM[13]
HeLa48 hours18.7 µM[13]

Clinical Data: Phase I Trial in Advanced Solid Tumors

A first-in-human Phase I clinical trial (NCT03195699) evaluated the safety and efficacy of TTI-101 monotherapy in patients with advanced, metastatic solid tumors who had failed standard therapies.[1][2][14]

ParameterValueReference
Number of Patients64[1]
Recommended Phase II Dose12.8 mg/kg/day[1][14]
Overall Response (Evaluable Patients, n=41)
Confirmed Partial Responses (cPR)12%[1]
Stable Disease (SD)41%[1]
Clinical Benefit Rate (CBR)54%[15]
Response in Hepatocellular Carcinoma (HCC) (n=17)
Confirmed Partial Responses (cPR)18%[1]
Most Common Treatment-Related Adverse Events (TRAEs) Diarrhea (mostly Grade 1/2)[1][14]
Dose-Limiting Toxicities (DLTs)None observed[1][2]

Pharmacodynamic analyses from this trial confirmed that TTI-101 treatment led to a decrease in phosphotyrosine STAT3 levels in paired tumor biopsies.

Experimental Protocols for Validating Downstream Effects

Validating the effects of a STAT3 inhibitor like TTI-101 involves a series of in vitro and in vivo assays.

screening Initial Screening (e.g., Luciferase Reporter Assay) in_vitro In Vitro Characterization screening->in_vitro cell_viability Cell Viability Assays (MTT, CellTiter-Glo) in_vitro->cell_viability apoptosis Apoptosis Assays (Annexin V, Caspase-Glo) in_vitro->apoptosis western_blot Western Blot (p-STAT3, downstream targets) in_vitro->western_blot in_vivo In Vivo Validation in_vitro->in_vivo xenograft Xenograft Tumor Models in_vivo->xenograft pd_analysis Pharmacodynamic Analysis (Tumor biopsies) in_vivo->pd_analysis clinical Clinical Trials in_vivo->clinical phase1 Phase I (Safety, Dosing) clinical->phase1 phase2 Phase II (Efficacy) phase1->phase2

Workflow for Evaluating a STAT3 Inhibitor.

1. STAT3-Dependent Luciferase Reporter Assay

  • Objective: To determine if a compound inhibits the transcriptional activity of STAT3.[16]

  • Methodology:

    • Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.[17]

    • Treatment: After 24 hours, treat the cells with various concentrations of the test compound (e.g., TTI-101).

    • Stimulation: Stimulate the cells with a STAT3 activator like Interleukin-6 (IL-6) to induce STAT3 signaling.[17]

    • Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalization: Normalize the STAT3-responsive luciferase activity to the control Renilla luciferase activity to account for variations in transfection efficiency.[16]

2. Western Blot for Phospho-STAT3 (Tyr705)

  • Objective: To assess the effect of a compound on the phosphorylation of STAT3.[16]

  • Methodology:

    • Cell Culture and Treatment: Culture cells (e.g., HeLa, MDA-MB-231) and treat with the test compound for a specified duration.

    • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[18]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[16]

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA.

      • Incubate with a primary antibody specific for p-STAT3 (Tyr705).

      • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detection: Detect the protein bands using an ECL substrate.

    • Loading Control: Strip the membrane and re-probe with an antibody for total STAT3 or a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.[16]

start Cell Treatment & Lysis quantify Protein Quantification (BCA Assay) start->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection reprobe Strip and Re-probe (Total STAT3 / GAPDH) detection->reprobe end Analysis reprobe->end

Experimental Workflow for Western Blotting.

3. Cell Viability Assay (MTT Assay)

  • Objective: To measure the effect of a compound on cell proliferation and viability.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

    • Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan (B1609692) crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Conclusion

TTI-101 demonstrates a promising profile as a selective STAT3 inhibitor with a favorable safety profile and clinical activity in advanced solid tumors.[1][15] The validation of its downstream effects relies on a combination of in vitro assays to confirm its mechanism of action on the STAT3 pathway and its cellular consequences, followed by in vivo and clinical studies to establish its therapeutic potential. The experimental protocols outlined provide a robust framework for researchers and drug development professionals to evaluate novel STAT3 inhibitors and compare their performance against existing alternatives.

References

A Head-to-Head Comparison of EGFR Inhibitors: Osimertinib vs. First and Second-Generation Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib, against its predecessors, the first-generation (Gefitinib, Erlotinib) and second-generation (Afatinib) inhibitors. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), has demonstrated superior efficacy in treating non-small cell lung cancer (NSCLC) with EGFR mutations compared to earlier generation TKIs. Its key advantage lies in its potent and selective inhibition of both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1] Clinical data from pivotal trials like FLAURA have shown significant improvements in progression-free survival (PFS) and overall survival (OS) with Osimertinib as a first-line treatment.[2][3]

Mechanism of Action and Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation and survival.[4][5] In certain cancers, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth.

  • First-Generation (Gefitinib, Erlotinib): These are reversible inhibitors that compete with ATP at the kinase domain of EGFR. They are effective against sensitizing mutations but are largely ineffective against the T790M resistance mutation.

  • Second-Generation (Afatinib): This is an irreversible inhibitor that forms a covalent bond with the EGFR kinase domain. It has a broader range of inhibition, targeting multiple ErbB family receptors, but its efficacy is also limited by the T790M mutation.[1]

  • Third-Generation (Osimertinib): Osimertinib is an irreversible inhibitor that covalently binds to the Cys797 residue in the ATP-binding site of EGFR. It is uniquely designed to be highly selective for both sensitizing and T790M mutant forms of EGFR, while sparing wild-type EGFR, which contributes to a better safety profile.[1]

Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition by these TKIs.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors EGFR Tyrosine Kinase Inhibitors EGF EGF EGFR EGFR EGF->EGFR Ligand Binding GRB2/SOS GRB2/SOS EGFR->GRB2/SOS Autophosphorylation PI3K PI3K EGFR->PI3K RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Transcription Factor Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib/Erlotinib Gefitinib/Erlotinib Gefitinib/Erlotinib->EGFR Reversible Inhibition Afatinib Afatinib Afatinib->EGFR Irreversible Inhibition Osimertinib Osimertinib Osimertinib->EGFR Irreversible Inhibition (incl. T790M)

Caption: EGFR signaling pathway and points of TKI inhibition.

Data Presentation: In Vitro and Clinical Efficacy

The following tables summarize the comparative efficacy of Osimertinib against first and second-generation EGFR inhibitors, based on preclinical in vitro data and clinical trial outcomes.

Table 1: In Vitro Potency (IC₅₀) of EGFR Inhibitors in NSCLC Cell Lines
Cell LineEGFR Mutation StatusGefitinib IC₅₀ (nM)Afatinib IC₅₀ (nM)Osimertinib IC₅₀ (nM)
PC-9Exon 19 deletion5.40.59
H1975L858R + T790M>10,00025015
HCC827Exon 19 deletion60.712

Data compiled from various preclinical studies. Actual values may vary between experiments.

Table 2: Clinical Outcomes from Key Phase III Trials (First-Line Treatment)
ParameterFLAURA Trial: Osimertinib vs. Gefitinib/Erlotinib
Median Progression-Free Survival (PFS) 18.9 months vs. 10.2 months
Hazard Ratio for PFS 0.46 (95% CI: 0.37–0.57)
Median Overall Survival (OS) 38.6 months vs. 31.8 months
Hazard Ratio for OS 0.80 (95% CI: 0.64–1.00)

Data from the FLAURA Phase III clinical trial.[2][3]

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the efficacy of EGFR inhibitors.

In Vitro EGFR Kinase Assay (Luminescence-based)

This assay determines the direct inhibitory activity of a compound on the EGFR kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against recombinant EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Test compounds (Osimertinib, Gefitinib, Erlotinib, Afatinib)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. A vehicle control (e.g., DMSO) should be included.

  • Reaction Setup: In a 384-well plate, add the recombinant kinase, the kinase substrate, and the diluted test compounds or vehicle control.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., ADP-Glo™), which quantifies the amount of ADP produced.[6] Luminescence is measured using a plate reader.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines.

Objective: To determine the concentration of the test compounds that inhibits cell growth by 50% (GI₅₀).

Materials:

  • NSCLC cell lines with relevant EGFR mutations (e.g., PC-9, H1975)

  • Complete growth medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test compounds or a vehicle control and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7][8][9]

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[7][8][9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ value.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell Viability (MTT) Assay k1 Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) k2 Incubate in 384-well plate k1->k2 k3 Measure Luminescence (ADP Production) k2->k3 k4 Calculate IC50 k3->k4 c1 Seed NSCLC Cells in 96-well plate c2 Treat with Inhibitors (72h incubation) c1->c2 c3 Add MTT Reagent (4h incubation) c2->c3 c4 Solubilize Formazan c3->c4 c5 Measure Absorbance (570nm) c4->c5 c6 Calculate GI50 c5->c6

Caption: General experimental workflow for EGFR inhibitor evaluation.

Conclusion

The available preclinical and clinical data consistently support the superior efficacy of Osimertinib over first and second-generation EGFR inhibitors for the treatment of EGFR-mutated NSCLC. This is primarily attributed to its unique ability to effectively target the T790M resistance mutation while maintaining high potency against sensitizing mutations and a favorable safety profile. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel EGFR inhibitors, with the ultimate goal of improving outcomes for patients with NSCLC.

References

Independent Verification of Thr101's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Thr101, a selective inhibitor of phosphomannose isomerase (PMI), with alternative therapeutic strategies for Congenital Disorder of Glycosylation type Ia (CDG-Ia). The information presented is based on available experimental data to facilitate independent verification of its mechanism of action and comparative efficacy.

Introduction to this compound and its Therapeutic Rationale

This compound is a small molecule inhibitor of phosphomannose isomerase (PMI), an enzyme that catalyzes the conversion of mannose-6-phosphate (B13060355) (Man-6-P) to fructose-6-phosphate (B1210287) (Fru-6-P).[1] In the context of Congenital Disorder of Glycosylation type Ia (CDG-Ia), a genetic disorder caused by deficient phosphomannomutase 2 (PMM2) activity, the inhibition of PMI by this compound presents a promising therapeutic strategy. By blocking the PMI-catalyzed conversion of Man-6-P, this compound is hypothesized to increase the intracellular pool of Man-6-P, thereby shunting it towards the residual PMM2 activity to restore the production of essential precursors for protein glycosylation.[1]

Comparative Analysis of this compound and Alternative Treatments

The primary therapeutic goal in CDG-Ia is to restore or enhance the glycosylation of proteins. Currently, alternative strategies to PMI inhibition mainly involve substrate supplementation with mannose or galactose.

Quantitative Performance Data

The following table summarizes the available quantitative data for this compound and alternative treatments for CDG-related disorders.

Treatment Metric Value Disease Context Reference
This compound IC₅₀ for PMI2.9 µMIn vitro enzymatic assay[2]
Mannose Supplementation Dosage1-2 g/kg/dayPMM2-CDG (CDG-Ia)[3][4]
Outcome Improved protein glycosylation in the majority of patients after >1 yearPMM2-CDG (CDG-Ia)[3]
Galactose Supplementation Dosage0.5-1.5 g/kg/daySLC35A2-CDG, PGM1-CDG[5][6]
Outcome Improved clinical and biochemical parametersSLC35A2-CDG[6]
Outcome Improvement in serum transferrin hypoglycosylationPGM1-CDG[5]

Note: Direct comparative studies between this compound and sugar supplementation therapies are limited. The efficacy of mannose supplementation in PMM2-CDG is still under investigation, with some studies showing limited success in short-term trials.[3]

Mechanism of Action and Signaling Pathways

This compound Mechanism of Action

This compound acts as a selective inhibitor of phosphomannose isomerase (PMI). In healthy individuals, mannose is phosphorylated to mannose-6-phosphate (Man-6-P). This intermediate can then be either converted to fructose-6-phosphate by PMI to enter glycolysis or be acted upon by phosphomannomutase 2 (PMM2) to form mannose-1-phosphate, a precursor for N-linked glycosylation. In CDG-Ia, the deficiency in PMM2 leads to a bottleneck in the glycosylation pathway. By inhibiting PMI, this compound aims to redirect the metabolic flux of Man-6-P towards the compromised PMM2 enzyme, thereby increasing the synthesis of glycosylation precursors.

Thr101_Mechanism_of_Action cluster_cell Cellular Metabolism Mannose Mannose Man6P Mannose-6-Phosphate (Man-6-P) Mannose->Man6P Hexokinase Fru6P Fructose-6-Phosphate (Fru-6-P) Man6P->Fru6P Man1P Mannose-1-Phosphate (Man-1-P) Man6P->Man1P PMI PMI Man6P->PMI PMM2 PMM2 (Deficient in CDG-Ia) Man6P->PMM2 Glycolysis Glycolysis Fru6P->Glycolysis Glycosylation N-linked Glycosylation Man1P->Glycosylation This compound This compound This compound->PMI Inhibits

This compound inhibits PMI, redirecting Man-6-P to the PMM2 pathway.

Experimental Protocols for Verification

Phosphomannose Isomerase (PMI) Inhibition Assay

This coupled-enzyme assay is designed to quantify the inhibitory activity of compounds like this compound on human PMI.

Principle: The activity of PMI is measured by quantifying the production of its product, fructose-6-phosphate. This is achieved through a series of coupled enzymatic reactions that ultimately lead to the production of NADPH, which can be measured spectrophotometrically.

Materials:

  • Human PMI enzyme

  • Phosphoglucose isomerase (PGI)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Mannose-6-phosphate (substrate)

  • NADP⁺

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, with MgCl₂)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PGI, G6PDH, and NADP⁺.

  • Add varying concentrations of this compound (or a vehicle control, such as DMSO) to the wells of the microplate.

  • Add the PMI enzyme to all wells except for the negative control.

  • Initiate the reaction by adding the substrate, mannose-6-phosphate.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • Calculate the initial reaction rates for each concentration of this compound.

  • Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value.

PMI_Inhibition_Assay_Workflow prep_mix 1. Prepare Reaction Mixture (Buffer, PGI, G6PDH, NADP+) add_inhibitor 2. Add this compound/ Vehicle Control prep_mix->add_inhibitor add_pmi 3. Add PMI Enzyme add_inhibitor->add_pmi start_rxn 4. Initiate with Mannose-6-Phosphate add_pmi->start_rxn incubate 5. Incubate at 37°C start_rxn->incubate read_abs 6. Measure Absorbance at 340 nm incubate->read_abs analyze 7. Calculate IC50 read_abs->analyze

References

Decoding Specificity: Unraveling the Role of Thr291 in Distinguishing PMI from PMM2 for Targeted Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

[City, State] – [Date] – In the intricate landscape of cellular metabolism, the enzymes Phosphomannose Isomerase (PMI) and Phosphomannomutase 2 (PMM2) play critical, yet distinct, roles in mannose metabolism. While both enzymes process mannose phosphates, their specific functions diverge, making the ability to selectively target one over the other a crucial objective in drug development, particularly for congenital disorders of glycosylation and other metabolic diseases. This guide provides a detailed comparison of PMI and PMM2, with a focus on the structural nuances that confer inhibitor specificity, highlighting the pivotal role of the Threonine 291 residue in the active site of PMI.

Executive Summary

Phosphomannose Isomerase (PMI), also known as Mannose-6-phosphate (B13060355) Isomerase (MPI), catalyzes the reversible isomerization of mannose-6-phosphate to fructose-6-phosphate. In contrast, Phosphomannomutase 2 (PMM2) is responsible for the conversion of mannose-6-phosphate to mannose-1-phosphate. The structural differences in the active sites of these two enzymes present an opportunity for the design of highly specific inhibitors. A key distinguishing feature is the presence of a Threonine residue at position 291 (Thr291) within the active site of human PMI. This residue, absent in the corresponding position of PMM2, creates a unique spatial arrangement that can be exploited for selective drug targeting. This guide will delve into the structural and functional disparities between PMI and PMM2, present experimental data on selective inhibition, and provide detailed protocols for assessing inhibitor specificity.

Comparative Analysis of PMI and PMM2 Active Sites

The active sites of PMI and PMM2, while both accommodating mannose-6-phosphate, exhibit significant differences in their amino acid composition and three-dimensional architecture. A thorough analysis of their protein sequences and crystal structures reveals key distinctions that are fundamental to their differential substrate processing and inhibitor binding.

Sequence Alignment and Structural Divergence

A sequence alignment of human PMI (UniProt: P34949) and human PMM2 (UniProt: O15305) highlights the low overall sequence identity, indicating distinct evolutionary paths and functional specializations. Critically, the residues lining the active site pockets show notable variations.

One of the most significant differences lies in the presence of Threonine 291 (Thr291) in the active site of PMI. Structural analysis of PMI reveals that the side chain of Thr291 contributes to the shape and chemical environment of the substrate-binding pocket. Specifically, the hydroxyl group of threonine can participate in hydrogen bonding interactions, and its methyl group introduces a steric constraint that is unique to PMI. In contrast, the equivalent region in the PMM2 active site lacks this threonine residue, presenting a different topographical and chemical landscape. The active site of PMM2 is characterized by a catalytic triad (B1167595) involving aspartate and other residues that facilitate the mutase reaction.

Table 1: Key Active Site Residue Comparison

Enzyme Key Active Site Residues Notable Features
PMI (MPI) Gln111, His113, Glu138, His285, Thr291 Contains a zinc ion cofactor. The Thr291 residue creates additional space and a unique hydrogen bonding environment.
PMM2 Asp12, Asp14, Arg21, Arg141Catalytic mechanism involves a phospho-aspartate intermediate. Lacks the Thr291 equivalent.

The Specificity-Conferring Role of Threonine 291 in PMI

The presence of Thr291 in the PMI active site is a critical determinant of its substrate and inhibitor specificity. This residue creates extra space within the active site, which is necessary to accommodate the stereochemistry of mannose-6-phosphate during the isomerization reaction. This structural feature can be leveraged for the rational design of selective PMI inhibitors. Compounds can be designed to form specific interactions with Thr291, such as hydrogen bonds or van der Waals contacts, that would not be possible in the PMM2 active site. This targeted approach is key to achieving high selectivity and minimizing off-target effects.

Experimental Data on Selective Inhibition

Several studies have focused on the development of selective inhibitors for PMI, with promising results demonstrating the feasibility of targeting the unique features of its active site. While direct experimental validation of the role of Thr291 in conferring specificity for all known inhibitors is an ongoing area of research, the existing data on selective compounds supports the hypothesis that exploiting the differences in active site architecture is a successful strategy.

Table 2: Comparative Inhibitor Activity (IC50 Values)

Inhibitor PMI IC50 (µM) PMM2 IC50 (µM) Selectivity (PMM2/PMI)
Compound A 0.5>100>200
Compound B 1.28570.8
Compound C 5.8>200>34.5

Note: The data presented are hypothetical and for illustrative purposes. Actual IC50 values would be derived from specific experimental studies.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key experiments are provided below.

Enzyme Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against PMI and PMM2.

Materials:

  • Recombinant human PMI and PMM2 enzymes

  • Mannose-6-phosphate (substrate)

  • Coupling enzymes (e.g., glucose-6-phosphate dehydrogenase and phosphoglucose (B3042753) isomerase for PMI assay)

  • NADP+ or NAD+

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, substrate, and coupling enzymes (if applicable).

  • Add the diluted test compound or vehicle control to the appropriate wells.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10 minutes.

  • Initiate the reaction by adding the enzyme (PMI or PMM2) to each well.

  • Monitor the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 340 nm for NADPH formation).

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Site-Directed Mutagenesis

To definitively assess the role of Thr291 in PMI specificity, site-directed mutagenesis can be employed to substitute this residue with another amino acid (e.g., Alanine) and evaluate the impact on inhibitor binding.

Materials:

  • Plasmid DNA containing the human PMI gene

  • Mutagenic primers for Thr291

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • DNA sequencing services

Procedure:

  • Design and synthesize mutagenic primers to introduce the desired amino acid substitution at position 291.

  • Perform PCR using the PMI plasmid as a template and the mutagenic primers to generate the mutated plasmid.

  • Digest the parental, methylated DNA template with DpnI.

  • Transform the mutated plasmid into competent E. coli cells.

  • Select for transformed colonies and isolate the plasmid DNA.

  • Verify the desired mutation by DNA sequencing.

  • Express and purify the mutant PMI protein.

  • Perform enzyme inhibition assays with the mutant protein as described above and compare the IC50 values to the wild-type enzyme.

Visualizing the Pathway and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

glycolysis_pathway cluster_pmi PMI Pathway cluster_pmm2 PMM2 Pathway Mannose-6-P Mannose-6-P Fructose-6-P Fructose-6-P Mannose-6-P->Fructose-6-P PMI (MPI) Mannose-6-P_2 Mannose-6-P Mannose-1-P Mannose-1-P Mannose-6-P_2->Mannose-1-P PMM2

Caption: Metabolic pathways of PMI and PMM2.

experimental_workflow Start Start Inhibitor_Screening High-Throughput Screening Start->Inhibitor_Screening Hit_Identification Identify Selective PMI Hits Inhibitor_Screening->Hit_Identification Structural_Analysis Analyze PMI-Inhibitor Complex Hit_Identification->Structural_Analysis Lead_Optimization Optimize Inhibitor based on Thr291 Interaction Structural_Analysis->Lead_Optimization In_Vivo_Testing Preclinical and Clinical Trials Lead_Optimization->In_Vivo_Testing End End In_Vivo_Testing->End

Caption: Drug development workflow for selective PMI inhibitors.

Conclusion

The selective inhibition of PMI over its metabolic counterpart, PMM2, represents a significant therapeutic opportunity. The structural divergence of their active sites, particularly the presence of Thr291 in PMI, provides a clear molecular basis for the design of specific inhibitors. By leveraging this structural knowledge and employing rigorous experimental validation, researchers can accelerate the development of novel therapeutics with improved efficacy and safety profiles for a range of metabolic disorders. This guide serves as a foundational resource for professionals dedicated to advancing the field of targeted drug discovery.

Benchmarking TTI-101: A STAT3 Inhibitor's Performance Against Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of TTI-101, a first-in-class oral STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor, against current standard-of-care treatments for Idiopathic Pulmonary Fibrosis (IPF) and Hormone Receptor-positive (HR+), HER2-negative (HER2-) metastatic breast cancer. The information is intended for researchers, scientists, and drug development professionals, with supporting data from clinical trials.

TTI-101: Mechanism of Action

TTI-101 is a selective, small-molecule inhibitor that targets the STAT3 protein, a transcription factor involved in various cellular processes integral to cancer cell survival, immune suppression, and fibrosis.[1][2] TTI-101 binds to the SH2 domain of STAT3, preventing its phosphorylation, homodimerization, and subsequent transcriptional activity.[1][3][4][5][6] This mechanism is being explored for its therapeutic potential in oncology and fibrotic diseases.[4]

STAT3_Inhibition_by_TTI101 cluster_upstream Upstream Signaling cluster_stat3 STAT3 Activation cluster_nucleus Nuclear Events Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive Inactive STAT3 JAK->STAT3_inactive Phosphorylates pSTAT3 Phosphorylated STAT3 (pSTAT3) STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis, Fibrosis) Nucleus->Gene_Transcription TTI101 TTI-101 TTI101->STAT3_inactive Inhibits Phosphorylation

Diagram of TTI-101's mechanism of action on the STAT3 signaling pathway.

TTI-101 in Idiopathic Pulmonary Fibrosis (IPF)

IPF is a progressive fibrotic lung disease with a poor prognosis. The current standard of care aims to slow disease progression.[7][8]

Performance Against Standard of Care

The established treatments for IPF are the oral antifibrotic drugs nintedanib (B1663095) and pirfenidone, which have been shown to reduce the rate of decline in lung function as measured by Forced Vital Capacity (FVC).[9][10] TTI-101 was investigated in the Phase 2 REVERTIPF clinical trial (NCT05671835) to assess its safety and efficacy in this patient population.[11][12]

However, preliminary results from the trial indicated that the study did not meet its primary goals.[13] TTI-101 did not demonstrate a benefit in FVC change compared to placebo.[13] Furthermore, the treatment arms showed high discontinuation rates, primarily due to gastrointestinal adverse events.[13]

Table 1: TTI-101 Performance in IPF vs. Standard of Care

MetricTTI-101 (Phase 2 REVERTIPF - Preliminary)Nintedanib (Standard of Care)Pirfenidone (Standard of Care)
Primary Endpoint Did not meet goalsSlows FVC decline by ~125 mL/yearReduces disease progression by ~30%
Key Efficacy Data No observed benefit in FVC vs. placebo[13]Significant reduction in FVC decline[9]Significant reduction in FVC decline[9]
Tolerability High discontinuation rates (57-62%)[13]Diarrhea, liver enzyme elevation[9]Photosensitivity, GI symptoms, rash[9]
Experimental Protocol: REVERTIPF Trial (NCT05671835)
  • Study Design: A randomized, double-blind, placebo-controlled Phase 2 clinical trial.

  • Population: 88 patients with Idiopathic Pulmonary Fibrosis.

  • Intervention: Patients were randomized to receive TTI-101 at 400mg or 800mg daily, or a placebo. A subset of patients (58%) received the treatment in combination with nintedanib.

  • Duration: 12 weeks of treatment.[14]

  • Primary Objectives: To evaluate the safety and tolerability of TTI-101.

  • Exploratory Endpoints: To assess changes in lung function, including Forced Vital Capacity (FVC).

REVERTIPF_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (N=88) cluster_treatment Treatment & Follow-up Screening Patient Screening (IPF Diagnosis, Inclusion/Exclusion Criteria) Randomize Randomization (1:1:1) Screening->Randomize ArmA TTI-101 400mg/day (n=30) Randomize->ArmA ArmB TTI-101 800mg/day (n=29) Randomize->ArmB ArmC Placebo (n=29) Randomize->ArmC Treatment 12-Week Treatment Period (TTI-101 or Placebo, +/- Nintedanib) Analysis Endpoint Analysis (Safety, Tolerability, FVC) Treatment->Analysis

Simplified workflow of the REVERTIPF Phase 2 clinical trial.

TTI-101 in HR+/HER2- Metastatic Breast Cancer

For patients with HR+/HER2- metastatic breast cancer, the standard of care often involves endocrine therapy combined with CDK4/6 inhibitors, such as palbociclib (B1678290).[15][16][17] However, resistance to these therapies is common.[18] Preclinical studies suggest that STAT3 activation plays a role in this resistance and that inhibiting STAT3 with TTI-101 could overcome it.[19]

Performance Against Standard of Care

TTI-101 is being evaluated in a Phase 1b/2 clinical trial in combination with palbociclib and an aromatase inhibitor for patients who have developed resistance.[18] Data from the earlier Phase 1 trial in advanced solid tumors, which included various cancer types, provides initial insights into TTI-101's safety and potential efficacy.

Table 2: TTI-101 Monotherapy Performance in Advanced Solid Tumors (Phase 1)

MetricTTI-101 (Phase 1 - NCT03195699)[1][2][20]Standard of Care (Post-CDK4/6i Resistance)
Population Advanced/refractory solid tumors (n=39 evaluable)HR+/HER2- metastatic breast cancer
Objective Response Rate 13% Confirmed Partial Responses (cPR)Varies by subsequent therapy
Disease Control Rate 54% (cPR + Stable Disease)Varies (e.g., alpelisib (B612111) + fulvestrant)
Key Safety Findings Well-tolerated; no dose-limiting toxicities. Diarrhea was the most common TRAE.Specific to the chosen therapy
Experimental Protocol: Phase 1 Solid Tumor Trial (NCT03195699)
  • Study Design: A first-in-human, open-label, dose-escalation and expansion study.[2]

  • Population: Patients with advanced metastatic cancer who had failed standard therapy.[2]

  • Intervention: TTI-101 administered orally twice daily in 28-day cycles across four dose levels (3.2, 6.4, 12.8, and 25.6 mg/kg/day).[2]

  • Primary Objectives: To determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of TTI-101.

  • Results: The RP2D was determined to be 12.8 mg/kg/day. TTI-101 was well-tolerated and showed promising antitumor activity, particularly in hepatocellular carcinoma.[2][20] Confirmed partial responses were also seen in ovarian and gastric cancer.[20]

Phase1_Oncology_Workflow cluster_enrollment Enrollment cluster_dose_esc Dose Escalation (3+3 Design) cluster_expansion Dose Expansion & Analysis Enroll Enroll Patients (Advanced/Refractory Solid Tumors) DL1 Dose Level 1 (3.2 mg/kg/d) Enroll->DL1 DL2 Dose Level 2 (6.4 mg/kg/d) DL1->DL2 If no DLT DL3 Dose Level 3 (12.8 mg/kg/d) DL2->DL3 If no DLT DL4 Dose Level 4 (25.6 mg/kg/d) DL3->DL4 If no DLT RP2D Determine RP2D (12.8 mg/kg/d) DL3->RP2D Expansion Enroll Expansion Cohorts (e.g., HCC) RP2D->Expansion FinalAnalysis Final Analysis (Safety, PK, Anti-Tumor Activity) Expansion->FinalAnalysis

Workflow of the TTI-101 Phase 1 trial in advanced solid tumors.

Conclusion

TTI-101, an oral STAT3 inhibitor, has been evaluated in distinct therapeutic areas with differing outcomes. In Idiopathic Pulmonary Fibrosis, the Phase 2 REVERTIPF trial did not meet its goals, showing a challenging safety profile and no efficacy benefit over placebo. In oncology, TTI-101 demonstrated a manageable safety profile and promising anti-tumor activity in a Phase 1 study of heavily pretreated patients with advanced solid tumors. Its potential to overcome resistance to standard therapies in HR+/HER2- breast cancer is currently under further investigation. These findings underscore the importance of context-specific clinical validation for targeted therapies.

References

Validating Rtt101 Substrates: A Comparative Guide to Mass Spectrometry-Based Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry (MS)-based methodologies for the identification and validation of substrates for the E3 ubiquitin ligase Rtt101. Objective comparisons of each technique's performance are presented, supported by experimental data and detailed protocols to assist in the design and execution of research aimed at understanding Rtt101's role in cellular processes and its potential as a therapeutic target.

Introduction to Rtt101

Rtt101 is a cullin-based E3 ubiquitin ligase in Saccharomyces cerevisiae, with a homologous counterpart, CUL4, in humans. It forms a complex with the linker protein Mms1 and various substrate adaptors, most notably Mms22.[1][2] This complex plays a crucial role in maintaining genome stability, particularly during DNA replication and repair.[1][2] Rtt101 is implicated in facilitating replication fork progression through damaged DNA and natural pausing sites, as well as in the assembly of nucleosomes and the repair of DNA-protein crosslinks. Given its critical functions, identifying the full spectrum of Rtt101 substrates is essential for elucidating its regulatory networks and for the development of novel therapeutic strategies.

Comparison of Mass Spectrometry-Based Substrate Validation Methods

The transient and often low-stoichiometry nature of E3 ligase-substrate interactions presents a significant challenge for their identification. Mass spectrometry has emerged as a powerful tool to overcome these hurdles. Here, we compare three prominent MS-based approaches for validating Rtt101 substrates: Affinity Purification-Mass Spectrometry (AP-MS), Quantitative Degradation Proteomics (Degradomics), and Cross-linking Mass Spectrometry (XL-MS).

Method Principle Strengths Limitations Primary Output
Affinity Purification-Mass Spectrometry (AP-MS) A tagged version of Rtt101 (or a complex member) is expressed in cells and used as "bait" to pull down interacting proteins, which are then identified by MS.- Effective for identifying stable and abundant interactors.- Relatively straightforward workflow.- Can identify entire protein complexes.- May miss transient or weak interactions.- Prone to identifying indirect interactors and non-specific binders.- Overexpression of the bait protein can lead to artifacts.A list of proteins that co-purify with the bait protein, with quantitative information on their relative abundance.
Quantitative Degradation Proteomics (Degradomics) Compares the degradation rates of the entire proteome in cells with active versus inactive Rtt101. Substrates will show a decreased degradation rate when Rtt101 is inactive.[3][4][5][6]- Directly identifies substrates targeted for proteasomal degradation.- Does not require direct interaction at the time of measurement.- Can be performed under near-physiological conditions.- Does not identify substrates whose ubiquitination does not lead to degradation.- Can be technically complex to implement.- Changes in protein stability may be indirect effects.A list of proteins with significantly altered degradation rates, indicating their dependence on Rtt101 activity for turnover.
Cross-linking Mass Spectrometry (XL-MS) A chemical cross-linker is used to covalently link Rtt101 to its interacting partners in vivo or in vitro. The cross-linked proteins are then identified by MS.[7][8][9]- Captures transient and weak interactions.- Provides spatial information about protein-protein interfaces.- Reduces the number of false-positive interactors.- The efficiency of cross-linking can be low.- Cross-linked peptides can be complex to analyze.- The cross-linker may introduce artifacts.Identification of specific amino acid residues that are in close proximity between Rtt101 and its substrates, providing direct evidence of interaction.

Signaling Pathways and Experimental Workflows

Rtt101 Signaling Pathway

The Rtt101 E3 ubiquitin ligase complex is a key regulator of genome integrity. It recognizes specific substrates through its substrate receptors and mediates their ubiquitination, leading to various downstream cellular responses.

Rtt101_Pathway cluster_Rtt101_complex Rtt101 E3 Ligase Complex cluster_substrates Known Substrates cluster_outcomes Cellular Outcomes Rtt101 Rtt101 (Cullin) Mms1 Mms1 (Linker) Rtt101->Mms1 Mms22 Mms22 (Substrate Receptor) Mms1->Mms22 Spt16 Spt16 (FACT complex) Mms22->Spt16 Ub HistoneH3 Histone H3 Mms22->HistoneH3 Ub Mms22_sub Mms22 (autoubiquitination) Mms22->Mms22_sub Ub Replication DNA Replication Fork Stability Spt16->Replication Nucleosome Nucleosome Assembly HistoneH3->Nucleosome Repair DNA-Protein Crosslink Repair Mms22_sub->Repair

Caption: The Rtt101-Mms1-Mms22 E3 ligase complex ubiquitinates various substrates to regulate key cellular processes.

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a widely used technique to identify protein-protein interactions. The workflow involves the purification of a protein of interest and its binding partners, followed by identification using mass spectrometry.

AP_MS_Workflow start Start: Yeast cells expressing tagged-Rtt101 lysis Cell Lysis start->lysis incubation Incubation with Affinity Resin lysis->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elution of Protein Complexes wash->elution digest In-solution or In-gel Trypsin Digestion elution->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis: Protein Identification and Quantification lcms->data end End: List of Rtt101 Interactors data->end

Caption: A streamlined workflow for identifying Rtt101 interacting proteins using Affinity Purification-Mass Spectrometry.

Experimental Workflow: Quantitative Degradation Proteomics (Degradomics)

Degradomics allows for the identification of substrates of an E3 ligase by measuring changes in protein degradation rates upon modulation of the ligase's activity.

Degradomics_Workflow start Start: WT vs. Rtt101-inactive yeast strains pulse Pulse Labeling with 'Heavy' Amino Acids (e.g., SILAC) start->pulse chase Chase with 'Light' Amino Acids pulse->chase collect Collect Samples at Multiple Time Points chase->collect lysis Cell Lysis and Protein Extraction collect->lysis ms LC-MS/MS Analysis lysis->ms quant Quantification of Heavy/Light Ratios ms->quant calc Calculate Protein Degradation Rates quant->calc compare Compare Degradation Rates between WT and Rtt101-inactive calc->compare end End: List of Proteins with Altered Degradation compare->end

Caption: Workflow for identifying Rtt101 substrates by comparing protein degradation rates using Quantitative Degradation Proteomics.

Logical Relationship of Validation Methods

The different mass spectrometry-based methods provide complementary information for the validation of Rtt101 substrates. A combined approach often yields the most comprehensive results.

Validation_Logic AP_MS AP-MS (Identifies interactors) Validated_Substrate Validated Rtt101 Substrate AP_MS->Validated_Substrate Suggests interaction Degradomics Degradomics (Identifies degradation targets) Degradomics->Validated_Substrate Suggests functional consequence XL_MS XL-MS (Confirms direct interaction) XL_MS->Validated_Substrate Provides direct evidence Ub_site Ubiquitination Site Mapping (Confirms modification) Ub_site->Validated_Substrate Provides direct evidence

Caption: Logical flow for validating Rtt101 substrates using a combination of complementary mass spectrometry techniques.

Experimental Protocols

Protocol 1: Tandem Affinity Purification (TAP)-Mass Spectrometry

This protocol describes the purification of Rtt101-containing protein complexes from S. cerevisiae for subsequent analysis by mass spectrometry.

Materials:

  • Yeast strain expressing Rtt101 with a C-terminal TAP tag (e.g., Protein A-TEV cleavage site-Calmodulin Binding Peptide).

  • YPD medium.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 0.1% NP-40, 1 mM DTT, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail.

  • IgG Sepharose beads.

  • TEV protease.

  • Calmodulin affinity resin.

  • Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM EGTA.

Procedure:

  • Yeast Culture and Harvest: Grow the yeast strain expressing TAP-tagged Rtt101 to mid-log phase in YPD. Harvest cells by centrifugation and wash with sterile water.

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer. Lyse the cells by cryogenic grinding or bead beating.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.

  • First Affinity Purification (IgG): Incubate the cleared lysate with IgG Sepharose beads to bind the Protein A moiety of the TAP tag.

  • Washing: Wash the beads extensively with Lysis Buffer to remove non-specific proteins.

  • TEV Cleavage: Incubate the beads with TEV protease to cleave between the Protein A and Calmodulin Binding Peptide tags, releasing the Rtt101 complex.

  • Second Affinity Purification (Calmodulin): Add CaCl2 to the eluate and incubate with Calmodulin affinity resin.

  • Final Washing: Wash the calmodulin beads with a buffer containing CaCl2.

  • Elution: Elute the purified Rtt101 complexes using the Elution Buffer containing EGTA to chelate calcium.

  • Sample Preparation for MS: Precipitate the eluted proteins (e.g., with TCA) and proceed with in-solution or in-gel trypsin digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry.

Protocol 2: In vivo Ubiquitination Assay

This protocol is for the enrichment and identification of ubiquitinated peptides from potential Rtt101 substrates.

Materials:

  • Yeast strains (wild-type and rtt101Δ) expressing a tagged version of the putative substrate.

  • Lysis Buffer: 8 M urea (B33335), 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with protease and deubiquitinase inhibitors (e.g., PR-619).[10]

  • Anti-K-ε-GG antibody-conjugated beads (for enrichment of ubiquitin remnant peptides).[10]

  • Digestion Buffer: 2 M urea, 50 mM Tris-HCl pH 8.0.

  • Trypsin.

  • Wash Buffers.

  • Elution Buffer: 0.15% TFA.

Procedure:

  • Cell Culture and Lysis: Grow yeast cells and treat with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to increase the abundance of ubiquitinated proteins.[10] Lyse the cells in 8 M urea Lysis Buffer.

  • Protein Digestion: Dilute the lysate to 2 M urea with Digestion Buffer and digest the proteins with trypsin overnight.

  • Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

  • Ubiquitin Remnant Peptide Enrichment: Incubate the cleaned peptides with anti-K-ε-GG antibody-conjugated beads to specifically capture peptides containing the di-glycine remnant of ubiquitin.

  • Washing: Wash the beads extensively to remove non-ubiquitinated peptides.

  • Elution: Elute the enriched ubiquitinated peptides with Elution Buffer.

  • LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS to identify the ubiquitination sites. Compare the results from wild-type and rtt101Δ strains to identify Rtt101-dependent ubiquitination events.

Conclusion

The validation of Rtt101 substrates is a multi-faceted process that benefits from the application of complementary mass spectrometry-based techniques. While AP-MS is a robust method for identifying interaction partners, it may not distinguish between direct and indirect interactions. Degradomics provides functional information by identifying substrates targeted for degradation, but it is not suitable for non-proteolytic ubiquitination events. XL-MS offers the advantage of capturing transient interactions and providing structural insights. A combined strategy, beginning with a broader screen using AP-MS or degradomics, followed by targeted validation with XL-MS and in vivo ubiquitination assays, will provide the most comprehensive and reliable identification of bona fide Rtt101 substrates. This guide provides the necessary framework for researchers to select and implement the most appropriate methodologies for their specific research questions regarding Rtt101.

References

Safety Operating Guide

Unidentified Substance "Thr101": Guidance on Proper Disposal Procedures in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of laboratory materials is paramount for ensuring a safe research environment. While a specific chemical designated "Thr101" has not been identified in public chemical databases or safety literature, this guide provides a procedural framework for researchers, scientists, and drug development professionals to determine the correct disposal pathway for any laboratory chemical, particularly those with internal or non-standard identifiers.

Initial searches for "this compound" did not yield a corresponding chemical compound. The identifier is associated with a course on dramatic literature at Rowan College at Burlington County[1], a non-profit organization named Tobacco Harm Reduction, Inc.[2], an acting course at Michigan State University[3], and a key catalytic residue in the protein PfLDH[4]. Without a specific chemical identity, providing detailed, substance-specific disposal protocols is not possible.

The following is a general operational plan for the proper disposal of an unidentified or internally coded chemical substance in a laboratory setting.

Step 1: Chemical Identification and Hazard Assessment

The foundational step in any chemical disposal procedure is the positive identification of the substance and a thorough assessment of its hazards.

  • Internal Documentation Review: Consult internal laboratory notebooks, inventory lists, and experimental protocols to determine the full chemical name, CAS number, and source of the substance referred to as "this compound."

  • Safety Data Sheet (SDS) Retrieval: Once the chemical is identified, obtain the manufacturer's or supplier's Safety Data Sheet (SDS). The SDS is the primary source of information regarding the chemical's properties, hazards, and required safety precautions, including disposal considerations.[5][6][7][8][9]

  • Hazard Characterization: Based on the SDS, characterize the waste. Determine if it is hazardous or non-hazardous. If hazardous, identify the specific hazards (e.g., ignitable, corrosive, reactive, toxic).

Step 2: Waste Segregation and Containment

Proper segregation and containment are critical to prevent dangerous reactions and ensure that waste is handled by the correct disposal stream.

  • Separate Waste Streams: Do not mix different chemical wastes.[10] Keep halogenated and non-halogenated solvents separate.[10] Isolate inorganic and organic wastes.[10] Highly toxic wastes, such as cyanides, should have their own separate containment.[10]

  • Use Appropriate Containers: Use containers that are compatible with the chemical waste being stored.[10] For instance, do not store hydrofluoric acid in glass containers.[10] Ensure containers are in good condition, with tightly sealing lids.[10]

  • Labeling: All waste containers must be clearly labeled with the full chemical name (not just the internal code), the associated hazards (e.g., "Flammable," "Corrosive"), and the date of accumulation.

Step 3: Disposal Pathway Determination

The disposal pathway is dictated by the chemical's properties and applicable regulations.

  • Consult Institutional Guidelines: Adhere to your institution's specific hazardous waste management program.[11][12] This will provide detailed instructions on waste collection, storage, and pickup schedules.

  • Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations.[13]

  • Treatment and Neutralization: Some aqueous waste streams, such as non-metallic acids and bases, may be eligible for neutralization and drain disposal, but only after verification with and approval from your institution's Environmental Health and Safety (EHS) department.[10]

The logical workflow for determining the proper disposal procedure for an unknown laboratory chemical is illustrated below.

cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Disposal A Start: Unidentified Chemical (e.g., 'this compound') B Consult Internal Lab Documentation A->B C Identify Full Chemical Name & CAS Number B->C D Obtain Safety Data Sheet (SDS) C->D E Characterize Hazards (Ignitable, Corrosive, Reactive, Toxic) D->E F Segregate from Other Waste Streams E->F G Select Compatible Waste Container F->G H Label Container with Chemical Name & Hazards G->H I Consult Institutional EHS Guidelines H->I J Determine Specific Disposal Pathway I->J K Arrange for Hazardous Waste Pickup J->K L Complete Waste Disposal Documentation K->L

Workflow for Determining Chemical Disposal Procedures.

Quantitative Data and Experimental Protocols

Without the specific identity of "this compound," a table of quantitative data (e.g., physical and chemical properties) cannot be generated. Similarly, detailed experimental protocols for disposal are substance-specific and would be derived from the SDS and relevant scientific literature once the chemical is identified. For any identified substance, the following data points from the SDS would be critical for disposal planning:

  • pH

  • Flash Point

  • Boiling Point

  • Solubility in water

  • Reactivity with other chemicals

  • Toxicity data (e.g., LD50)

By following this procedural guidance, researchers can ensure that all chemical waste is managed safely and in compliance with all applicable regulations, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Guide for the Novel Compound Thr101

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Thr101" is a hypothetical substance used for illustrative purposes, as no publicly available data exists for a compound with this designation. The following guidance is based on established best practices for handling novel, potent chemical compounds of unknown toxicity in a research and development setting.[1][2] A thorough risk assessment must be conducted for any new chemical entity before commencing work.[3][4] This guide should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

This document provides essential safety and logistical information for the handling and disposal of the hypothetical potent compound this compound. It is intended for researchers, scientists, and drug development professionals to foster a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment

Given that this compound is a novel compound, its full toxicological profile is unknown. Therefore, it must be treated as a hazardous substance until proven otherwise.[2] A risk assessment should be performed, considering the compound's chemical class, potential for dust generation (if a solid), volatility, and the procedures to be performed.[4][5]

Key Principles:

  • Assume Potency: Handle this compound as a highly potent compound with the potential for high toxicity.[6][7]

  • Control Exposure: The primary goal is to minimize exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.[6][8][9]

  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any potential contamination.[10]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure.[10] The required level of PPE will depend on the specific task and the physical form of the compound.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Access - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling Powders/Solids (e.g., weighing) - Chemical splash goggles- Lab coat- Double-gloving (e.g., two pairs of nitrile gloves)- Disposable sleeve covers- Face shield- Chemical-resistant apron- Respiratory protection (e.g., N95 respirator or PAPR, based on risk assessment)[7]
Handling Liquids/Solutions - Chemical splash goggles- Lab coat- Chemical-resistant gloves (e.g., nitrile)- Disposable sleeve covers- Face shield- Chemical-resistant apron
Equipment Decontamination & Waste Disposal - Chemical splash goggles- Lab coat- Heavy-duty or chemical-resistant gloves- Face shield- Chemical-resistant apron

Note: Always inspect PPE for damage before use and follow proper procedures for donning and doffing to avoid cross-contamination.[8]

Operational Plan: Weighing and Solubilization Protocol

This protocol outlines the steps for safely weighing a solid form of this compound and preparing a stock solution.

3.1. Preparation

  • Designate a fume hood: Ensure the fume hood is certified and functioning correctly.

  • Assemble materials: Gather all necessary equipment, including an analytical balance, spatulas, weigh paper or boats, vials, and solvents.

  • Prepare for spills: Have a chemical spill kit readily available.

  • Don appropriate PPE: As outlined in the table above for handling powders.[10]

3.2. Weighing Procedure

  • Perform all manipulations within the fume hood, at least 6 inches from the sash.[9]

  • Use a disposable weigh boat to prevent contamination of the balance.

  • Carefully transfer the desired amount of this compound powder using a designated spatula.

  • Close the primary container of this compound immediately after weighing.

  • Document the weight and other relevant information in your laboratory notebook.

3.3. Solution Preparation

  • Slowly add the solvent to the vial containing the weighed this compound to avoid splashing.

  • Cap the vial securely and mix as required (e.g., vortexing, sonicating) until the compound is fully dissolved.

  • Clearly label the vial with the compound name, concentration, solvent, and date.

3.4. Post-Handling Decontamination

  • Wipe down the balance, spatula, and any other surfaces inside the fume hood with an appropriate deactivating solution or solvent (e.g., 70% ethanol), if compatible.[11]

  • Dispose of all single-use items (weigh boat, gloves, etc.) in the designated hazardous waste container.[10]

Disposal Plan

Proper disposal of this compound and associated waste is critical to protect personnel and the environment.[1][12]

4.1. Waste Segregation

  • Solid Waste: Unused this compound powder, contaminated weigh boats, gloves, and other disposable labware should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.

  • Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container.[13]

4.2. Container Labeling and Storage

  • All waste containers must be labeled "Hazardous Waste" and include the full chemical name "this compound" and any other components.[14]

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[14]

  • Ensure all containers are kept closed except when adding waste.

4.3. Waste Pickup

  • Once a waste container is full, contact your institution's EHS department to arrange for a hazardous waste pickup.[1][14]

  • High-temperature incineration is often the recommended disposal method for potent pharmaceutical compounds.[15]

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Waste Segregation cluster_disposal 4. Disposal prep1 Risk Assessment prep2 Assemble Equipment & PPE prep1->prep2 prep3 Designate Fume Hood prep2->prep3 h1 Don Appropriate PPE prep3->h1 h2 Weigh Solid this compound h1->h2 h3 Prepare Solution h2->h3 c1 Decontaminate Surfaces & Equipment h3->c1 c2 Segregate Solid & Liquid Waste c1->c2 c3 Properly Doff PPE c2->c3 d1 Label Hazardous Waste Containers c3->d1 d2 Store in Satellite Accumulation Area d1->d2 d3 Request EHS Waste Pickup d2->d3 end End d3->end start Start start->prep1

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。